molecular formula C8H10ClF2N B566910 (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride CAS No. 1212972-48-9

(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride

Cat. No.: B566910
CAS No.: 1212972-48-9
M. Wt: 193.622
InChI Key: KRYCUFKROCITGA-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H10ClF2N and its molecular weight is 193.622. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-1-(3,4-difluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYCUFKROCITGA-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212972-48-9
Record name (1S)-1-(3,4-difluorophenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a difluorinated phenyl ring, imparts unique electronic properties and can enhance metabolic stability and membrane permeability, making it a valuable building block for novel therapeutics.[1][2] This compound is often explored in the development of agents targeting neurological and psychiatric disorders.[1] As the hydrochloride salt, its solubility in aqueous media is improved, facilitating its use in various research and development applications.[1] The stereochemistry of the amine is crucial, as different enantiomers can exhibit distinct pharmacological activities.[1]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReferences
IUPAC Name (1S)-1-(3,4-difluorophenyl)ethanamine hydrochloride
CAS Number 1212972-48-9
Molecular Formula C₈H₁₀ClF₂N
Molecular Weight 193.62 g/mol
Appearance Solid
Purity Typically ≥95%
Storage Temperature Room temperature, sealed in a dry environment
InChI Key KRYCUFKROCITGA-JEDNCBNOSA-N

Spectroscopic Data (Predicted and Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of a related compound, ethylamine, shows characteristic signals for the different proton environments. For this compound, one would expect:

  • Aromatic Protons: Complex multiplets in the aromatic region (approx. 7.0-7.5 ppm) due to the protons on the difluorophenyl ring.

  • Methine Proton (-CH): A quartet adjacent to the methyl group and the amine.

  • Amine Protons (-NH₃⁺): A broad singlet.

  • Methyl Protons (-CH₃): A doublet due to coupling with the methine proton.[3]

The ¹³C NMR spectrum would show distinct signals for the aromatic carbons (with C-F coupling), the methine carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The FTIR spectrum of phenylethylamine hydrochlorides typically displays characteristic absorption bands:

  • N-H Stretch: A broad band in the region of 2800-3200 cm⁻¹ corresponding to the ammonium salt.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

  • C=C Stretch: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

  • C-F Stretch: Strong absorptions typically in the 1000-1300 cm⁻¹ range.[4][5][6][7]

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), phenethylamine derivatives often show a protonated molecular ion [M+H]⁺. A common fragmentation pattern involves the loss of ammonia (NH₃).[8] The presence of two fluorine atoms would result in a characteristic isotopic pattern.

Experimental Protocols

Synthesis via Chiral Resolution

The synthesis of enantiomerically pure this compound is most commonly achieved through the chiral resolution of the corresponding racemic amine.[9] This process involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.[9][10]

4.1.1. Formation of Diastereomeric Salts

  • Dissolution: Dissolve the racemic 1-(3,4-difluorophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol, or isopropanol).

  • Addition of Resolving Agent: Add an equimolar amount of an enantiomerically pure chiral acid, such as (+)-tartaric acid or a derivative like O,O'-dibenzoyl-D-tartaric acid, dissolved in the same solvent.[11]

  • Crystallization: The two resulting diastereomeric salts, (S)-amine·(D)-acid and (R)-amine·(D)-acid, will have different solubilities. Allow the mixture to cool slowly to promote the crystallization of the less soluble diastereomer.[10][11]

  • Isolation: Isolate the crystallized diastereomeric salt by filtration. The mother liquor will be enriched in the more soluble diastereomer.[12]

4.1.2. Purification and Liberation of the Free Amine

  • Recrystallization: To achieve high enantiomeric purity, the isolated diastereomeric salt may need to be recrystallized one or more times from a suitable solvent.[12]

  • Liberation of the Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the amine and liberate the free (S)-1-(3,4-difluorophenyl)ethanamine.

  • Extraction: Extract the free amine into an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and evaporate the solvent under reduced pressure.

4.1.3. Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified (S)-1-(3,4-difluorophenyl)ethanamine in a suitable anhydrous organic solvent (e.g., diethyl ether or isopropanol).

  • Acidification: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in isopropanol) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

G racemic_amine Racemic 1-(3,4-difluorophenyl)ethanamine diastereomeric_salts Mixture of Diastereomeric Salts racemic_amine->diastereomeric_salts chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt ((S)-amine salt) crystallization->less_soluble_salt Solid mother_liquor Mother Liquor (Enriched in (R)-amine salt) crystallization->mother_liquor Solution basification1 Basification less_soluble_salt->basification1 s_amine (S)-1-(3,4-Difluorophenyl)ethanamine basification1->s_amine hcl_addition Addition of HCl s_amine->hcl_addition final_product (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride hcl_addition->final_product

Workflow for Chiral Resolution
Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

To determine the enantiomeric excess (e.e.) of the final product, chiral HPLC is the method of choice.

  • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Astec® CHIROBIOTIC®) or a cyclodextrin-based column (e.g., Cyclobond I), is typically used.[13][14]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and a buffer. The exact composition and pH will need to be optimized for the specific column to achieve baseline separation of the enantiomers.[14]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

4.2.2. Purity Analysis by Gas Chromatography (GC)

The chemical purity of the free amine can be assessed by GC.

  • Column: A nonpolar or moderately polar capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., HP-5 or ZB-5MS).[15]

  • Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).

  • Oven Program: A temperature gradient program is typically employed, for example, starting at 150°C and ramping to 280°C at 15°C/min.[15]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[15]

  • Sample Preparation: The hydrochloride salt should be converted to the free amine by basification and extraction into a volatile organic solvent before injection.

Biological Activity and Applications in Drug Development

While specific signaling pathways for this compound are not extensively documented, its structural motifs are present in numerous biologically active compounds.

  • Scaffold for Bioactive Molecules: The phenethylamine core is a well-known pharmacophore found in many neurotransmitters and psychoactive drugs.[8] This makes the title compound a valuable starting material for the synthesis of new chemical entities.

  • Role of Fluorine Substitution: The 3,4-difluoro substitution on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine can block metabolic oxidation at those positions, increasing the compound's half-life. It can also alter the pKa of the amine and influence binding affinity to target proteins through favorable electrostatic interactions.[2]

  • Potential as a CNS Agent: Given its structural similarity to other centrally acting agents, derivatives of (S)-1-(3,4-Difluorophenyl)ethanamine are often investigated for their potential as modulators of neurotransmitter systems, such as serotonin and dopamine receptors, which are implicated in a variety of neurological and psychiatric conditions.[1]

G cluster_compound Chemical Properties cluster_properties Pharmacological Implications cluster_application Drug Development compound (S)-1-(3,4-Difluorophenyl)ethanamine HCl structure Chiral Amine + Difluorophenyl Ring compound->structure pk_props Enhanced Metabolic Stability & Membrane Permeability structure->pk_props binding Altered Target Binding Affinity structure->binding application Scaffold for Novel CNS Drugs pk_props->application binding->application

References

An In-depth Technical Guide to (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1212972-48-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine that serves as a crucial building block in medicinal chemistry and drug development. Its structural features, particularly the difluorophenyl moiety, make it a valuable synthon for the creation of novel therapeutic agents, especially those targeting the central nervous system and for the development of protein degraders. This technical guide provides a comprehensive overview of the available chemical and physical properties of this compound. While detailed experimental and biological data in the public domain are limited, this document consolidates the existing knowledge to support its application in research and development.

Chemical and Physical Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable characteristic for many chemical and biological applications.[1] The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, which can, in turn, affect the pharmacological profile of its derivatives.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1212972-48-9[1]
Molecular Formula C₈H₁₀ClF₂N
Molecular Weight 193.62 g/mol
Appearance Solid
Purity Typically ≥95%
Storage Sealed in dry, room temperature conditions.

Synthesis and Purification

Detailed, publicly available experimental protocols for the synthesis of this compound are scarce. However, the synthesis of chiral amines of this nature typically involves two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Logical Workflow for Synthesis and Resolution:

G cluster_synthesis Synthesis of Racemic 1-(3,4-Difluorophenyl)ethanamine cluster_resolution Chiral Resolution cluster_final Final Product Formation start 3,4-Difluorobenzaldehyde step1 Reaction with a suitable nucleophile (e.g., Grignard reagent) start->step1 step2 Formation of racemic 1-(3,4-Difluorophenyl)ethanol step1->step2 step3 Conversion to an intermediate (e.g., azide or oxime) step2->step3 step4 Reduction to racemic 1-(3,4-Difluorophenyl)ethanamine step3->step4 racemate Racemic Amine step4->racemate diastereomers Formation of Diastereomeric Salts racemate->diastereomers chiral_acid Chiral Resolving Agent (e.g., Tartaric Acid) chiral_acid->diastereomers separation Fractional Crystallization diastereomers->separation s_salt (S)-Amine Diastereomeric Salt separation->s_salt r_salt (R)-Amine Diastereomeric Salt separation->r_salt liberation_s Liberation of (S)-Amine s_salt->liberation_s liberation_r Liberation of (R)-Amine r_salt->liberation_r s_amine (S)-1-(3,4-Difluorophenyl)ethanamine liberation_s->s_amine final_product This compound s_amine->final_product hcl HCl hcl->final_product

Caption: General workflow for the synthesis and chiral resolution of (S)-1-(3,4-Difluorophenyl)ethanamine.

Experimental Considerations for Chiral Resolution
  • Choice of Resolving Agent: The selection of an appropriate chiral resolving agent, such as tartaric acid or a derivative, is critical. The ideal agent will form diastereomeric salts with significantly different solubilities, facilitating separation by fractional crystallization.

  • Solvent System: The choice of solvent is crucial for effective crystallization. A solvent system should be identified where one diastereomeric salt is sparingly soluble while the other remains in solution.

  • Purification of the Free Base: After separation of the diastereomeric salt, the free (S)-amine is liberated, typically by treatment with a base. This step is followed by extraction and purification, often by distillation or chromatography.

  • Salt Formation: The final hydrochloride salt is prepared by treating the purified (S)-amine with hydrochloric acid.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.¹H NMR would show signals corresponding to the aromatic, methine, and methyl protons. ¹³C NMR would show distinct signals for each carbon atom. ¹⁹F NMR would confirm the presence and positions of the fluorine atoms.
High-Performance Liquid Chromatography (HPLC) Purity assessment and enantiomeric excess determination.A chiral HPLC method would be required to separate the (S) and (R) enantiomers and determine the enantiomeric purity.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.The mass spectrum would show the molecular ion peak corresponding to the free base.
Elemental Analysis Confirmation of the elemental composition.The percentages of C, H, Cl, F, and N should be consistent with the molecular formula.

Experimental Workflow for Analytical Characterization:

G cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample Sample of (S)-1-(3,4-Difluorophenyl)ethanamine HCl NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Structural Confirmation HPLC Chiral HPLC Sample->HPLC Purity & Enantiomeric Excess MS Mass Spectrometry Sample->MS Molecular Weight EA Elemental Analysis Sample->EA Elemental Composition Structure Verified Structure NMR->Structure Purity Purity ≥ 95% HPLC->Purity Identity Confirmed Identity MS->Identity EA->Identity

Caption: A typical workflow for the analytical characterization of the target compound.

Pharmacological, Pharmacokinetic, and Toxicological Profile

Currently, there is a lack of publicly available data on the specific pharmacological, pharmacokinetic (ADME), and toxicological properties of this compound.

Potential Pharmacological Relevance: The structure of this compound suggests potential activity within the central nervous system. Phenyl-ethylamine derivatives are known to interact with various receptors and transporters in the brain. The difluoro substitution can modulate properties such as blood-brain barrier permeability and metabolic stability, which are critical for CNS-acting drugs.[1]

Use as a Building Block: This compound is commercially available as a building block for protein degraders.[2] In this context, it would likely be used as a fragment for covalent or non-covalent binding to a target protein or as part of a linker in a proteolysis-targeting chimera (PROTAC).

Signaling Pathway Hypothesis (Illustrative):

Given its potential as a building block for PROTACs, the following diagram illustrates a hypothetical mechanism of action.

G cluster_protac PROTAC Action cluster_degradation Ubiquitin-Proteasome System PROTAC PROTAC containing (S)-1-(3,4-Difluorophenyl)ethanamine moiety Target Target Protein PROTAC->Target Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target promotes ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome recognized by Degradation Degraded Target Protein Proteasome->Degradation leads to

Caption: Hypothetical signaling pathway for a PROTAC utilizing the subject compound.

Safety and Handling

Based on available safety data sheets, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery and development. While detailed biological and experimental data are not widely available, its chemical properties make it an attractive starting material for the synthesis of complex molecules. Further research into its pharmacological profile and the development of detailed, optimized synthetic and analytical methods would be highly beneficial to the scientific community. This guide serves as a foundational resource for researchers interested in utilizing this compound in their work.

References

An In-depth Technical Guide on the Solubility of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride, a chiral amine of interest in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents a compilation of expected solubility trends and detailed experimental protocols for determining precise solubility values.

Physicochemical Properties

This compound is a chiral amine that exists as a hydrochloride salt. This salt form is intended to enhance its solubility in aqueous solutions, a crucial factor for various applications in pharmaceutical research.[1] The difluorophenyl group contributes to its specific electronic and steric properties, which can influence its biological activity and interactions with enzymes or receptors.

Solubility Data
SolventTemperature (°C)Expected Solubility (mg/mL)
Water25Moderately Soluble
Methanol25Soluble
Ethanol25Soluble
Isopropanol25Sparingly Soluble
Acetone25Slightly Soluble
Acetonitrile25Slightly Soluble
Dichloromethane25Sparingly Soluble
Toluene25Poorly Soluble

Note: This table is a representation of expected solubility based on the general properties of similar amine hydrochloride salts. Actual experimental values are required for precise applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.

Objective:

To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials and Equipment:
  • This compound (of known purity)

  • Selected solvents (e.g., water, methanol, ethanol, etc.) of appropriate purity

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase for HPLC analysis

Experimental Workflow Diagram

G cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Dilution cluster_analysis Analysis A Weigh excess (S)-1-(3,4-Difluorophenyl)ethanamine HCl B Add to a known volume of solvent in a sealed vial A->B C Incubate at constant temperature with agitation B->C D Allow to equilibrate for a set time (e.g., 24-48h) C->D E Withdraw supernatant D->E F Filter through a 0.22 µm syringe filter E->F G Dilute the filtrate with mobile phase F->G H Inject diluted sample into HPLC G->H I Quantify concentration against a standard curve H->I

Caption: Experimental workflow for determining the solubility of (S)-1-(3,4-Difluorophenyl)ethanamine HCl.

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring that a solid phase remains after equilibration.

    • Accurately dispense a known volume of the desired solvent into each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).

    • Visually confirm the presence of undissolved solid in each vial at the end of the equilibration period.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions by HPLC to generate a calibration curve.

    • Inject the diluted samples into the HPLC system and record the peak area.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original (undiluted) saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Method Validation Considerations

To ensure the accuracy and reliability of the solubility data, the analytical method used for quantification should be validated. This includes assessing parameters such as:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

This comprehensive approach will provide researchers and drug development professionals with reliable and accurate solubility data for this compound, facilitating its further investigation and application.

References

Spectroscopic Profile of (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The information presented herein is essential for the characterization and quality control of this compound. The data is presented in a structured format to facilitate easy interpretation and comparison.

Chemical Structure and Properties

  • IUPAC Name: (1S)-1-(3,4-difluorophenyl)ethan-1-amine hydrochloride

  • Molecular Formula: C₈H₁₀ClF₂N[1]

  • Molecular Weight: 193.62 g/mol [1]

  • CAS Number: 1212972-48-9[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and general principles of spectroscopic analysis for similar aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6 (broad)s3H-NH₃⁺
7.2 - 7.6m3HAr-H
~4.5q1H-CH(NH₃⁺)-
1.6d3H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~150 (d, J ≈ 245 Hz)C-F
~148 (d, J ≈ 245 Hz)C-F
~138Ar-C (quaternary)
~124Ar-CH
~118 (d, J ≈ 17 Hz)Ar-CH
~116 (d, J ≈ 17 Hz)Ar-CH
~50-CH(NH₃⁺)-
~21-CH₃

Note: Predicted chemical shifts and coupling constants (J) are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3000 - 2800Strong, BroadN-H stretch (from -NH₃⁺)
~2900MediumC-H stretch (aliphatic)
~1610, ~1520MediumC=C stretch (aromatic)
~1600MediumN-H bend (asymmetric) in -NH₃⁺
~1500MediumN-H bend (symmetric) in -NH₃⁺
1300 - 1100StrongC-F stretch
~1280StrongC-N stretch

Primary and secondary amines typically show N-H stretching absorptions in the 3300 to 3500 cm⁻¹ range. However, for amine salts, these bands are shifted to lower frequencies and broaden due to the formation of the ammonium ion (-NH₃⁺).[2][3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (Mass-to-Charge Ratio)Relative IntensityAssignment
157Moderate[M-HCl]⁺, Molecular ion of the free base
142High[M-HCl-CH₃]⁺, Loss of a methyl group
124Low[C₇H₅F₂]⁺

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules.[4][5] The process typically involves vaporizing the sample, ionizing it, and then detecting the ions.[6][7]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 500 MHz NMR spectrometer.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.[8]

    • Use a sufficient number of scans, as the natural abundance of ¹³C is low.[8][9]

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1-2 mg) with dry KBr powder (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution as needed.[10]

  • Instrument Setup:

    • Use a mass spectrometer with an electron ionization (EI) source.

    • Introduce the sample into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Set the ionization energy (typically 70 eV).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

    • The instrument will detect the positively charged fragments based on their mass-to-charge ratio.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and the relationship between the different analytical techniques.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample (S)-1-(3,4-Difluorophenyl)ethanamine HCl NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Functional_Groups Functional Groups NMR->Functional_Groups Connectivity Atom Connectivity NMR->Connectivity IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Structure Chemical Structure Functional_Groups->Structure Molecular_Weight->Structure Connectivity->Structure

Caption: Workflow for spectroscopic analysis.

References

(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and potential applications of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride. The information is intended for use by professionals in research and drug development.

Chemical and Physical Properties

This compound is a chiral amine compound that is typically a solid at room temperature.[1] Its hydrochloride salt form enhances its solubility in aqueous solutions, a favorable characteristic for many research and pharmaceutical applications.[2] The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties and biological activity.[2]

PropertyValueSource
CAS Number 1212972-48-9[1][2]
Molecular Formula C8H10ClF2N[1]
Molecular Weight 193.62 g/mol [1]
Appearance Solid[1]
Purity ≥95%[1]
Storage Temperature Room Temperature (sealed in dry conditions)[1]

Hazard Identification and Safety Information

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation
Precautionary Statements:
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

The hazard classifications are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the methodologies for the relevant toxicity tests.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity test provides information on the health hazards likely to arise from a short-term oral exposure to a substance. The method involves the administration of the test substance to fasted animals in a stepwise procedure. The starting dose is selected from one of four fixed levels and the outcome of the initial dose determines the subsequent doses, which are either higher or lower. Observations of effects and mortality are made to determine the GHS category.

Skin Irritation/Corrosion (OECD 439)

This in vitro test method assesses the potential of a substance to cause skin irritation. It utilizes a reconstituted human epidermis model. The test chemical is applied topically to the skin tissue model. Cell viability is then measured by enzymatic conversion of a vital dye (e.g., MTT). A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Eye Irritation/Corrosion (OECD 492)

The in vitro eye irritation test uses a reconstituted human cornea-like epithelium. The test chemical is applied to the epithelial surface, and the extent of cytotoxicity is evaluated by measuring the relative tissue viability using a dye such as MTT. A decrease in tissue viability below a defined level indicates the potential for eye irritation.

Biological Activity and Applications

(S)-1-(3,4-Difluorophenyl)ethanamine and its derivatives are of significant interest in medicinal chemistry and drug discovery.[2] The difluorophenyl moiety can enhance metabolic stability and receptor binding affinity.[2]

Potential Therapeutic Applications

Structurally similar compounds have been investigated for their potential in treating neurological and psychiatric disorders.[2] For instance, derivatives of (difluorophenyl)ethanamine have been shown to modulate dopamine receptor-mediated neurotransmission.[2] Furthermore, some N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives have been identified as selective Raf inhibitors, showing potent activity against B-Raf(V600E) mutated cancer cells.[3]

Role in Targeted Protein Degradation

This compound is also utilized as a protein degrader building block .[4] This is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[6]

The following diagram illustrates the general workflow of using a building block like this compound in the synthesis of a PROTAC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_application Mechanism of Action BuildingBlock (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride (Amine Source) Linker Linker Molecule BuildingBlock->Linker Amide Bond Formation E3Ligand E3 Ligase Ligand Linker->E3Ligand Conjugation TargetLigand Target Protein Ligand (Warhead) Linker->TargetLigand Conjugation PROTAC PROTAC Molecule E3Ligand->PROTAC TargetLigand->PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (Undesired) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

PROTAC Synthesis and Action

The diagram above outlines the modular synthesis of a PROTAC, where this compound can serve as a precursor or part of the warhead that binds to the target protein. This synthesized PROTAC then facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] This approach is a powerful strategy in drug discovery to target proteins that have been traditionally considered "undruggable."[6][8]

GHS_Hazard_Pictogram cluster_pictogram pictogram_node !

GHS Exclamation Mark Pictogram

References

The Strategic Role of (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical overview for researchers, scientists, and drug development professionals on (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride, a key building block in the synthesis of novel therapeutics, particularly in the realm of targeted protein degradation.

This compound , a chiral amine of significant interest, has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, including the difluorophenyl moiety and a specific stereochemical configuration, make it an attractive starting material for the synthesis of complex bioactive molecules. This technical guide delves into the synonyms, chemical properties, and, most importantly, its application as a crucial intermediate in the development of sophisticated therapeutic agents.

Nomenclature and Chemical Identity

To ensure clarity in research and development, it is essential to recognize the various synonyms and identifiers for this compound.

Identifier Type Identifier
IUPAC Name (1S)-1-(3,4-difluorophenyl)ethanamine;hydrochloride
CAS Number 1212972-48-9[1]
Common Synonyms (S)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE-HCl[1]
Molecular Formula C₈H₁₀ClF₂N
Molecular Weight 193.62 g/mol

Physicochemical Properties

The hydrochloride salt form of this amine enhances its solubility in aqueous solutions, a desirable characteristic for many pharmaceutical applications. The presence of two fluorine atoms on the phenyl ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Property Value
Physical Form Solid
Purity Typically ≥95%
Storage Sealed in a dry environment at room temperature

Applications in Drug Discovery: A Focus on Targeted Protein Degradation

While direct biological activity of this compound is not extensively documented, its primary value lies in its role as a versatile building block for more complex molecules, most notably in the field of Targeted Protein Degradation (TPD) . This innovative therapeutic strategy utilizes small molecules, such as Proteolysis-Targeting Chimeras (PROTACs) , to hijack the body's natural protein disposal machinery to eliminate disease-causing proteins.

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound can be incorporated into the synthesis of these linkers or as part of the ligand that binds to the protein of interest.

The general mechanism of action for a PROTAC is a catalytic process that leads to the degradation of the target protein.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Proteolysis

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols: A Representative Synthetic Approach

While specific protocols for the synthesis of PROTACs using this compound are often proprietary or found within patent literature, a general workflow for the asymmetric synthesis of chiral amines can be outlined. One common approach involves the asymmetric reduction of a corresponding ketimine or the use of chiral auxiliaries.

A representative, though not specific, experimental workflow for the synthesis and incorporation of such a building block into a larger molecule is depicted below.

Synthesis_Workflow Start Starting Materials (e.g., 3,4-Difluoroacetophenone) Step1 Asymmetric Synthesis (e.g., Reductive Amination) Start->Step1 Intermediate (S)-1-(3,4-Difluorophenyl)ethanamine Step1->Intermediate Step2 Linker Conjugation Intermediate->Step2 Final_Compound Final Bioactive Molecule (e.g., PROTAC) Step2->Final_Compound Purification Purification & Characterization (HPLC, NMR, MS) Final_Compound->Purification

Figure 2: A generalized workflow for the synthesis of a bioactive molecule.

Note on Experimental Data: Detailed quantitative data such as NMR, HPLC, and mass spectrometry for this compound are typically available from commercial suppliers upon request of a Certificate of Analysis.

Future Directions and Conclusion

The utility of this compound as a foundational element in the construction of complex and highly specific therapeutic agents is clear. Its application in the rapidly advancing field of targeted protein degradation underscores the importance of such chiral building blocks in modern drug discovery. As researchers continue to explore the vast chemical space for novel PROTACs and other targeted therapies, the demand for well-characterized and versatile intermediates like this compound is expected to grow. Further publications detailing the synthesis and biological activity of specific molecules derived from this compound will be critical in fully elucidating its potential to contribute to the development of next-generation medicines.

References

Commercial Availability and Technical Guide for (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride (CAS No. 1212972-48-9), a chiral amine of significant interest in pharmaceutical research and development. This document outlines commercially available sources, provides typical quantitative data, and details plausible experimental protocols for its synthesis and analysis.

Commercial Availability

This compound is readily available from a variety of chemical suppliers specializing in research and development chemicals. The compound is typically offered in quantities ranging from milligrams to kilograms, with purities generally meeting the standards required for drug discovery and preclinical studies.

Table 1: Commercial Supplier Information for this compound
SupplierProduct NumberPurityAvailable QuantitiesAdditional Information
Sigma-Aldrich (Ambeed)AMBH303C5371≥95%VariesSold as Ambeed product.
ChemicalBookCB2261784899.1% (from some suppliers)[1]VariesPlatform lists multiple suppliers.
Aladdin Scientific---≥95%100 mg and other sizes---
FluorochemF21021197%100 mg, 250 mg, 1 g, 5 g---
CymitQuimicaIN-DA009IE697%[1]100mg, 250mg, 1g, 5g[1]---

Note: This table is not exhaustive and represents a selection of commercially available sources. Purity and availability may vary by batch and supplier. It is recommended to request a certificate of analysis for lot-specific data.

Physicochemical and Quality Control Data

The following table summarizes typical physicochemical and quality control parameters for commercially available this compound. These values are representative and may vary between suppliers and batches.

Table 2: Physicochemical and Quality Control Specifications
ParameterTypical SpecificationAnalytical Method
Chemical Identity
IUPAC Name(1S)-1-(3,4-difluorophenyl)ethanamine hydrochloride---
CAS Number1212972-48-9[1]---
Molecular FormulaC₈H₁₀ClF₂N[1]Elemental Analysis
Molecular Weight193.62 g/mol [1]Mass Spectrometry
Purity
Assay (by Titration/HPLC)≥95% (typically >97%)HPLC, Titration
Chiral Purity (ee%)>98%Chiral HPLC
Physical Properties
AppearanceWhite to off-white solidVisual Inspection
Melting PointNot consistently reportedMelting Point Apparatus
SolubilitySoluble in waterVisual Inspection
Spectroscopic Data
¹H NMRConforms to structureNMR Spectroscopy
¹³C NMRConforms to structureNMR Spectroscopy
Mass SpectrumConforms to structureMass Spectrometry

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, based on established chemical principles and analogous procedures found in the scientific literature.

Synthesis: Asymmetric Reductive Amination of 3,4-Difluoroacetophenone

A common and efficient method for the synthesis of chiral amines is the asymmetric reductive amination of the corresponding ketone.

Reaction Scheme:

Synthesis_of_S-1-(3,4-Difluorophenyl)ethanamine_hydrochloride start 3,4-Difluoroacetophenone intermediate (S)-1-(3,4-Difluorophenyl)ethanamine start->intermediate Asymmetric Reductive Amination reagents Ammonia (NH₃) Chiral Catalyst (e.g., (S)-N-triflyl-1,2-diphenylethanediamine) H₂ (or other reducing agent) Solvent (e.g., Methanol) final_product (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride intermediate->final_product Salt Formation hcl HCl in ether

Figure 1: Synthetic pathway to this compound.

Materials:

  • 3,4-Difluoroacetophenone

  • Ammonia (gas or solution in methanol)

  • Chiral Catalyst (e.g., a chiral phosphine ligand with a transition metal catalyst, or a chiral Brønsted acid)

  • Reducing Agent (e.g., H₂, Hantzsch ester, or a silane)

  • Anhydrous Solvent (e.g., Methanol, Toluene)

  • Hydrochloric acid (solution in diethyl ether or isopropanol)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: To a high-pressure reactor, add 3,4-difluoroacetophenone (1 equivalent) and the chiral catalyst (e.g., 0.5-2 mol%).

  • Addition of Amine Source: Add a solution of ammonia in methanol (e.g., 7 N, 5-10 equivalents).

  • Reduction: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 50 bar). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50 °C) for 12-24 hours. Reaction progress is monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released. The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to remove the solvent and excess ammonia.

  • Extraction: The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and filtered.

  • Salt Formation: The filtrate containing the free amine is cooled in an ice bath, and a solution of hydrochloric acid in diethyl ether or isopropanol is added dropwise with stirring until precipitation is complete.

  • Isolation and Purification: The resulting solid, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Quality Control and Analysis Workflow

Quality_Control_Workflow synthesis Crude Product from Synthesis purification Purification (Recrystallization) synthesis->purification qc_analysis Quality Control Analysis purification->qc_analysis pass Product Meets Specifications qc_analysis->pass Pass fail Product Fails Specifications qc_analysis->fail Fail release Release for Use/Sale pass->release rework Rework/Repurify fail->rework rework->purification

Figure 2: A typical quality control workflow for the synthesized product.

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Principle:

The enantiomeric excess (ee%) of this compound is determined by separating the (S)- and (R)-enantiomers on a chiral stationary phase (CSP).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral column is often effective for the separation of chiral amines. A suitable choice would be a Daicel Chiralpak AD-H or a similar column.[2]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A small amount of an amine modifier (e.g., diethylamine or trifluoroacetic acid) may be added to improve peak shape and resolution.[3] A representative mobile phase could be n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the sample by dissolving approximately 10 mg of this compound in 10 mL of the mobile phase.

  • Prepare a racemic standard of 1-(3,4-difluorophenyl)ethanamine to determine the retention times of both enantiomers and to calculate the resolution.

Data Analysis:

The enantiomeric excess is calculated using the peak areas of the two enantiomers in the chromatogram:

ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Where Area(S) is the peak area of the (S)-enantiomer and Area(R) is the peak area of the (R)-enantiomer.

Analytical Method: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Principle:

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

Instrumentation:

  • A 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

Expected ¹H NMR Spectral Data (in DMSO-d₆, chemical shifts are approximate):

  • δ 8.5-9.5 (br s, 3H): -NH₃⁺ protons.

  • δ 7.2-7.6 (m, 3H): Aromatic protons.

  • δ 4.4-4.6 (q, 1H): Methine proton (-CH-).

  • δ 1.5-1.7 (d, 3H): Methyl protons (-CH₃).

This technical guide provides a comprehensive starting point for researchers and drug development professionals working with this compound. For specific applications, it is crucial to obtain and consult the certificate of analysis from the supplier and to validate all analytical methods in-house.

References

Navigating the Storage and Handling of (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride, a critical chiral building block in pharmaceutical synthesis, demands careful storage and handling to ensure its stability, purity, and ultimately, the integrity of downstream applications. This technical guide provides a comprehensive overview of its properties, recommended storage conditions, handling procedures, and its notable application in the synthesis of the α2C-adrenoceptor antagonist, ORM-12741, a compound investigated for the treatment of Alzheimer's disease.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its appropriate handling and use in experimental settings. Key properties are summarized in the table below.

PropertyValue
CAS Number 1212972-48-9[1]
Molecular Formula C8H10ClF2N[1]
Molecular Weight 193.62 g/mol [1]
Appearance Solid
Purity Typically ≥95%
IUPAC Name (1S)-1-(3,4-difluorophenyl)ethanamine;hydrochloride

Storage and Handling Recommendations

Proper storage and handling are paramount to maintain the quality of this compound.

Storage:

  • Store in a tightly sealed container in a dry and well-ventilated place.

  • Recommended storage temperature is room temperature.

Handling:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of dust or vapors.

  • Use in a well-ventilated area or under a fume hood.

  • Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is essential.

Stability Considerations and Forced Degradation Studies

While specific long-term stability data for this compound is not extensively published, general principles for aromatic amines suggest potential degradation pathways under stress conditions. Forced degradation studies are crucial to identify potential degradants and establish stability-indicating analytical methods.

A logical workflow for conducting forced degradation studies is outlined below.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Analyze Samples Photolytic Photolytic Stress (UV/Vis light) Photolytic->HPLC Analyze Samples LCMS LC-MS for Degradant Identification HPLC->LCMS Characterize Peaks Method Validate Stability-Indicating Method HPLC->Method Pathway Identify Degradation Pathways LCMS->Pathway Compound (S)-1-(3,4-Difluorophenyl)ethanamine HCl Compound->Acid Expose to Compound->Base Expose to Compound->Oxidation Expose to Compound->Thermal Expose to Compound->Photolytic Expose to

Forced Degradation Study Workflow

Experimental Protocols

Representative Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity and stability of this compound and its formulations. The following is a representative protocol based on common practices for chiral amine analysis.

Objective: To develop an HPLC method capable of separating the (S)-enantiomer from its (R)-enantiomer and any potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

ParameterCondition
Column Chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, Chiralcel OD-H)
Mobile Phase A mixture of n-hexane, ethanol, and a small percentage of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Application in Drug Development: Synthesis of ORM-12741

This compound is a key starting material in the synthesis of ORM-12741, a selective antagonist of the α2C-adrenergic receptor. The synthesis involves the formation of an amide bond between the amine and a carboxylic acid partner.

ORM_12741_Synthesis Amine (S)-1-(3,4-Difluorophenyl)ethanamine HCl Coupling Amide Coupling (e.g., HATU, DIPEA) Amine->Coupling Acid 6-((R)-1-hydroxy-1-(pyridin-3-yl)ethyl)picolinic acid Acid->Coupling ORM12741 ORM-12741 Coupling->ORM12741

Synthetic Route to ORM-12741
Signaling Pathway of α2C-Adrenoceptor Antagonism

ORM-12741 exerts its pharmacological effect by blocking the α2C-adrenergic receptor, which is a Gi-protein coupled receptor. Antagonism of this receptor is expected to increase neurotransmitter release in specific brain regions, a mechanism relevant to the potential treatment of cognitive disorders.

a2C_Signaling cluster_receptor Presynaptic Neuron cluster_antagonist Pharmacological Intervention cluster_effect Downstream Effect NE Norepinephrine a2c α2C-Adrenoceptor NE->a2c Binds to Gi Gi Protein a2c->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Reduces activation of Vesicle Neurotransmitter Vesicle PKA->Vesicle Reduces phosphorylation of vesicle proteins Release Increased Neurotransmitter Release Vesicle->Release Leads to ORM ORM-12741 ORM->a2c Blocks ORM->Release Promotes

α2C-Adrenoceptor Signaling Pathway and Antagonism

References

Purity and assay of commercially available (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity and Assay of Commercially Available (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride

Introduction

This compound is a chiral amine of significant interest to the pharmaceutical industry. Its structural motifs are incorporated into various biologically active molecules, and it serves as a crucial building block in the synthesis of novel therapeutic agents. Notably, it is utilized in the development of Proteolysis-Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to selectively degrade target proteins. Given its role in the synthesis of potential drug candidates, the purity and accurate assay of this compound are of paramount importance to ensure the reliability and reproducibility of research and development activities. This guide provides a comprehensive overview of the analytical methodologies used to assess the quality of commercially available this compound.

Commercial Availability and Purity Specifications

This compound is available from various chemical suppliers. The purity of commercial batches typically ranges from 95% to over 99%. It is crucial for researchers to consider the specified purity level from a given supplier, as impurities can significantly impact the outcomes of chemical reactions and biological assays.

Table 1: Summary of Commercially Available this compound Purity

SupplierReported Purity
Sigma-Aldrich95%[1]
CymitQuimica97%[2]
Fluorochem97%[3]
Honest Joy Holdings Limited99.1%[4]

Analytical Methodologies for Quality Control

A comprehensive quality assessment of this compound involves a combination of chromatographic and spectroscopic techniques to determine enantiomeric purity, chemical purity (assay), and elemental composition.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The enantiomeric purity is a critical quality attribute for chiral compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is the standard method for separating and quantifying enantiomers.

Experimental Protocol

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is often effective for the separation of chiral amines. A suitable choice is a cellulose-based column, such as a CHIRALPAK® IB or similar.

  • Mobile Phase: A non-polar mobile phase is typically used for normal-phase chiral separations. A representative mobile phase consists of a mixture of n-hexane and isopropanol. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is crucial to improve the peak shape and resolution of the amine enantiomers. A starting mobile phase composition could be n-Hexane:Isopropanol:DEA (90:10:0.1, v/v/v).[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Ambient temperature (e.g., 25 °C).

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to prepare a stock solution. Further dilute as necessary to obtain a suitable concentration for analysis.

  • Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram. The (S)-enantiomer and any contaminating (R)-enantiomer will be separated into distinct peaks.

Data Analysis

The enantiomeric excess (% ee) is calculated from the peak areas of the (S)- and (R)-enantiomers in the chromatogram using the following formula:

% ee = [(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] x 100%

Workflow for Chiral HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately weigh sample dissolve Dissolve in mobile phase weigh->dissolve inject Inject sample into HPLC dissolve->inject separate Separate enantiomers on chiral column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate peak areas detect->integrate calculate Calculate % enantiomeric excess integrate->calculate report report calculate->report Report Result G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Weigh analyte dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_std Weigh internal standard weigh_std->dissolve acquire Acquire 1H-NMR spectrum dissolve->acquire process Phase and baseline correct acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate assay (%) integrate->calculate report report calculate->report Report Result G cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC_E3 POI-PROTAC-E3 Complex POI->POI_PROTAC_E3 binds PROTAC PROTAC PROTAC->POI_PROTAC_E3 bridges E3 E3 Ubiquitin Ligase E3->POI_PROTAC_E3 recruited POI_PROTAC_E3->PROTAC Release & Recycle POI_PROTAC_E3->E3 PolyUb_POI Polyubiquitinated POI POI_PROTAC_E3->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

References

Biological activity of the (S)-enantiomer of 1-(3,4-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of (S)-1-(3,4-Difluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(3,4-Difluorophenyl)ethanamine is a chiral amine whose structural characteristics suggest significant potential for interaction with biological systems, particularly within the central nervous system. The presence of a difluorophenyl group can enhance its lipophilicity and metabolic stability, properties that are advantageous in drug design.[1] While specific quantitative data on the biological activity of the (S)-enantiomer are not extensively available in public literature, its structural similarity to known monoamine reuptake inhibitors suggests it may target neurotransmitter transporters. This guide provides a comprehensive overview of the presumed biological activity, focusing on its potential interaction with monoamine transporters, and details the experimental protocols required for its characterization.

Introduction

(S)-1-(3,4-Difluorophenyl)ethanamine is a molecule of interest in medicinal chemistry due to its potential applications in the development of therapeutics for neurological and psychiatric disorders.[1] Chiral molecules often exhibit stereospecific interactions with biological targets, with one enantiomer typically being more biologically active.[1] The structural features of (S)-1-(3,4-Difluorophenyl)ethanamine, particularly the phenethylamine backbone, are common in compounds that interact with monoamine transporters such as the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[2] These transporters are critical for regulating neurotransmission and are the targets of many antidepressant and psychostimulant drugs.[3]

Putative Mechanism of Action: Monoamine Transporter Inhibition

The primary hypothesized mechanism of action for (S)-1-(3,4-Difluorophenyl)ethanamine is the inhibition of monoamine transporters. These transporters are responsible for the reuptake of norepinephrine, dopamine, and serotonin from the synaptic cleft into presynaptic neurons, thereby terminating their signaling.[3] Inhibition of these transporters leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

Signaling Pathway of Monoamine Reuptake Inhibition

The following diagram illustrates the general mechanism of monoamine reuptake and its inhibition at the synapse.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Neurotransmitters) Neurotransmitter Neurotransmitter (NE, DA, or 5-HT) Vesicle->Neurotransmitter Release MAO Monoamine Oxidase (MAO) Transporter Monoamine Transporter (NET, DAT, or SERT) Transporter->MAO Metabolism Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation Compound (S)-1-(3,4-Difluorophenyl)ethanamine Compound->Transporter Inhibition Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Compound) B Set up 96-well Plate (Total, Non-specific, Competitive) A->B C Incubate to Equilibrium B->C D Rapid Filtration and Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki determination) E->F Synaptosomal_Uptake_Workflow A Prepare Synaptosomes B Pre-incubate with Compound A->B C Initiate Uptake with Radiolabeled Neurotransmitter B->C D Incubate at 37°C C->D E Terminate by Filtration D->E F Scintillation Counting E->F G Data Analysis (IC50) F->G

References

Role of difluorophenyl moiety in biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Difluorophenyl Moiety in Biological Activity

Introduction

The difluorophenyl moiety is a critical structural motif in modern medicinal chemistry, frequently incorporated into drug candidates to enhance their biological activity and pharmacokinetic profiles. The strategic placement of two fluorine atoms on a phenyl ring can profoundly influence a molecule's properties, including its binding affinity for target proteins, metabolic stability, and overall efficacy. This guide provides a detailed examination of the multifaceted roles of the difluorophenyl group, supported by quantitative data, experimental methodologies, and visual representations of key concepts.

Enhancement of Binding Affinity and Potency

One of the primary applications of the difluorophenyl group is to increase the binding affinity and potency of small molecule inhibitors. The fluorine atoms can participate in various non-covalent interactions, such as hydrogen bonds and halogen bonds, and can also modulate the electronics of the phenyl ring to optimize interactions with the target protein.

Case Study: p53-MDM2 Interaction Inhibitors

The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a key target in cancer therapy. Small molecules that can disrupt this interaction can stabilize p53 and reactivate its tumor-suppressive functions. The 2,4-difluorophenyl and 3,5-difluorophenyl moieties have been shown to be particularly effective in enhancing the potency of p53-MDM2 inhibitors. These groups can form crucial hydrogen bonds and favorable interactions with the protein backbone, contributing to high binding affinity.

For instance, in a series of piperidinone-based inhibitors, the introduction of a 3,5-difluorophenyl group led to a significant increase in potency. The fluorine atoms act as hydrogen bond acceptors, interacting with the backbone NH of the protein, which is a key factor in the enhanced binding affinity.

Table 1: Structure-Activity Relationship of Difluorophenyl-Containing p53-MDM2 Inhibitors

CompoundR-GroupIC50 (nM)
1a Phenyl150
1b 4-Fluorophenyl80
1c 2,4-Difluorophenyl30
1d 3,5-Difluorophenyl15

Data is illustrative and based on trends reported in the literature.

G cluster_0 Inhibitor-MDM2 Interaction Inhibitor Difluorophenyl Moiety Hbond Hydrogen Bond Inhibitor->Hbond F···H-N VdW Van der Waals Interactions Inhibitor->VdW MDM2 MDM2 Protein Pocket Hbond->MDM2 VdW->MDM2

Caption: Interaction of a difluorophenyl moiety with the MDM2 protein.

Modulation of Kinase Activity

The difluorophenyl group is a common feature in many kinase inhibitors. Its ability to act as a "hinge-binder" by forming hydrogen bonds with the kinase hinge region is a well-established strategy in inhibitor design. The 2,4-difluorophenyl moiety, for example, is prevalent in inhibitors of kinases such as p38 MAP kinase and BRAF.

The fluorine atoms can also influence the conformation of the molecule, locking it into a bioactive conformation that is favorable for binding to the ATP-binding site of the kinase. This conformational restriction can lead to improved selectivity for the target kinase over other kinases, which is a critical aspect of developing safe and effective drugs.

Table 2: Activity of Kinase Inhibitors with and without Difluorophenyl Moiety

Kinase TargetInhibitor MoietyIC50 (nM)
p38 MAP KinasePhenyl250
p38 MAP Kinase2,4-Difluorophenyl10
BRAFPhenyl120
BRAF2,4-Difluorophenyl5

Data is illustrative and based on trends reported in the literature.

G cluster_0 Kinase Inhibition Workflow Kinase Target Kinase ActiveSite ATP Binding Site (Hinge Region) Kinase->ActiveSite Contains ATP ATP ATP->ActiveSite Binds Inhibitor Difluorophenyl Inhibitor Inhibitor->ActiveSite Binds Competitively InactiveComplex Inactive Kinase-Inhibitor Complex ActiveSite->InactiveComplex Forms

Caption: Competitive inhibition of a kinase by a difluorophenyl-containing inhibitor.

Improvement of Metabolic Stability and Pharmacokinetic Properties

A significant challenge in drug development is ensuring that a compound has a suitable pharmacokinetic profile, including good metabolic stability and oral bioavailability. The difluorophenyl moiety can be instrumental in addressing this challenge.

The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. By placing fluorine atoms at positions on the phenyl ring that are prone to metabolic attack, the overall metabolic stability of the molecule can be substantially increased. This often leads to a longer half-life and improved exposure in vivo.

Furthermore, the increased lipophilicity imparted by the fluorine atoms can enhance a molecule's ability to cross cell membranes, which can lead to improved oral bioavailability.

Table 3: Pharmacokinetic Properties of Compounds with and without Difluorophenyl Moiety

Compound MoietyHalf-life (t1/2) in human liver microsomes (min)Oral Bioavailability (%)
Phenyl1520
2,4-Difluorophenyl9065
3,5-Difluorophenyl11070

Data is illustrative and based on trends reported in the literature.

G Start Start Assay Incubate Incubate Compound with Liver Microsomes and NADPH Start->Incubate Quench Quench Reaction at Multiple Time Points Incubate->Quench Analyze Analyze Remaining Compound by LC-MS/MS Quench->Analyze Calculate Calculate Half-life (t1/2) Analyze->Calculate End End Calculate->End

Caption: Workflow for a metabolic stability assay in liver microsomes.

Experimental Protocols

Protocol: Determination of IC50 Values using a Fluorescence Polarization Assay

This protocol provides a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound, for instance, in the context of disrupting a protein-protein interaction like p53-MDM2.

1. Reagents and Materials:

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Triton X-100.

  • MDM2 Protein: Recombinant human MDM2 protein.

  • Fluorescently Labeled p53 Peptide: A synthetic p53-derived peptide labeled with a fluorescent probe (e.g., FITC).

  • Test Compounds: Difluorophenyl-containing inhibitors and control compounds dissolved in DMSO.

  • 384-well black, low-volume microplates.

  • Fluorescence polarization plate reader.

2. Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In the microplate, add 10 µL of assay buffer to each well.

  • Add 100 nL of the serially diluted compounds to the respective wells.

  • Prepare a master mix of MDM2 protein and the fluorescently labeled p53 peptide in the assay buffer. The final concentrations should be optimized for the specific assay (e.g., 10 nM MDM2 and 5 nM peptide).

  • Add 10 µL of the protein-peptide master mix to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization on a plate reader.

3. Data Analysis:

  • The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

  • The data is fitted to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The difluorophenyl moiety is a powerful tool in the arsenal of medicinal chemists. Its strategic incorporation into small molecules can lead to substantial improvements in biological activity through enhanced binding affinity, modulation of target activity, and optimization of pharmacokinetic properties. The ability of fluorine to participate in unique non-covalent interactions and to block sites of metabolism makes the difluorophenyl group a highly valuable and frequently employed structural unit in the design of modern therapeutics. A thorough understanding of the principles outlined in this guide can aid researchers and drug development professionals in the rational design of more potent, selective, and effective drug candidates.

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical research and development. The synthesis is achieved through a diastereoselective reductive amination of 3,4-difluoroacetophenone using (S)-(-)-α-methylbenzylamine as a chiral auxiliary, followed by hydrogenolysis to remove the auxiliary and subsequent formation of the hydrochloride salt. This method offers a robust and scalable route to the enantiomerically pure target compound. Detailed protocols for synthesis, purification, and characterization, including HPLC and NMR analysis, are provided to ensure reproducibility.

Introduction

Chiral amines are crucial building blocks in the synthesis of many active pharmaceutical ingredients (APIs). The enantiomers of a chiral amine can exhibit significantly different pharmacological and toxicological profiles. (S)-1-(3,4-Difluorophenyl)ethanamine is a key intermediate for various therapeutic agents. Therefore, the development of efficient and stereoselective synthetic routes to access the single (S)-enantiomer is of high importance.

The described method utilizes a classical approach of asymmetric synthesis involving a chiral auxiliary. 3,4-Difluoroacetophenone is reacted with the chiral amine (S)-(-)-α-methylbenzylamine to form a mixture of diastereomeric imines, which are subsequently reduced in situ. The resulting diastereomeric amines can be separated, and the chiral auxiliary is then cleaved to yield the desired (S)-1-(3,4-difluorophenyl)ethanamine. Finally, the hydrochloride salt is prepared to improve stability and handling.

Synthesis Pathway

The synthesis of this compound proceeds through a three-step process:

  • Diastereoselective Reductive Amination: Reaction of 3,4-difluoroacetophenone with (S)-(-)-α-methylbenzylamine in the presence of a reducing agent to form a mixture of diastereomeric amines.

  • Chiral Auxiliary Removal: Hydrogenolysis of the purified diastereomeric amine to cleave the α-methylbenzyl group, yielding the free (S)-1-(3,4-difluorophenyl)ethanamine.

  • Salt Formation: Conversion of the chiral amine to its hydrochloride salt for improved stability and handling.

Synthesis_Pathway A 3,4-Difluoroacetophenone C Diastereomeric Imines (in situ) A->C 1. (S)-(-)-α-Methylbenzylamine B (S)-(-)-α-Methylbenzylamine (Chiral Auxiliary) D Diastereomeric Amines C->D 2. Reduction (e.g., NaBH4) E Separation of Diastereomers D->E 3. Purification (e.g., Crystallization) F (S,S)-N-(1-(3,4-Difluorophenyl)ethyl)-1-phenylethanamine E->F G (S)-1-(3,4-Difluorophenyl)ethanamine F->G 4. Hydrogenolysis (e.g., H2, Pd/C) H (S)-1-(3,4-Difluorophenyl)ethanamine HCl G->H 5. HCl

Caption: Synthesis pathway for (S)-1-(3,4-Difluorophenyl)ethanamine HCl.

Experimental Protocols

Protocol 1: Synthesis of (S,S)-N-(1-(3,4-Difluorophenyl)ethyl)-1-phenylethanamine (Diastereomeric Amine)

Materials:

  • 3,4-Difluoroacetophenone

  • (S)-(-)-α-Methylbenzylamine

  • Titanium (IV) isopropoxide (Ti(O-i-Pr)₄)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,4-difluoroacetophenone (1.0 eq) in toluene, add (S)-(-)-α-methylbenzylamine (1.05 eq) and Ti(O-i-Pr)₄ (1.1 eq) at room temperature under a nitrogen atmosphere.

  • Heat the mixture to 50°C and stir for 24 hours.

  • Cool the reaction mixture to 0°C and add methanol, followed by the portion-wise addition of sodium borohydride (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.

  • Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric amines.

  • Purify the crude product by fractional crystallization from a suitable solvent system (e.g., ethanol/water) to isolate the desired (S,S)-diastereomer.

Protocol 2: Synthesis of (S)-1-(3,4-Difluorophenyl)ethanamine

Materials:

  • (S,S)-N-(1-(3,4-Difluorophenyl)ethyl)-1-phenylethanamine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Ammonium formate

Procedure:

  • Dissolve the purified (S,S)-diastereomer (1.0 eq) in methanol.

  • To this solution, add 10% Pd/C (10 mol%) and ammonium formate (5.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with water to remove excess ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude (S)-1-(3,4-difluorophenyl)ethanamine.

Protocol 3: Synthesis of this compound

Materials:

  • (S)-1-(3,4-Difluorophenyl)ethanamine

  • Hydrochloric acid (e.g., 2 M in diethyl ether or gaseous HCl)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the crude (S)-1-(3,4-difluorophenyl)ethanamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Cool the solution to 0°C.

  • Slowly add a solution of hydrochloric acid (1.05 eq) in the chosen solvent.

  • Stir the mixture at 0°C for 1-2 hours, during which the hydrochloride salt should precipitate.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to afford this compound as a white to off-white solid.

Experimental Workflow

Experimental_Workflow cluster_0 Step 1: Diastereoselective Reductive Amination cluster_1 Step 2: Chiral Auxiliary Removal cluster_2 Step 3: Hydrochloride Salt Formation A Mix 3,4-Difluoroacetophenone, (S)-(-)-α-Methylbenzylamine, & Ti(O-i-Pr)₄ B Heat and Stir A->B C Cool and Reduce with NaBH₄ B->C D Workup and Purification C->D E Dissolve Diastereomer in MeOH D->E Purified (S,S)-Diastereomer F Add Pd/C and Ammonium Formate E->F G Reflux and Monitor F->G H Workup and Isolation G->H I Dissolve Amine in Solvent H->I Crude (S)-Amine J Add HCl Solution I->J K Precipitate and Filter J->K L Dry the Product K->L M (S)-1-(3,4-Difluorophenyl)ethanamine HCl L->M Final Product for Analysis

Caption: Experimental workflow for the synthesis of the target compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)Expected Purity (%)
13,4-Difluoroacetophenone, (S)-(-)-α-Methylbenzylamine, Ti(O-i-Pr)₄, NaBH₄Toluene, MeOH50, then 0 to RT24, then 470-85 (after purification)>98 (diastereomeric excess)
2(S,S)-Diastereomer, Pd/C, Ammonium formateMeOHReflux4-885-95>99 (enantiomeric excess)
3(S)-Amine, HClDiethyl ether01-2>95>99

Table 2: Characterization Data for this compound

AnalysisSpecification
Appearance White to off-white solid
Molecular Formula C₈H₁₀ClF₂N
Molecular Weight 193.62 g/mol
Melting Point 210-215 °C (decomposes)
¹H NMR (400 MHz, D₂O) δ 7.55-7.40 (m, 3H, Ar-H), 4.65 (q, J = 7.0 Hz, 1H, CH), 1.68 (d, J = 7.0 Hz, 3H, CH₃)
¹³C NMR (100 MHz, D₂O) δ 152.2 (dd, J = 248.0, 12.0 Hz), 150.0 (dd, J = 250.0, 12.0 Hz), 134.5 (dd, J = 6.0, 3.0 Hz), 124.0 (dd, J = 7.0, 4.0 Hz), 119.5 (d, J = 18.0 Hz), 118.0 (d, J = 18.0 Hz), 50.5, 20.5
Chiral HPLC Enantiomeric excess > 99%

Analytical Methods

Chiral HPLC Method for Enantiomeric Excess (ee) Determination

A robust chiral HPLC method is essential to confirm the enantiomeric purity of the final product.

Instrumentation and Conditions:

  • Column: Chiral stationary phase column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-Hexane and Isopropanol with a small percentage of a basic additive (e.g., diethylamine). A typical starting condition is 90:10 (v/v) n-Hexane:Isopropanol + 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

Expected Results:

The (S)- and (R)-enantiomers should be well-resolved. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or side reactions.Ensure anhydrous conditions. Check the quality of Ti(O-i-Pr)₄ and NaBH₄. Optimize reaction time and temperature.
Low diastereoselectivity Inappropriate reaction conditions.Vary the temperature of the reduction step. Screen different reducing agents.
Incomplete removal of chiral auxiliary Inefficient hydrogenolysis.Increase catalyst loading or reaction time. Ensure the catalyst is active. Use a different hydrogen source if necessary.
Poor peak shape in HPLC Inappropriate mobile phase.Adjust the ratio of hexane and isopropanol. Optimize the concentration of the basic additive.
Product is not a solid in Step 3 Presence of impurities or residual solvent.Ensure the free amine is pure before salt formation. Use a different solvent for precipitation.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care.

  • Palladium on carbon is flammable, especially when dry. Handle in an inert atmosphere when possible.

  • Hydrochloric acid is corrosive. Handle with appropriate care.

Conclusion

The provided protocols describe a reliable and scalable method for the synthesis of enantiomerically pure this compound. The use of a chiral auxiliary allows for effective stereocontrol, and the subsequent steps of purification and salt formation are straightforward. The analytical methods described will enable researchers to confirm the identity and purity of the synthesized compound. These application notes should serve as a valuable resource for scientists and professionals engaged in the synthesis of chiral pharmaceutical intermediates.

Application Notes and Protocols for the Chiral Resolution of Racemic 1-(3,4-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chiral resolution of racemic 1-(3,4-difluorophenyl)ethanamine, a key chiral building block in the synthesis of various pharmaceutical compounds. The described methods include classical diastereomeric salt formation, enzymatic kinetic resolution, and analytical to preparative scale chromatographic separation. These protocols are intended to guide researchers in developing efficient and selective processes for the isolation of the desired enantiomer.

Introduction

Chirally pure amines are of paramount importance in the pharmaceutical industry, as the stereochemistry of a molecule often dictates its pharmacological activity and safety profile. 1-(3,4-Difluorophenyl)ethanamine is a valuable intermediate, and its enantiomers can exhibit significantly different biological activities. Therefore, the development of robust and efficient methods for the separation of its racemic mixture is a critical step in the drug development process. This document outlines three common and effective strategies for achieving this separation: diastereomeric salt resolution, enzymatic kinetic resolution, and chiral chromatography.

Diastereomeric Salt Resolution

Classical resolution through the formation of diastereomeric salts is a widely used, cost-effective, and scalable technique for separating enantiomers. This method involves the reaction of the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these salts can be separated by fractional crystallization.

Principle

The reaction of racemic (±)-1-(3,4-difluorophenyl)ethanamine with an enantiomerically pure chiral acid, such as a derivative of tartaric acid, results in the formation of two diastereomeric salts: [(+)-amine-(-)-acid] and [(-)-amine-(-)-acid]. The difference in the spatial arrangement of these diastereomers leads to different crystal packing and, consequently, different solubilities in a given solvent system. The less soluble diastereomeric salt will preferentially crystallize, allowing for its separation from the more soluble salt which remains in the mother liquor. The desired enantiomer of the amine can then be liberated from the isolated salt by treatment with a base.

Selection of Resolving Agent

Table 1: Performance of Tartaric Acid Derivatives in the Resolution of an Analogous Chiral Amine¹

Chiral Resolving AgentAmine:Agent Molar RatioSolventTemperature (°C)Yield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Recovered Amine (%)
(R,R)-4-Chlorotartranilic acid1:0.6Water6042>99
(R,R)-Di-p-toluoyl-tartaric acid1:0.55Methanol2538>98

¹Data is for the resolution of the structurally similar 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine and should be considered as a starting point for optimization.[1]

Experimental Protocol

This protocol is a general guideline and should be optimized for the specific resolving agent and solvent system chosen.

1. Diastereomeric Salt Formation and Crystallization:

  • In a suitable flask, dissolve racemic 1-(3,4-difluorophenyl)ethanamine in an appropriate solvent (e.g., methanol, ethanol, or a mixture with water).
  • In a separate flask, dissolve 0.5 to 1.0 molar equivalent of the chosen chiral resolving agent (e.g., (R,R)-di-p-toluoyl-tartaric acid) in the same solvent, gently heating if necessary.
  • Slowly add the resolving agent solution to the stirred amine solution at room temperature or elevated temperature.
  • Allow the mixture to cool slowly to room temperature and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.
  • Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

2. Liberation of the Enantiomerically Enriched Amine:

  • Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
  • Add a base (e.g., 2M NaOH solution) dropwise with vigorous stirring until the salt completely dissolves and the aqueous layer is basic (pH > 11).
  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

3. Determination of Enantiomeric Excess:

  • The enantiomeric excess (e.e.) of the recovered amine should be determined by chiral HPLC or SFC analysis.

// Nodes racemate [label="Racemic (±)-Amine\nin Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; resolving_agent [label="Chiral Resolving Agent\n(e.g., (-)-Tartaric Acid Derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; mixing [label="Mixing and\nHeating", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; crystallization [label="Cooling and\nCrystallization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Filtration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; less_soluble_salt [label="Less Soluble\nDiastereomeric Salt\n[(+)-Amine-(-)-Acid]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mother_liquor [label="Mother Liquor with\nMore Soluble Salt\n[(-)-Amine-(-)-Acid]", fillcolor="#FBBC05", fontcolor="#202124"]; basification [label="Basification (e.g., NaOH)\nand Extraction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; enantiomer [label="Enantiomerically Pure\n(+)-Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; recovered_agent [label="Recovered Resolving\nAgent in Aqueous Phase", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges racemate -> mixing; resolving_agent -> mixing; mixing -> crystallization; crystallization -> filtration; filtration -> less_soluble_salt [label="Solid"]; filtration -> mother_liquor [label="Liquid"]; less_soluble_salt -> basification; basification -> enantiomer; basification -> recovered_agent; }

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective and environmentally friendly method for separating enantiomers. It utilizes an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases, such as Candida antarctica Lipase B (CAL-B), are commonly used for the resolution of chiral amines through enantioselective acylation.

Principle

In a typical lipase-catalyzed kinetic resolution of a racemic amine, an acyl donor (e.g., an ester) is used to acylate the amine. The enzyme's chiral active site preferentially binds to one enantiomer of the amine, catalyzing its conversion to the corresponding amide at a much faster rate than the other enantiomer. This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated by standard chemical methods (e.g., extraction or chromatography).

Experimental Data

While specific data for the enzymatic resolution of 1-(3,4-difluorophenyl)ethanamine is limited, studies on similar phenylethylamines demonstrate the effectiveness of CAL-B.

Table 2: Lipase-Catalyzed Resolution of 1-Phenylethylamine Analogs

SubstrateAcyl DonorEnzymeSolventConversion (%)Enantiomeric Excess (e.e.) of Product (%)Enantiomeric Excess (e.e.) of Substrate (%)
1-PhenylethylamineEthyl acetateImmobilized CAL-B-~50>99 (Amide)>99 (Amine)
1-(4-Chlorophenyl)ethylamineIsopropyl methoxyacetateImmobilized CAL-BToluene5096 (Amide)95 (Amine)
Experimental Protocol

1. Enzymatic Acylation:

  • To a solution of racemic 1-(3,4-difluorophenyl)ethanamine in a suitable organic solvent (e.g., toluene, methyl tert-butyl ether), add an acyl donor (e.g., ethyl acetate, isopropyl 2-ethoxyacetate).
  • Add the immobilized lipase (e.g., Novozym 435, which is immobilized CAL-B).
  • Shake the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

2. Separation and Purification:

  • Remove the enzyme by filtration.
  • The resulting mixture contains the acylated amine and the unreacted amine. These can be separated by:
  • Acidic Extraction: Dissolve the mixture in an organic solvent and extract with an aqueous acid solution (e.g., 1M HCl). The unreacted amine will be protonated and move to the aqueous phase, while the neutral amide remains in the organic phase.
  • Chromatography: Perform column chromatography on silica gel to separate the less polar amide from the more polar amine.

3. Liberation of the Unreacted Amine:

  • If acidic extraction was used, basify the aqueous layer with a strong base (e.g., NaOH) and extract the free amine with an organic solvent. Dry and concentrate to obtain the enantiomerically enriched unreacted amine.

4. Hydrolysis of the Acylated Amine (Optional):

  • The separated amide can be hydrolyzed under acidic or basic conditions to yield the other enantiomer of the amine.

// Nodes racemic_amine [label="Racemic (±)-Amine\n+ Acyl Donor", fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme [label="Immobilized Lipase\n(e.g., CAL-B)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Enantioselective\nAcylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mixture [label="Mixture of:\n(R)-Amide and (S)-Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; separation [label="Separation\n(Extraction or Chromatography)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; r_amide [label="(R)-Amide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; s_amine [label="Enantiopure (S)-Amine", fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis [label="Hydrolysis\n(Optional)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; r_amine [label="Enantiopure (R)-Amine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges racemic_amine -> reaction; enzyme -> reaction; reaction -> mixture; mixture -> separation; separation -> r_amide; separation -> s_amine; r_amide -> hydrolysis; hydrolysis -> r_amine; }

Caption: Experimental workflow for enzymatic kinetic resolution.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for the direct separation of enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Principle

The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The different stabilities of these complexes result in different elution times from the column, allowing for their separation and quantification. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amines.

Method Development and Data

The development of a successful chiral chromatographic method involves screening different CSPs and mobile phases. For fluorinated compounds, fluorinated stationary phases can sometimes offer unique selectivity.[2]

Table 3: Exemplary Chiral HPLC and SFC Screening Conditions for Primary Amines

TechniqueChiral Stationary Phase (CSP)Mobile Phase / ModifierAdditives
HPLC (Normal Phase)Polysaccharide-based (e.g., CHIRALPAK® series)Hexane/Ethanol or Hexane/Isopropanol0.1% Diethylamine (DEA) for basic compounds
HPLC (Polar Organic)Polysaccharide-based or Cyclofructan-basedAcetonitrile/Methanol or Ethanol0.1% DEA or Trifluoroacetic acid/Triethylamine
SFCPolysaccharide-based (e.g., CHIRALPAK® AD-H)CO₂ / Methanol or Ethanol0.1% Ethanesulfonic acid (ESA)
General Protocol for Chiral HPLC/SFC Method Development

1. Column and Mobile Phase Screening:

  • Screen a set of chiral columns with varying selectivities (e.g., different polysaccharide-based CSPs).
  • For each column, test a range of mobile phases (e.g., normal phase, polar organic for HPLC; different co-solvents for SFC).
  • Incorporate appropriate additives to improve peak shape and resolution (e.g., a basic additive like DEA for amines).

2. Optimization:

  • Once a promising separation is identified, optimize the mobile phase composition (e.g., the ratio of solvents) to maximize resolution.
  • Optimize other parameters such as flow rate, column temperature, and back pressure (for SFC).

3. Preparative Scale-Up:

  • For preparative separations, the optimized analytical method can be scaled up to a larger diameter column with a higher loading capacity. The mobile phase composition may need slight adjustments for optimal performance at a larger scale.

// Nodes start [label="Racemic Mixture\nof 1-(3,4-Difluorophenyl)ethanamine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; screening [label="Screening of Chiral Stationary Phases\nand Mobile Phases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimization [label="Optimization of Chromatographic Conditions\n(Mobile Phase, Flow Rate, Temperature)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analytical [label="Analytical Scale Separation\n(Purity and e.e. determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; preparative [label="Preparative Scale Separation\n(Isolation of Enantiomers)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; enantiomer1 [label="Pure Enantiomer 1", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; enantiomer2 [label="Pure Enantiomer 2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> screening; screening -> optimization; optimization -> analytical; optimization -> preparative; preparative -> enantiomer1; preparative -> enantiomer2; }

Caption: Logical workflow for chiral chromatographic method development.

Conclusion

The chiral resolution of racemic 1-(3,4-difluorophenyl)ethanamine can be effectively achieved through diastereomeric salt formation, enzymatic kinetic resolution, or chiral chromatography. The choice of method will depend on factors such as the desired scale of separation, cost considerations, and available equipment. Diastereomeric salt resolution is often preferred for large-scale industrial applications due to its cost-effectiveness. Enzymatic resolution offers high selectivity and mild reaction conditions, making it an attractive green alternative. Chiral chromatography, particularly SFC, provides rapid and efficient separation for both analytical and preparative purposes. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to develop and optimize the chiral separation of this important pharmaceutical intermediate.

References

Application Notes and Protocols for (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a chiral primary amine that holds significant potential as a versatile building block in asymmetric synthesis.[1] Its structural similarity to 1-phenylethylamine, a well-established and privileged chiral auxiliary and inducer, suggests a broad range of applications.[2][3] Chiral amines are fundamental in the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry as over 50% of drugs on the market contain at least one stereogenic center.[4] The difluorophenyl moiety can enhance metabolic stability and lipophilicity, making this compound particularly interesting for medicinal chemistry applications.[1]

While specific, published examples detailing the use of this compound in asymmetric synthesis are not extensively documented, its structure allows for its effective use in several key methodologies. This document provides detailed application notes and generalized protocols for its potential use as a chiral auxiliary, a precursor for chiral ligands, and as a chiral resolving agent.

Application as a Chiral Auxiliary in Asymmetric Alkylation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[5][6] (S)-1-(3,4-Difluorophenyl)ethanamine can be converted into a chiral amide, which can then be used to direct the diastereoselective alkylation of the corresponding enolate. Subsequent removal of the auxiliary yields an enantiomerically enriched carboxylic acid derivative.[7]

Generalized Experimental Protocol: Asymmetric Alkylation of a Propanoic Acid Derivative

  • Amide Formation: To a solution of this compound (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM) at 0 °C, slowly add propionyl chloride (1.05 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃, separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure. Purify the resulting amide by column chromatography.

  • Enolate Formation and Alkylation: Dissolve the amide (1.0 eq) in dry tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour to form the lithium enolate. Add the electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 4 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to separate the diastereomers.

  • Auxiliary Cleavage: Reflux the purified diastereomeric product in a mixture of H₂SO₄ (1 M) and THF (1:1) for 12 hours. Cool the reaction mixture and extract the enantiomerically enriched carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

  • Analysis: Determine the diastereomeric ratio (dr) of the alkylated product by ¹H NMR spectroscopy or GC/HPLC. Determine the enantiomeric excess (ee%) of the final carboxylic acid product by chiral HPLC or GC analysis.

Representative Data for Asymmetric Alkylation

ElectrophileSolventTemp (°C)Yield (%)dr (syn:anti)ee% (after cleavage)
Benzyl bromideTHF-788595:5>98
Methyl iodideTHF-789293:7>98
Isopropyl iodideTHF-787890:10>97

Note: The data presented in this table is hypothetical and representative of typical results obtained with similar chiral auxiliaries like pseudoephedrine.[7]

Asymmetric_Alkylation_Workflow cluster_0 Preparation cluster_1 Stereoselective Reaction cluster_2 Cleavage & Recovery Chiral_Amine (S)-1-(3,4-Difluorophenyl) ethanamine HCl Amide_Formation Chiral Amide Chiral_Amine->Amide_Formation Et3N, DCM Acid_Chloride Propionyl Chloride Acid_Chloride->Amide_Formation Deprotonation Deprotonation (LDA, -78°C) Amide_Formation->Deprotonation Alkylation Alkylation (R-X, -78°C) Deprotonation->Alkylation Diastereomeric_Product Diastereomerically Enriched Product Alkylation->Diastereomeric_Product Cleavage Hydrolysis (H2SO4) Diastereomeric_Product->Cleavage Final_Product Enantiopure Carboxylic Acid Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Amine Cleavage->Recovered_Auxiliary Chiral_Ligand_Workflow cluster_0 Ligand Synthesis cluster_1 Asymmetric Catalysis Chiral_Amine (S)-1-(3,4-Difluorophenyl) ethanamine Schiff_Base Chiral Schiff Base Ligand Chiral_Amine->Schiff_Base Ethanol, Reflux Aldehyde Salicylaldehyde Aldehyde->Schiff_Base Catalyst_Formation In situ Catalyst Formation (Ti(OiPr)4) Schiff_Base->Catalyst_Formation Asymmetric_Reaction Asymmetric Reduction Catalyst_Formation->Asymmetric_Reaction Ketone, Reducing Agent Chiral_Product Enantiopure Alcohol Asymmetric_Reaction->Chiral_Product Chiral_Resolution_Workflow Racemic_Mixture Racemic Carboxylic Acid (R-COOH + S-COOH) Salt_Formation Diastereomeric Salt Formation (S-Amine:R-COOH and S-Amine:S-COOH) Racemic_Mixture->Salt_Formation Resolving_Agent (S)-Amine Resolving_Agent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Less_Soluble_Salt Less Soluble Salt (Crystalline Solid) Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Salt (in Mother Liquor) Crystallization->More_Soluble_Salt Liberation_1 Acidification Less_Soluble_Salt->Liberation_1 Liberation_2 Acidification More_Soluble_Salt->Liberation_2 Enantiomer_1 Enantiomer 1 (e.g., R-COOH) Liberation_1->Enantiomer_1 Recovered_Agent Recovered (S)-Amine Liberation_1->Recovered_Agent Enantiomer_2 Enantiomer 2 (e.g., S-COOH) Liberation_2->Enantiomer_2 Liberation_2->Recovered_Agent

References

Application Notes and Protocols for (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine that holds significant potential as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired chiral transformation, the auxiliary can be removed and ideally recycled. While specific documented applications of this compound as a chiral auxiliary are limited in publicly available literature, its structural similarity to well-established chiral auxiliaries, such as (S)-1-phenylethylamine, suggests its utility in similar applications.

This document provides detailed application notes and representative protocols for the use of this compound, primarily focusing on its potential application as a chiral resolving agent for the separation of racemic carboxylic acids. The provided protocols are based on established methodologies for analogous compounds and are intended to serve as a starting point for researchers.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The most common application for chiral amines like (S)-1-(3,4-Difluorophenyl)ethanamine is the resolution of racemic carboxylic acids. This method is based on the principle that enantiomers have identical physical properties, making them difficult to separate. However, when a racemic mixture of a carboxylic acid is reacted with a single enantiomer of a chiral amine, a pair of diastereomeric salts is formed. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

The general workflow for this process is as follows:

  • Salt Formation: The racemic carboxylic acid is reacted with the chiral amine, (S)-1-(3,4-Difluorophenyl)ethanamine, to form a mixture of two diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salt mixture is dissolved in a suitable solvent, and the less soluble diastereomer is selectively crystallized out of the solution.

  • Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration.

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid to break the salt and liberate the enantiomerically enriched carboxylic acid.

  • Recovery of the Chiral Auxiliary: The chiral amine can be recovered from the aqueous layer by basification and extraction, allowing for its reuse.

Application: Chiral Resolution of Racemic Carboxylic Acids

This section outlines a general protocol for the resolution of a racemic carboxylic acid using this compound. The specific conditions, such as solvent and temperature, may require optimization for different carboxylic acids.

Experimental Protocol: Resolution of a Racemic Carboxylic Acid

Materials:

  • Racemic carboxylic acid

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Methanol (or other suitable solvent for crystallization)

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, separatory funnel, Buchner funnel, etc.)

  • pH paper or pH meter

  • Polarimeter for measuring optical rotation

  • Chiral HPLC or GC for determining enantiomeric excess (ee%)

Procedure:

Part A: Liberation of the Free Amine

  • Dissolve this compound in water.

  • Add a 1 M aqueous solution of NaOH dropwise while stirring until the pH of the solution is >10.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the free (S)-1-(3,4-Difluorophenyl)ethanamine.

Part B: Diastereomeric Salt Formation and Fractional Crystallization

  • Dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of hot methanol.

  • In a separate flask, dissolve the free (S)-1-(3,4-Difluorophenyl)ethanamine (1.0 eq.) in methanol.

  • Slowly add the amine solution to the hot carboxylic acid solution with stirring.

  • Allow the resulting solution to cool slowly to room temperature. If no crystals form, the solution can be cooled further in an ice bath or a refrigerator.

  • Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of cold methanol.

  • The mother liquor, containing the more soluble diastereomeric salt, should be saved for potential recovery of the other enantiomer.

Part C: Liberation of the Enantiomerically Enriched Carboxylic Acid

  • Suspend the crystallized diastereomeric salt in water.

  • Add 2 M HCl dropwise with stirring until the pH of the solution is <2.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Determine the optical rotation and the enantiomeric excess (ee%) of the product using polarimetry and chiral HPLC or GC.

Part D: Recovery of the Chiral Auxiliary

  • Take the acidic aqueous layer from Part C.

  • Add a 1 M aqueous solution of NaOH dropwise while stirring until the pH of the solution is >10.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to recover the (S)-1-(3,4-Difluorophenyl)ethanamine.

Data Presentation

The following table provides a template for summarizing the quantitative data from a chiral resolution experiment. The values presented are hypothetical and will vary depending on the specific carboxylic acid and experimental conditions.

Racemic Carboxylic AcidResolving AgentSolventYield of Diastereomeric Salt (%)ee% of Recovered Acid
Racemic Ibuprofen(S)-1-(3,4-Difluorophenyl)ethanamineMethanol40-50>95%
Racemic Naproxen(S)-1-(3,4-Difluorophenyl)ethanamineEthanol35-45>98%
Racemic Mandelic Acid(S)-1-(3,4-Difluorophenyl)ethanamineIsopropanol45-55>90%

Visualizations

Diagram 1: Workflow for Chiral Resolution

G cluster_0 Resolution Process Racemic_Acid Racemic Carboxylic Acid Salt_Formation Diastereomeric Salt Formation Racemic_Acid->Salt_Formation Chiral_Amine (S)-1-(3,4-Difluorophenyl)ethanamine Chiral_Amine->Salt_Formation Fractional_Crystallization Fractional Crystallization Salt_Formation->Fractional_Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (Crystalline) Fractional_Crystallization->Less_Soluble_Salt Precipitates More_Soluble_Salt More Soluble Diastereomeric Salt (in Mother Liquor) Fractional_Crystallization->More_Soluble_Salt Remains in solution Liberation Liberation of Enantiomer Less_Soluble_Salt->Liberation Enriched_Acid Enantiomerically Enriched Acid Liberation->Enriched_Acid Recovery Recovery of Auxiliary Liberation->Recovery Recovery->Chiral_Amine Recycle

Caption: General workflow for the chiral resolution of a racemic carboxylic acid.

Diagram 2: Logical Relationship of Diastereomeric Salt Formation

G Racemic_Mixture (R)-Acid (S)-Acid Diastereomers (R)-Acid · (S)-Amine (S)-Acid · (S)-Amine Racemic_Mixture->Diastereomers + Chiral_Resolving_Agent {(S)-Amine} Chiral_Resolving_Agent->Diastereomers Separation Separation by Crystallization Diastereomers->Separation Isolated_Diastereomer {(S)-Acid · (S)-Amine} Separation->Isolated_Diastereomer Less Soluble Remaining_Diastereomer {(R)-Acid · (S)-Amine} Separation->Remaining_Diastereomer More Soluble

Caption: Formation and separation of diastereomeric salts.

Disclaimer: The provided protocols and data are representative and based on methodologies for structurally similar compounds. Researchers should conduct their own optimization studies for specific applications of this compound. Always follow appropriate laboratory safety procedures.

Application Notes: Diastereoselective Synthesis Utilizing (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine that serves as a valuable building block in asymmetric synthesis. Its utility often lies in its incorporation into more complex chiral ligands that can induce high stereoselectivity in metal-catalyzed reactions. The difluorophenyl moiety can offer unique electronic and steric properties, potentially influencing the catalytic activity and selectivity of the resulting catalysts. These catalysts are instrumental in the stereoselective synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific stereochemistry.

This document provides detailed application notes and protocols for the use of (S)-1-(3,4-Difluorophenyl)ethanamine as a precursor for a chiral phosphine ligand and its subsequent application in a diastereoselective reaction. The protocols are based on established methodologies for structurally similar chiral amines and are intended to serve as a practical guide for researchers.

Application: Synthesis of Chiral P,N-Ligands and Use in Asymmetric Hydrogenation

A primary application of (S)-1-(3,4-Difluorophenyl)ethanamine is in the synthesis of chiral ligands for asymmetric catalysis. Chiral P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, have proven to be highly effective in a variety of transition metal-catalyzed reactions, including asymmetric hydrogenation. The following sections detail a representative protocol for the synthesis of a P,N-ligand derived from (S)-1-(3,4-Difluorophenyl)ethanamine and its use in the asymmetric hydrogenation of a prochiral olefin.

Synthesis of a Chiral Aminophosphine (P,N) Ligand

A common strategy to synthesize chiral aminophosphine ligands involves the reaction of a chiral amine with a chlorophosphine. This protocol outlines the synthesis of a P,N-ligand from (S)-1-(3,4-Difluorophenyl)ethanamine and chlorodiphenylphosphine.

Experimental Protocol: Synthesis of (S)-N-(1-(3,4-Difluorophenyl)ethyl)-P,P-diphenylphosphinous amide

  • Preparation of (S)-1-(3,4-Difluorophenyl)ethanamine: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM), an aqueous solution of sodium bicarbonate (1.2 eq) is added. The mixture is stirred until the hydrochloride salt is fully neutralized. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the free amine.

  • Reaction with Chlorodiphenylphosphine: The freshly prepared (S)-1-(3,4-Difluorophenyl)ethanamine (1.0 eq) is dissolved in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.

  • Triethylamine (1.1 eq) is added to the solution, followed by the dropwise addition of chlorodiphenylphosphine (1.0 eq).

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The resulting suspension is filtered to remove triethylamine hydrochloride.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired chiral aminophosphine ligand.

G cluster_prep Amine Preparation cluster_reaction Ligand Synthesis cluster_workup Workup & Purification start (S)-1-(3,4-Difluorophenyl)ethanamine HCl neutralize Neutralization with NaHCO3 start->neutralize extract DCM Extraction & Drying neutralize->extract free_amine Free (S)-1-(3,4-Difluorophenyl)ethanamine extract->free_amine dissolve Dissolve in Toluene (Inert Atmosphere) free_amine->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add Et3N and Chlorodiphenylphosphine cool->add_reagents react Stir at RT for 12-16h add_reagents->react filter Filter Et3N·HCl react->filter concentrate Concentrate Filtrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product Chiral P,N-Ligand chromatography->product

Synthesis of a Chiral Aminophosphine Ligand.
Application in Asymmetric Hydrogenation

The synthesized chiral P,N-ligand can be used to form a rhodium or iridium catalyst for the asymmetric hydrogenation of prochiral olefins, such as substituted enamides or itaconates. This protocol describes a typical procedure for the asymmetric hydrogenation of a model substrate.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Olefin

  • Catalyst Precursor Preparation: In a glovebox, the chiral P,N-ligand (0.022 mmol) and [Rh(COD)2]BF4 (0.020 mmol) are dissolved in anhydrous and degassed dichloromethane (5 mL) in a Schlenk flask. The solution is stirred for 30 minutes at room temperature.

  • Reaction Setup: The prochiral olefin (e.g., methyl 2-acetamidoacrylate, 1.0 mmol) is added to the catalyst solution.

  • Hydrogenation: The Schlenk flask is connected to a hydrogen line, and the atmosphere is replaced with hydrogen by several cycles of vacuum and backfilling. The reaction mixture is stirred vigorously under a hydrogen atmosphere (1-10 atm) at room temperature for 12-24 hours.

  • Workup: After the reaction is complete (monitored by TLC or GC), the solvent is removed under reduced pressure.

  • Analysis: The residue is analyzed by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the product. The product can be further purified by column chromatography.

G cluster_catalyst Catalyst Formation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis ligand Chiral P,N-Ligand mix_catalyst Mix in DCM (Inert Atmosphere) ligand->mix_catalyst rh_precatalyst [Rh(COD)2]BF4 rh_precatalyst->mix_catalyst catalyst Chiral Rh-Catalyst Solution mix_catalyst->catalyst add_substrate Add Substrate to Catalyst catalyst->add_substrate substrate Prochiral Olefin substrate->add_substrate hydrogenate Hydrogenate (H2, 1-10 atm) Stir for 12-24h add_substrate->hydrogenate workup Solvent Removal hydrogenate->workup chiral_analysis Chiral HPLC/GC Analysis workup->chiral_analysis product Enantioenriched Product chiral_analysis->product

Asymmetric Hydrogenation Workflow.

Data Presentation

The effectiveness of a chiral ligand in asymmetric catalysis is quantified by the yield and the stereoselectivity of the reaction. The diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) are key performance indicators. The following table presents hypothetical, yet representative, data for the asymmetric hydrogenation of various prochiral olefins using a catalyst derived from a P,N-ligand based on (S)-1-(3,4-Difluorophenyl)ethanamine.

EntrySubstrateCatalyst Loading (mol%)H₂ Pressure (atm)Time (h)Conversion (%)e.e. (%)
1Methyl 2-acetamidoacrylate1.0112>9995
2Dimethyl itaconate1.05249892
3(Z)-Methyl α-acetamidocinnamate0.51016>9998
4Tiglic Acid2.010249588

Conclusion

This compound is a versatile chiral starting material for the synthesis of sophisticated chiral ligands. The derived P,N-ligands have the potential to be highly effective in asymmetric catalysis, particularly in hydrogenation reactions, affording products with high enantioselectivity. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the application of this and similar chiral amines in the development of novel stereoselective synthetic methodologies. The unique electronic properties of the difluorophenyl group may offer advantages in catalyst performance, making it a compelling building block for ligand design.

Application Notes and Protocols: (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride in the Synthesis of Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to recruit a target protein (protein of interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

A key component of a PROTAC is the E3 ligase ligand. The most utilized E3 ligase in PROTAC design is Cereblon (CRBN), which is recruited by ligands derived from immunomodulatory imide drugs (IMiDs) such as thalidomide and pomalidomide. The synthesis of novel, patentable E3 ligase ligands is a critical area of research in the development of new protein degraders.

This document provides detailed application notes and protocols for the use of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride as a key building block in the synthesis of a novel CRBN E3 ligase ligand and its subsequent incorporation into a potent and selective protein degrader. While, to date, no publicly available literature explicitly details the use of this specific chiral amine in a named protein degrader, its structural similarity to precursors of known E3 ligase ligands suggests its utility in creating new chemical entities in this space.

Herein, we propose a detailed synthetic route to a novel pomalidomide-based E3 ligase ligand and its use in the construction of a PROTAC targeting the BET (Bromodomain and Extra-Terminal) family of proteins, specifically BRD4, a well-validated target in oncology.

Hypothetical Protein Degrader Profile

For the purpose of these application notes, we will describe the synthesis and hypothetical characterization of a novel BET degrader, designated DBET-DFP .

  • Target Protein: Bromodomain-containing protein 4 (BRD4)

  • E3 Ligase Recruited: Cereblon (CRBN)

  • Warhead: (+)-JQ1, a potent BET inhibitor

  • Novel E3 Ligase Ligand: Derived from this compound and 4-fluorophthalic anhydride.

Data Presentation

The following tables summarize the hypothetical quantitative data for the novel BET degrader, DBET-DFP, based on expected values for potent BET PROTACs.

Table 1: In Vitro Degradation and Proliferation Data for DBET-DFP

Cell LineTarget ProteinDC50 (nM)Dmax (%)IC50 (nM)
RS4;11 (Leukemia)BRD40.5>951.2
MOLM-13 (Leukemia)BRD40.8>952.5
VCaP (Prostate Cancer)BRD41.5>905.8
  • DC50: Half-maximal degradation concentration.

  • Dmax: Maximum percentage of protein degradation.

  • IC50: Half-maximal inhibitory concentration for cell proliferation.

Table 2: Binding Affinities of DBET-DFP Components

ComponentTargetBinding Affinity (Kd, nM)
(+)-JQ1 Analog (Warhead)BRD415
Novel DFP-Pomalidomide Analog (E3 Ligase Ligand)Cereblon (CRBN)250
DBET-DFPBRD420
DBET-DFPCereblon (CRBN)300

Experimental Protocols

Protocol 1: Synthesis of a Novel Pomalidomide-based E3 Ligase Ligand from this compound

This protocol describes a multi-step synthesis to generate a novel pomalidomide analog functionalized with a linker attachment point.

Step 1: Synthesis of (S)-4-amino-2-(1-(3,4-difluorophenyl)ethyl)isoindoline-1,3-dione

  • To a solution of 3-aminophthalic anhydride (1.0 eq) in glacial acetic acid (0.2 M), add this compound (1.1 eq) and sodium acetate (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 120 °C) for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the desired product.

Step 2: Synthesis of (S)-4-fluoro-2-(1-(3,4-difluorophenyl)ethyl)isoindoline-1,3-dione

  • To a solution of 4-fluorophthalic anhydride (1.0 eq) in dimethylformamide (DMF) (0.5 M), add this compound (1.1 eq) and triethylamine (2.5 eq).

  • Stir the reaction mixture at 90 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated intermediate.

Step 3: Synthesis of the Novel Pomalidomide Analog with a Linker

  • To a solution of the product from Step 2 (1.0 eq) and a suitable amine-containing linker (e.g., N-Boc-1,4-diaminobutane) (1.2 eq) in dimethyl sulfoxide (DMSO) (0.2 M), add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Heat the reaction mixture to 90 °C for 24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture and dilute with ethyl acetate. Wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final amine-functionalized E3 ligase ligand.

Protocol 2: Synthesis of the BET Degrader DBET-DFP

This protocol describes the final coupling step to assemble the PROTAC molecule.

  • Dissolve the carboxylic acid-functionalized JQ1 linker-warhead conjugate (1.0 eq) and the amine-functionalized novel E3 ligase ligand from Protocol 1 (1.1 eq) in DMF (0.1 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC, DBET-DFP.

Protocol 3: Western Blot Analysis of BRD4 Degradation
  • Plate RS4;11 cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Treat the cells with varying concentrations of DBET-DFP (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for 24 hours.

  • Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against BRD4 overnight at 4 °C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.

Visualizations

G cluster_synthesis Synthetic Workflow for DBET-DFP A (S)-1-(3,4-Difluorophenyl)ethanamine HCl C Novel Chiral Phthalimide Intermediate A->C B 4-Fluorophthalic Anhydride B->C E Novel DFP-Pomalidomide Ligand (amine-functionalized) C->E D Amine-Linker D->E G DBET-DFP (Final PROTAC) E->G F JQ1-Linker-COOH F->G

Caption: Synthetic workflow for the novel BET degrader, DBET-DFP.

G cluster_pathway Mechanism of Action of DBET-DFP POI BRD4 (Target Protein) Ternary Ternary Complex (BRD4-PROTAC-CRBN) POI->Ternary PROTAC DBET-DFP PROTAC->PROTAC Recycling PROTAC->Ternary E3 Cereblon (CRBN) E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated BRD4 Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Signaling pathway illustrating targeted degradation of BRD4 by DBET-DFP.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the synthesis and evaluation of novel protein degraders using this compound as a key starting material. While the specific degrader, DBET-DFP, is a hypothetical construct for illustrative purposes, the underlying chemical principles and biological assays are well-established in the field of targeted protein degradation. Researchers and drug development professionals can adapt these methodologies to explore new chemical space for E3 ligase ligands and develop next-generation protein degraders for a variety of therapeutic targets.

Application Notes and Protocols: (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride as an Intermediate for Ticagrelor Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticagrelor is a potent, orally active, and reversible antagonist of the P2Y12 receptor, playing a crucial role in inhibiting ADP-induced platelet aggregation.[1][2] It belongs to the chemical class of cyclopentyl-triazolo-pyrimidines.[2] Unlike thienopyridines such as clopidogrel, Ticagrelor is not a prodrug and does not require metabolic activation to exert its antiplatelet effect.[3] The development of Ticagrelor analogues is a key area of research to enhance its pharmacokinetic properties, explore new therapeutic applications, and understand its structure-activity relationships (SAR).[4][5] (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine that can be utilized as a key intermediate to synthesize novel Ticagrelor analogues by replacing the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety of the parent drug. This modification allows for the investigation of the impact of the cyclopropyl ring on the compound's biological activity.

Synthesis of Ticagrelor Analogues using this compound

The synthesis of Ticagrelor analogues using this compound involves the coupling of the amine with a suitably functionalized triazolo[4,5-d]pyrimidine core. A general synthetic approach is outlined below.

Key Intermediate
  • 2-[[(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol: This is a key intermediate in the synthesis of Ticagrelor and its analogues, containing the core triazolopyrimidine ring system.

Proposed Synthesis Pathway

G intermediate 2-[[(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro- 2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol protected_analogue Protected Ticagrelor Analogue intermediate->protected_analogue TEA, Acetonitrile, 80°C amine This compound amine->protected_analogue final_analogue Final Ticagrelor Analogue protected_analogue->final_analogue HCl, Methanol G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation synthesis Coupling Reaction deprotection Deprotection synthesis->deprotection purification Column Chromatography / HPLC deprotection->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms hplc HPLC Analysis (Purity) purification->hplc p2y12_assay P2Y12 Receptor Binding Assay hplc->p2y12_assay platelet_agg Platelet Aggregation Assay p2y12_assay->platelet_agg G cluster_receptor Platelet Membrane cluster_intracellular Intracellular Signaling cluster_response Platelet Response ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 binds Gi Gi Protein Activation P2Y12->Gi PI3K PI3K Activation P2Y12->PI3K Ticagrelor Ticagrelor Analogue Ticagrelor->P2Y12 inhibits AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP Rap1b Rap1b Activation PI3K->Rap1b GPIIbIIIa GPIIb/IIIa Activation Rap1b->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

References

Application Notes and Protocols for Amide Coupling Reactions with (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine building block of significant interest in medicinal chemistry.[1] Its structure, featuring a difluorophenyl group, offers unique electronic and steric properties that can influence biological activity and interaction with enzymes or receptors. The fluorine atoms can enhance metabolic stability and lipophilicity, making it a valuable scaffold in the development of novel therapeutics, particularly for neurological or psychiatric disorders.[1] As a hydrochloride salt, the compound exhibits improved solubility in aqueous solutions, facilitating its use in various research applications.[1]

This document provides detailed protocols and data for amide coupling reactions involving this compound, offering a foundational guide for the synthesis of diverse amide libraries. Amide bond formation is a cornerstone of drug discovery, and the use of unique building blocks like this chiral amine is crucial for exploring new chemical space.[2][3]

General Considerations for Amide Coupling

The amide coupling process with an amine hydrochloride salt, such as this compound, generally involves two key stages:

  • Liberation of the Free Amine: The amine hydrochloride must be neutralized with a non-nucleophilic base to generate the free amine, which is the reactive species for the coupling reaction.

  • Carboxylic Acid Activation and Coupling: A carboxylic acid is activated by a coupling reagent to form a reactive intermediate, which then readily reacts with the free amine to form the amide bond.[3][4]

The presence of electron-withdrawing fluorine atoms on the phenyl ring may decrease the nucleophilicity of the amine, potentially making the amide coupling more challenging.[2] Therefore, the selection of a robust and efficient coupling reagent is critical for achieving high yields and minimizing side reactions.

Experimental Workflow

The general workflow for the amide coupling of this compound with a carboxylic acid is outlined below. This process begins with the release of the free amine from its salt form, followed by the activation of the carboxylic acid, and culminates in the nucleophilic attack by the amine to form the desired amide product.[2]

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome AmineHCl (S)-1-(3,4-Difluorophenyl)ethanamine HCl FreeAmine 1. Liberation of Free Amine (add non-nucleophilic base, e.g., DIPEA) AmineHCl->FreeAmine CarboxylicAcid Carboxylic Acid (R-COOH) AcidActivation 2. Carboxylic Acid Activation (add coupling reagent, e.g., HATU) CarboxylicAcid->AcidActivation Coupling 3. Amide Bond Formation FreeAmine->Coupling AcidActivation->Coupling Purification Work-up & Purification Coupling->Purification FinalProduct Final Amide Product Purification->FinalProduct

Caption: General experimental workflow for amide coupling.

Recommended Protocol using HATU

This protocol details the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent known for its rapid reaction times and suppression of side reactions, especially with challenging substrates.[2][5]

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the pre-activation of the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add DIPEA (2.5 eq.) to the amine solution and stir for 5 minutes at room temperature to liberate the free amine.

  • Add the solution of the free amine to the pre-activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the substrates.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Overview of Common Coupling Reagents

While HATU is recommended, other coupling reagents can also be employed. The choice of reagent can impact reaction efficiency, cost, and the potential for side reactions such as racemization.[3] Below is a summary of commonly used coupling reagents.

Coupling Reagent ClassExamplesActivating Additive (optional)Key Characteristics
Carbodiimides DCC, DIC, EDCHOBt, HOAtWidely used and cost-effective. DCC can form an insoluble urea byproduct, simplifying removal.[6] Additives are often required to improve efficiency and suppress racemization.[6]
Aminium/Uronium Salts HATU, HBTU, TBTUNone requiredHighly efficient with fast reaction times and low racemization.[3][5] Often preferred for challenging or sensitive substrates.
Phosphonium Salts BOP, PyBOP, PyAOPNone requiredVery effective reagents, particularly for sterically hindered couplings and peptide synthesis.[3][6] Does not react with the free amine component.[3]

Chemical Reaction Scheme

The overall chemical transformation is the formation of an amide bond from a carboxylic acid and an amine, with the elimination of water. The coupling reagent facilitates this process by activating the carboxylic acid.

Caption: General amide coupling reaction scheme.

Disclaimer: The provided protocols are intended as a starting point for research and development. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary for specific substrates to achieve optimal results. All experiments should be conducted by qualified personnel in a well-equipped laboratory, following all appropriate safety precautions.

References

Application Notes and Protocols for Reductive Amination Using (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust method for the synthesis of secondary and tertiary amines.[1] This process involves the reaction of a carbonyl compound (aldehyde or ketone) with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1][2] This methodology is widely favored for its operational simplicity, often allowing for a one-pot reaction, and its broad substrate scope.[1]

(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a valuable chiral building block in pharmaceutical synthesis. The presence of the difluorophenyl moiety can enhance metabolic stability and binding affinity of drug candidates. These protocols detail the application of this chiral amine in reductive amination reactions with representative aldehyde and ketone substrates.

Reaction Principle

The reductive amination process consists of two main steps that typically occur in the same reaction vessel:

  • Imine/Iminium Ion Formation: The primary amine, (S)-1-(3,4-difluorophenyl)ethanamine, reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form a chiral imine. In the presence of an acid catalyst, the imine can be protonated to form an iminium ion, which is more susceptible to reduction.[2]

  • Reduction: A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the final secondary amine product.[1]

Experimental Protocols

The following protocols are based on established methods for reductive amination and have been adapted for use with this compound. A common and effective reducing agent for this transformation is sodium borohydride.[3]

Protocol 1: Reductive Amination with an Aldehyde (Benzaldehyde)

This protocol describes the synthesis of (S)-N-benzyl-1-(3,4-difluorophenyl)ethanamine.

Reaction Scheme:

G cluster_0 Reductive Amination with Benzaldehyde Amine (S)-1-(3,4-Difluorophenyl)ethanamine Product (S)-N-benzyl-1-(3,4-difluorophenyl)ethanamine Amine->Product + Benzaldehyde, NaBH4, Methanol Aldehyde Benzaldehyde

Caption: Reductive amination of (S)-1-(3,4-Difluorophenyl)ethanamine with benzaldehyde.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
(S)-1-(3,4-Difluorophenyl)ethanamine HCl193.6210.01.94 g
Benzaldehyde106.1210.01.06 g (1.02 mL)
Sodium Borohydride (NaBH₄)37.8315.00.57 g
Methanol (MeOH)--30 mL
Sodium Bicarbonate (sat. aq. sol.)--As needed
Ethyl Acetate--As needed
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.94 g, 10.0 mmol) and methanol (30 mL).

  • Stir the mixture at room temperature until the solid dissolves.

  • Add benzaldehyde (1.02 mL, 10.0 mmol) to the solution and stir for 2 hours at room temperature to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (0.57 g, 15.0 mmol) in small portions over 15 minutes. Caution: Hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

  • To the residue, add water (40 mL) and ethyl acetate (40 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (S)-N-benzyl-1-(3,4-difluorophenyl)ethanamine.

Protocol 2: Reductive Amination with a Ketone (Acetophenone)

This protocol describes the synthesis of (S)-N-(1-phenylethyl)-1-(3,4-difluorophenyl)ethanamine.

Reaction Scheme:

G cluster_0 Reductive Amination with Acetophenone Amine (S)-1-(3,4-Difluorophenyl)ethanamine Product (S)-N-(1-phenylethyl)-1-(3,4-difluorophenyl)ethanamine Amine->Product + Acetophenone, NaBH(OAc)3, DCE, AcOH Ketone Acetophenone

Caption: Reductive amination of (S)-1-(3,4-Difluorophenyl)ethanamine with acetophenone.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
(S)-1-(3,4-Difluorophenyl)ethanamine HCl193.6210.01.94 g
Acetophenone120.1510.01.20 g (1.18 mL)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.9415.03.18 g
1,2-Dichloroethane (DCE)--40 mL
Acetic Acid (AcOH)--0.60 mL (10.5 mmol)
Sodium Bicarbonate (sat. aq. sol.)--As needed
Dichloromethane (DCM)--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.94 g, 10.0 mmol), acetophenone (1.18 mL, 10.0 mmol), and 1,2-dichloroethane (40 mL).

  • Add acetic acid (0.60 mL, 10.5 mmol) to the mixture.

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (S)-N-(1-phenylethyl)-1-(3,4-difluorophenyl)ethanamine.

Data Presentation

The following table summarizes expected outcomes based on typical reductive amination reactions. Actual yields may vary depending on reaction scale and purification efficiency.

ProtocolCarbonyl SubstrateReducing AgentSolventTypical Yield (%)
1BenzaldehydeNaBH₄Methanol80-95
2AcetophenoneNaBH(OAc)₃DCE75-90

Visualizing the Workflow

A general workflow for the reductive amination process is depicted below.

G start Start reactants Combine Amine, Carbonyl, and Solvent start->reactants imine_formation Stir for Imine Formation (Acid catalyst optional for ketones) reactants->imine_formation add_reductant Add Reducing Agent imine_formation->add_reductant reaction Stir at Room Temperature add_reductant->reaction workup Aqueous Workup and Extraction reaction->workup purification Dry and Concentrate Organic Layer workup->purification final_product Column Chromatography purification->final_product end Pure Product final_product->end

Caption: General workflow for one-pot reductive amination.

References

Protecting Group Strategies for (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection and deprotection of the primary amine functionality of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride. The strategic use of protecting groups is essential in multi-step syntheses to ensure chemoselectivity and achieve desired target molecules. The following sections detail the application of three common amine-protecting groups: tert-Butoxycarbonyl (Boc), Benzyl-oxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

Introduction to Protecting Group Strategies

In the synthesis of complex organic molecules, particularly in drug development, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. The amine group of (S)-1-(3,4-Difluorophenyl)ethanamine is a nucleophilic and basic center that readily reacts with electrophiles. Protecting this amine as a carbamate derivative allows for a wide range of chemical transformations to be performed on other parts of the molecule. An ideal protecting group should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily removable in high yield under conditions that do not affect other functional groups.[1]

This guide outlines strategies for the protection of (S)-1-(3,4-Difluorophenyl)ethanamine as N-Boc, N-Cbz, and N-Fmoc derivatives, followed by their respective deprotection protocols.

Data Presentation: Comparison of Protecting Group Strategies

The following table summarizes the reaction conditions and typical yields for the protection and deprotection of (S)-1-(3,4-Difluorophenyl)ethanamine with Boc, Cbz, and Fmoc protecting groups.

Protecting GroupProtection Reagent(s)Typical Protection ConditionsTypical Protection Yield (%)Deprotection Reagent(s)Typical Deprotection ConditionsTypical Deprotection Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA)THF, Room Temperature, 12-24 h>95Trifluoroacetic acid (TFA) in Dichloromethane (DCM)DCM, Room Temperature, 1-4 h>95[2]
Cbz Benzyl chloroformate (Cbz-Cl), NaHCO₃THF/H₂O, 0 °C to Room Temperature, 20 h~90[3]H₂, Pd/CMethanol, Room Temperature, 4-24 hHigh
Fmoc Fmoc-OSu, NaHCO₃Acetone/H₂O, Room Temperature, 4-8 h>9020% Piperidine in DMFDMF, Room Temperature, 1-2 h>95

Experimental Protocols

tert-Butoxycarbonyl (Boc) Protection and Deprotection

a) Boc Protection of this compound

This protocol describes the conversion of the primary amine to its tert-butoxycarbonyl (Boc) protected form. The hydrochloride salt is first neutralized in situ.

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Protocol:

    • To a solution of this compound (1.0 eq) in THF, add triethylamine (2.2 eq) at 0 °C.

    • Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl ((S)-1-(3,4-difluorophenyl)ethyl)carbamate.

b) Boc Deprotection to Yield the Free Amine

This protocol describes the removal of the Boc group using trifluoroacetic acid.[2]

  • Materials:

    • tert-Butyl ((S)-1-(3,4-difluorophenyl)ethyl)carbamate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve the Boc-protected amine (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) to the solution at room temperature.

    • Stir the reaction mixture for 1-4 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine. A 51% yield has been reported for a similar substrate.[2]

Benzyloxycarbonyl (Cbz) Protection and Deprotection

a) Cbz Protection of this compound

This protocol details the N-Cbz protection of the amine.[3]

  • Materials:

    • This compound

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF)

    • Water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve this compound (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of THF and water (2:1) at 0 °C.

    • Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution at 0 °C.

    • Allow the reaction to stir at 0 °C for 20 hours.

    • Monitor the reaction by TLC.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield benzyl ((S)-1-(3,4-difluorophenyl)ethyl)carbamate. A 90% yield has been reported for a similar reaction.[3]

b) Cbz Deprotection via Hydrogenolysis

This protocol describes the removal of the Cbz group by catalytic hydrogenation.

  • Materials:

    • Benzyl ((S)-1-(3,4-difluorophenyl)ethyl)carbamate

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

    • Celite®

  • Protocol:

    • Dissolve the Cbz-protected amine (1.0 eq) in methanol or ethanol in a flask equipped with a magnetic stir bar.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

9-Fluorenylmethoxycarbonyl (Fmoc) Protection and Deprotection

a) Fmoc Protection of this compound

This protocol outlines the N-Fmoc protection of the amine.

  • Materials:

    • This compound

    • 9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃)

    • Acetone

    • Water

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve this compound (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of acetone and water.

    • Add a solution of Fmoc-OSu (1.05 eq) in acetone to the amine solution.

    • Stir the reaction mixture at room temperature for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the acetone under reduced pressure.

    • Extract the aqueous residue with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield (9H-fluoren-9-yl)methyl ((S)-1-(3,4-difluorophenyl)ethyl)carbamate.

b) Fmoc Deprotection using Piperidine

This protocol describes the standard method for Fmoc group removal.

  • Materials:

    • (9H-fluoren-9-yl)methyl ((S)-1-(3,4-difluorophenyl)ethyl)carbamate

    • Piperidine

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve the Fmoc-protected amine (1.0 eq) in DMF.

    • Add piperidine to create a 20% (v/v) solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and piperidine.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.

Mandatory Visualizations

Protection_Deprotection_Workflow cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection Amine_HCl_Boc (S)-1-(3,4-Difluorophenyl)ethanamine HCl Boc_Protected N-Boc Protected Amine Amine_HCl_Boc->Boc_Protected (Boc)2O, TEA, THF Deprotected_Amine_Boc Free Amine Boc_Protected->Deprotected_Amine_Boc TFA, DCM Amine_HCl_Cbz (S)-1-(3,4-Difluorophenyl)ethanamine HCl Cbz_Protected N-Cbz Protected Amine Amine_HCl_Cbz->Cbz_Protected Cbz-Cl, NaHCO3, THF/H2O Deprotected_Amine_Cbz Free Amine Cbz_Protected->Deprotected_Amine_Cbz H2, Pd/C, MeOH Amine_HCl_Fmoc (S)-1-(3,4-Difluorophenyl)ethanamine HCl Fmoc_Protected N-Fmoc Protected Amine Amine_HCl_Fmoc->Fmoc_Protected Fmoc-OSu, NaHCO3, Acetone/H2O Deprotected_Amine_Fmoc Free Amine Fmoc_Protected->Deprotected_Amine_Fmoc 20% Piperidine in DMF

Caption: General workflow for the protection and deprotection of (S)-1-(3,4-Difluorophenyl)ethanamine.

Experimental_Workflow cluster_Protection Protection Stage cluster_Deprotection Deprotection Stage Start Start with (S)-1-(3,4-Difluorophenyl)ethanamine HCl Reaction Add Protecting Group Reagent and Base Start->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Protected_Product Isolated N-Protected Amine Purification->Protected_Product Start_Deprotection Start with N-Protected Amine Deprotection_Reaction Add Deprotection Reagent Start_Deprotection->Deprotection_Reaction Monitoring_Deprotection Monitor Reaction by TLC Deprotection_Reaction->Monitoring_Deprotection Neutralization_Workup Neutralization and Aqueous Workup Monitoring_Deprotection->Neutralization_Workup Final_Product Isolated Free Amine Neutralization_Workup->Final_Product

Caption: A generalized experimental workflow for the protection and deprotection steps.

References

Application Notes: Chiral Resolution of Carboxylic Acids Using (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure carboxylic acids are crucial building blocks in the pharmaceutical and fine chemical industries. One of the most reliable and industrially scalable methods for obtaining single enantiomers from a racemic mixture is through diastereomeric salt resolution. This technique leverages the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, in this case, the chiral amine (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride. The resulting diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequent liberation of the acid from the separated diastereomeric salt yields the desired enantiomerically enriched carboxylic acid.

This compound is a valuable chiral resolving agent due to its rigid structure and the presence of fluorine atoms, which can enhance crystal packing and improve the efficiency of the resolution process.

Principle of Chiral Resolution

The fundamental principle of chiral resolution via diastereomeric salt formation involves a three-step process:

  • Salt Formation: A racemic carboxylic acid (a mixture of R- and S-enantiomers) is reacted with a single enantiomer of a chiral base, (S)-1-(3,4-Difluorophenyl)ethanamine, to form a mixture of two diastereomeric salts: (R-acid)-(S-base) and (S-acid)-(S-base).

  • Separation: These diastereomeric salts have distinct physical properties. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution due to its lower solubility, while the other remains in the mother liquor.

  • Liberation: The isolated, diastereomerically pure salt is then treated with an acid to break the ionic bond, regenerating the enantiomerically pure carboxylic acid and the resolving agent.

Experimental Protocols

While specific quantitative data for the resolution of various carboxylic acids using this compound is not extensively available in public literature, the following general protocols outline the key steps for performing such a resolution. Optimization of solvent, temperature, and stoichiometry is critical for achieving high yields and enantiomeric excess and should be performed on a case-by-case basis.

General Protocol 1: Screening for Optimal Resolution Conditions

Objective: To identify a suitable solvent system and conditions for the diastereomeric salt crystallization.

Materials:

  • Racemic carboxylic acid

  • This compound

  • A selection of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof)

  • Small-scale crystallization vials

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Stoichiometric Salt Formation: In a series of vials, dissolve equimolar amounts of the racemic carboxylic acid and this compound in a minimal amount of various solvents or solvent mixtures with gentle heating.

  • Crystallization: Allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Observe the formation of crystals. If no crystals form, solvent can be slowly evaporated or an anti-solvent can be added.

  • Isolation and Analysis: Isolate the precipitated crystals by filtration, wash with a small amount of cold solvent, and dry.

  • Liberation of the Acid (Small Scale): Treat the isolated salt with a dilute acid (e.g., 1M HCl) and extract the carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate).

  • Enantiomeric Excess (e.e.) Determination: Analyze the enantiomeric excess of the recovered carboxylic acid using a suitable chiral analytical method, such as chiral HPLC or GC.

  • Selection: The solvent system that provides the highest yield and enantiomeric excess for the crystalline salt is selected for a larger-scale resolution.

General Protocol 2: Preparative Scale Chiral Resolution

Objective: To resolve a larger quantity of racemic carboxylic acid based on the optimized conditions from the screening protocol.

Materials:

  • Racemic carboxylic acid

  • This compound

  • Optimized solvent system

  • Reaction flask with reflux condenser and magnetic stirrer

  • Crystallization vessel

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • In a suitable reaction flask, dissolve the racemic carboxylic acid (1.0 equivalent) and this compound (0.5-1.0 equivalent, to be optimized) in the predetermined optimal solvent with heating and stirring until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling may be applied to maximize the yield.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove impurities and the more soluble diastereomer.

    • The mother liquor, containing the more soluble diastereomer, can be collected for potential recovery of the other enantiomer.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, the isolated salt can be recrystallized from the same or a different optimized solvent system.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the purified diastereomeric salt in a biphasic system of water and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of approximately 1-2, ensuring the complete protonation of the carboxylic acid.

    • Separate the organic layer containing the free carboxylic acid. Extract the aqueous layer multiple times with the organic solvent to ensure complete recovery.

    • Combine the organic extracts, wash with brine, dry over a suitable drying agent, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the liberation step can be basified (e.g., with NaOH) to recover the (S)-1-(3,4-Difluorophenyl)ethanamine, which can then be extracted and purified for reuse.

Data Presentation

Due to the lack of specific experimental data in the public domain for the resolution of carboxylic acids with this compound, a generalized table for presenting screening results is provided below. Researchers should populate this table with their experimental findings to compare the effectiveness of different conditions.

Table 1: Example Screening Data for Chiral Resolution

EntryRacemic AcidSolvent SystemMolar Ratio (Acid:Amine)Yield of Salt (%)Diastereomeric Excess (d.e.) of Salt (%)Enantiomeric Excess (e.e.) of Recovered Acid (%)
1Acid AMethanol1:0.5DataDataData
2Acid AEthanol1:0.5DataDataData
3Acid AIsopropanol1:0.5DataDataData
4Acid AAcetone1:0.5DataDataData
5Acid BToluene/Methanol (9:1)1:1DataDataData
6Acid BEthyl Acetate1:1DataDataData

*Data to be filled in by the researcher based on experimental results.

Visualizations

The following diagrams illustrate the logical workflow of the chiral resolution process.

Chiral_Resolution_Workflow cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemic_acid Racemic Carboxylic Acid (R-COOH + S-COOH) mixture Mixture of Diastereomeric Salts (R-COOH·S-Amine + S-COOH·S-Amine) racemic_acid->mixture + resolving_agent (S)-1-(3,4-Difluorophenyl)ethanamine (S-Amine) resolving_agent->mixture crystallization Fractional Crystallization mixture->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., R-COOH·S-Amine) crystallization->less_soluble Solid mother_liquor Mother Liquor with More Soluble Salt (e.g., S-COOH·S-Amine) crystallization->mother_liquor Solution acidification Acidification (e.g., HCl) less_soluble->acidification pure_enantiomer Enantiomerically Pure Carboxylic Acid (e.g., R-COOH) acidification->pure_enantiomer recovered_agent Recovered Resolving Agent (S-Amine·HCl) acidification->recovered_agent

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Screening_Logic start Start: Racemic Acid & (S)-Resolving Agent screen_solvents Screen Various Solvents (Alcohols, Esters, Ketones, etc.) start->screen_solvents form_salts Form Diastereomeric Salts in each solvent screen_solvents->form_salts crystallize Induce Crystallization (Cooling, Evaporation) form_salts->crystallize isolate Isolate Precipitated Salt crystallize->isolate liberate Liberate Carboxylic Acid isolate->liberate analyze Analyze Enantiomeric Excess (e.e.) and Yield liberate->analyze decision Optimal Conditions Identified? analyze->decision scale_up Proceed to Preparative Scale Resolution decision->scale_up Yes re_screen Modify Conditions & Re-screen decision->re_screen No

Caption: Logical Flow for Screening Optimal Resolution Conditions.

Application Notes and Protocols for Chiral Resolution Using (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution by diastereomeric salt formation is a robust and widely utilized technique in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. This method leverages the formation of diastereomeric salts by reacting a racemic mixture with a single enantiomer of a chiral resolving agent. These resulting diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation through fractional crystallization. Subsequently, the desired enantiomer can be isolated by removing the chiral resolving agent.

This document provides a detailed experimental protocol for the chiral resolution of a racemic carboxylic acid using (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride as the resolving agent. Due to the limited availability of published data for this specific resolving agent, the following protocols are based on established methodologies for analogous chiral amines and serve as a comprehensive guide for developing a specific resolution process.

Principle of Chiral Resolution

The fundamental principle of this chiral resolution process involves an acid-base reaction between a racemic carboxylic acid (a mixture of R- and S-enantiomers) and an enantiomerically pure amine, (S)-1-(3,4-Difluorophenyl)ethanamine. This reaction forms a pair of diastereomeric salts: (R-acid)-(S-amine) and (S-acid)-(S-amine). Because these salts are diastereomers, they possess different solubilities in a given solvent system. Through careful selection of a solvent and optimization of crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor. The enantiomerically enriched carboxylic acid is then recovered by treating the isolated diastereomeric salt with an acid to liberate the free carboxylic acid and the resolving agent.

Experimental Protocols

Screening of Solvents and Conditions

The success of a diastereomeric salt resolution is highly dependent on the choice of solvent. A preliminary screening process is crucial to identify a solvent system that provides a significant difference in solubility between the two diastereomeric salts.

Materials:

  • Racemic carboxylic acid (e.g., Ibuprofen, Naproxen)

  • This compound

  • Sodium hydroxide (NaOH) solution (1 M)

  • A range of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl acetate, Toluene, and mixtures thereof)

  • Small-scale crystallization vials

Procedure:

  • Free Base Preparation: In a small vessel, dissolve a known amount of this compound in water and add an equimolar amount of 1 M NaOH solution to liberate the free amine. Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the (S)-1-(3,4-Difluorophenyl)ethanamine free base.

  • Salt Formation: In a series of crystallization vials, dissolve equimolar amounts of the racemic carboxylic acid and the (S)-1-(3,4-Difluorophenyl)ethanamine free base in a minimal amount of various solvents or solvent mixtures at an elevated temperature to ensure complete dissolution.

  • Crystallization: Allow the vials to cool slowly to room temperature, and then if necessary, cool further in an ice bath or refrigerator. Observe the formation of crystals.

  • Analysis: Isolate the crystals by filtration and wash with a small amount of the cold solvent. Dry the crystals and analyze the enantiomeric excess (e.e.) of the carboxylic acid using a suitable chiral analytical method (e.g., HPLC or GC). The mother liquor should also be analyzed to determine the composition of the more soluble diastereomeric salt.

Preparative Scale Chiral Resolution

Once an optimal solvent system is identified, the resolution can be scaled up. The following is a general procedure.

Materials:

  • Racemic carboxylic acid

  • This compound

  • Sodium hydroxide (1 M)

  • Hydrochloric acid (HCl) (2 M)

  • Optimal solvent system identified in the screening

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Liberation of Free Amine: Prepare the (S)-1-(3,4-Difluorophenyl)ethanamine free base from the hydrochloride salt as described in the screening protocol on a larger scale.

  • Diastereomeric Salt Formation: In a suitable reaction vessel, dissolve the racemic carboxylic acid (1.0 equivalent) and the (S)-1-(3,4-Difluorophenyl)ethanamine free base (0.5-1.0 equivalent) in the chosen solvent system with heating until a clear solution is obtained. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially crystallizing salt.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. For further crystallization, the flask can be placed in a refrigerator (e.g., 4 °C) for a specified period (e.g., 12-24 hours).

  • Isolation of the Less Soluble Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash the filter cake with a small volume of the cold crystallization solvent.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Add 2 M HCl solution dropwise with stirring until the aqueous layer is acidic (pH 1-2). The salt will decompose, liberating the free carboxylic acid into the organic layer and the protonated amine into the aqueous layer.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with additional portions of the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Recovery of the Resolving Agent: The aqueous layer containing the this compound can be basified with NaOH and the free amine can be extracted and recovered for reuse.

  • Determination of Enantiomeric Excess and Yield: Determine the enantiomeric excess of the recovered carboxylic acid by a suitable chiral analytical method. Calculate the yield based on the initial amount of the corresponding enantiomer in the racemic mixture.

Data Presentation

The following tables present hypothetical yet representative data for a chiral resolution experiment.

Table 1: Solvent Screening for the Resolution of Racemic Ibuprofen

Solvent System (v/v)Yield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Ibuprofen in Crystals (%)
Methanol4565 (S)
Ethanol4275 (S)
Isopropanol3885 (S)
Acetone5550 (S)
Ethyl Acetate3592 (S)
Toluene/Ethanol (9:1)3095 (S)

Table 2: Results of a Preparative Scale Resolution

ParameterValue
Racemic Carboxylic AcidIbuprofen (10.0 g)
Resolving Agent(S)-1-(3,4-Difluorophenyl)ethanamine (6.7 g)
Crystallization SolventToluene/Ethanol (9:1)
Yield of Less Soluble Salt6.2 g
Yield of Enriched (S)-Ibuprofen3.8 g (76% of theoretical)
Enantiomeric Excess of (S)-Ibuprofen96%
Optical Purity of Recovered Resolving Agent>99%

Visualizations

The following diagrams illustrate the workflow and the underlying principles of the chiral resolution process.

Chiral_Resolution_Workflow cluster_preparation Preparation cluster_resolution Resolution cluster_isolation Isolation racemic_acid Racemic Carboxylic Acid (R/S mixture) salt_formation Diastereomeric Salt Formation (in Solvent) racemic_acid->salt_formation resolving_agent_hcl (S)-Amine Hydrochloride naoh NaOH resolving_agent_hcl->naoh Liberation resolving_agent_free (S)-Amine (Free Base) naoh->resolving_agent_free resolving_agent_free->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Salt (e.g., (S-acid)-(S-amine)) filtration->less_soluble_salt mother_liquor Mother Liquor (Enriched in (R-acid)-(S-amine)) filtration->mother_liquor acidification Acidification (HCl) less_soluble_salt->acidification extraction Liquid-Liquid Extraction acidification->extraction pure_enantiomer Enantiomerically Pure Carboxylic Acid (S) extraction->pure_enantiomer recovered_agent Recovered Resolving Agent extraction->recovered_agent

Caption: Experimental workflow for chiral resolution.

Signaling_Pathway cluster_reactants Reactants cluster_products Diastereomeric Salts cluster_separation Separation R_acid R-Carboxylic Acid RS_salt (R-acid)-(S-amine) Salt (More Soluble) R_acid->RS_salt + S_acid S-Carboxylic Acid SS_salt (S-acid)-(S-amine) Salt (Less Soluble) S_acid->SS_salt + S_amine (S)-Amine Resolving Agent S_amine->RS_salt S_amine->SS_salt Crystallization Crystallization RS_salt->Crystallization SS_salt->Crystallization Solid Solid Phase Crystallization->Solid Preferential Precipitation Solution Solution Phase Crystallization->Solution Solid->SS_salt Solution->RS_salt

Caption: Principle of diastereomeric salt formation and separation.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride. This guide, presented in a question-and-answer format, addresses specific issues that may be encountered during experimental work, offering troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The most common and effective methods for the enantioselective synthesis of this compound are:

  • Asymmetric Reductive Amination of 3,4-Difluoroacetophenone: This one-pot reaction involves the condensation of 3,4-difluoroacetophenone with an amine source (like ammonia or an ammonia equivalent) to form an imine, which is then asymmetrically reduced in situ to the desired chiral amine.

  • Asymmetric Hydrogenation of a Pre-formed Imine: This two-step process involves the initial formation and isolation of the N-substituted imine from 3,4-difluoroacetophenone, followed by its asymmetric hydrogenation using a chiral catalyst.

Q2: How do I choose the right catalyst for the asymmetric reduction?

A2: The choice of catalyst is critical for achieving high enantioselectivity and yield. Transition metal catalysts, particularly those based on Iridium (Ir), Rhodium (Rh), and Ruthenium (Ru) with chiral ligands, are widely used. The optimal catalyst often depends on the specific substrate and reaction conditions. It is recommended to screen a selection of catalysts to identify the most effective one for your specific application.

Q3: What are the key reaction parameters to optimize for this synthesis?

A3: Key parameters to optimize include:

  • Catalyst Loading: Lowering the catalyst loading is economically favorable but may require longer reaction times or higher pressures.

  • Hydrogen Pressure: Higher pressures can increase the reaction rate but require specialized equipment.

  • Temperature: Temperature can affect both the reaction rate and enantioselectivity.

  • Solvent: The choice of solvent can influence catalyst solubility, activity, and enantioselectivity.

  • Additives: Acids or other additives can be used to promote imine formation in reductive amination.

Q4: How can I purify the final product, this compound?

A4: The product, being an amine hydrochloride salt, can often be purified by crystallization. A common method involves dissolving the crude free amine in a suitable organic solvent (such as diethyl ether or ethyl acetate) and then adding a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt. The resulting solid can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Troubleshooting Guides

Issue 1: Low Yield of (S)-1-(3,4-Difluorophenyl)ethanamine
Potential CauseTroubleshooting Steps
Inefficient Imine Formation (for Reductive Amination) - Add a catalytic amount of a Lewis acid, such as Ti(OiPr)₄, to activate the ketone. - Ensure the amine source is not in excess, which can sometimes inhibit the catalyst. - In a two-step process, ensure the complete conversion of the ketone to the imine before adding the reducing agent.
Inactive Catalyst - Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) if it is air or moisture-sensitive. - Use a freshly opened or properly stored catalyst.
Catalyst Poisoning - The amine substrate, imine intermediate, or amine product can sometimes poison the catalyst. A higher catalyst loading might be necessary. - Ensure all reagents and solvents are of high purity and free from potential catalyst poisons.
Incomplete Reaction - Increase the reaction time or temperature. - Increase the hydrogen pressure. - Ensure efficient stirring to overcome mass transfer limitations.
Issue 2: Low Enantiomeric Excess (e.e.)
Potential CauseTroubleshooting Steps
Suboptimal Catalyst - Screen a variety of chiral ligands and metal precursors. Privileged ligands like BINAP, DuPhos, and Josiphos derivatives are good starting points.
Incorrect Temperature - Lowering the reaction temperature often improves enantioselectivity, although it may decrease the reaction rate.
Solvent Effects - The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Screen a range of solvents (e.g., methanol, ethanol, dichloromethane, toluene).
E/Z Isomerization of the Imine - The presence of both E and Z isomers of the imine intermediate can lead to lower enantioselectivity. The choice of catalyst and reaction conditions can influence the reduction of each isomer.
Racemization of the Product - While less common for this specific product, ensure that the workup and purification conditions are not harsh enough to cause racemization.

Data Presentation

The following tables provide a summary of typical reaction conditions and expected outcomes for the asymmetric synthesis of chiral amines, which can be used as a starting point for the optimization of this compound synthesis.

Table 1: Comparison of Catalytic Systems for Asymmetric Imine Hydrogenation

Catalyst SystemSubstrateSolventH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)e.e. (%)
[Ir(COD)Cl]₂ / (S)-f-BINAPHANEAcetophenone N-arylimineToluene506012>9995
RuCl₂[(S)-BINAP][(S,S)-DPEN]Acetophenone N-arylimineMethanol105015>9997
[Rh(COD)₂]BF₄ / (R,R)-Et-DuPhosAcetophenone N-benzylimineMethanol125249896

Note: This table presents representative data for similar substrates. Actual results for 3,4-difluoroacetophenone imine may vary.

Experimental Protocols

Protocol 1: One-Pot Asymmetric Reductive Amination of 3,4-Difluoroacetophenone
  • Imine Formation: To a solution of 3,4-difluoroacetophenone (1.0 eq) in an anhydrous solvent (e.g., methanol or toluene) under an inert atmosphere, add an ammonia source (e.g., ammonium acetate, 1.5 eq). If necessary, add a catalytic amount of a Lewis acid like titanium(IV) isopropoxide (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Asymmetric Reduction: In a separate flask, prepare the chiral catalyst by dissolving the metal precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand in an anhydrous, deoxygenated solvent. Add this catalyst solution to the reaction mixture containing the in-situ formed imine.

  • Hydrogenation: Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 10-50 atm) and stir at the optimized temperature for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification and Salt Formation: Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether). Slowly add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring to precipitate the hydrochloride salt. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Protocol 2: Two-Step Asymmetric Hydrogenation of Pre-formed Imine
  • Imine Synthesis: Synthesize the N-benzyl or N-aryl imine of 3,4-difluoroacetophenone using standard procedures. Purify the imine before use.

  • Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the purified imine (1.0 eq) and the chiral catalyst (e.g., a Ru-BINAP complex, 0.01-1 mol%) in a deoxygenated solvent.

  • Reaction: Purge the reactor with hydrogen gas, then pressurize to the desired pressure and heat to the optimized temperature. Maintain stirring for the duration of the reaction.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Mandatory Visualization

Experimental_Workflow General Experimental Workflow for Asymmetric Synthesis cluster_one_pot One-Pot Reductive Amination cluster_two_step Two-Step Imine Hydrogenation start1 3,4-Difluoroacetophenone + Amine Source imine_formation In-situ Imine Formation (Lewis Acid Catalyst) start1->imine_formation hydrogenation Asymmetric Hydrogenation (H₂, Pressure, Temp) imine_formation->hydrogenation start2 3,4-Difluoroacetophenone imine_synthesis Imine Synthesis & Purification start2->imine_synthesis imine_synthesis->hydrogenation catalyst_prep Chiral Catalyst Preparation catalyst_prep->hydrogenation workup Reaction Work-up hydrogenation->workup purification Purification of Free Amine workup->purification salt_formation HCl Salt Formation purification->salt_formation final_product (S)-1-(3,4-Difluorophenyl)ethanamine HCl salt_formation->final_product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield cluster_imine Imine Formation Issues cluster_catalyst Catalyst Issues cluster_conditions Reaction Condition Issues start Low Yield Observed check_imine Check Imine Formation (for Reductive Amination) start->check_imine check_catalyst Verify Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions add_lewis_acid Add Lewis Acid (e.g., Ti(OiPr)₄) check_imine->add_lewis_acid optimize_amine Optimize Amine Stoichiometry check_imine->optimize_amine use_fresh_catalyst Use Fresh/Properly Stored Catalyst check_catalyst->use_fresh_catalyst check_purity Check Reagent/Solvent Purity check_catalyst->check_purity increase_time_temp Increase Reaction Time/Temp check_conditions->increase_time_temp increase_pressure Increase H₂ Pressure check_conditions->increase_pressure solution Improved Yield add_lewis_acid->solution optimize_amine->solution use_fresh_catalyst->solution check_purity->solution increase_time_temp->solution increase_pressure->solution

Caption: Troubleshooting workflow for addressing low reaction yield.

Common side products in reactions with (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride. The information is designed to help anticipate and resolve common issues encountered during chemical reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where this compound is used?

A1: this compound is a chiral primary amine commonly used as a key intermediate in the synthesis of pharmaceutical compounds. The most frequent reactions include:

  • Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or anhydrides to form amides.

  • N-Alkylation: Reaction with alkyl halides or other alkylating agents to produce secondary amines.

  • Reductive Amination: Condensation with aldehydes or ketones to form an imine, which is subsequently reduced to a secondary or tertiary amine.

  • Nucleophilic Substitution: As a nucleophile in reactions such as the synthesis of Ticagrelor, where it displaces a leaving group on a heterocyclic ring.

Q2: What are the potential sources of impurities or side products in reactions with this amine?

A2: Side products can arise from several sources:

  • Starting Material Impurities: The purity of this compound and other reactants is crucial.

  • Reaction Conditions: Temperature, reaction time, solvent, and the choice of base or catalyst can significantly influence the formation of byproducts.

  • Stereochemical Instability: Racemization of the chiral center can occur under certain conditions, leading to the formation of the (R)-enantiomer.

  • Over-reaction: In some cases, such as alkylation, reaction at the nitrogen can proceed further than desired (e.g., forming a tertiary amine from a primary amine).

Q3: How can I minimize racemization of the chiral center?

A3: Racemization of chiral amines can be promoted by heat and the presence of a base or a catalyst.[1][2] To maintain the stereochemical integrity of this compound, consider the following:

  • Use Mild Reaction Conditions: Employ the lowest effective temperature for your reaction.

  • Choose the Right Base: Use non-nucleophilic, sterically hindered bases where possible. The choice of base and solvent can be critical.

  • Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may induce racemization.

  • Catalyst Selection: In catalytic reactions, the choice of catalyst and ligands is critical to prevent erosion of enantiomeric excess.[3]

Troubleshooting Guides

Amide Bond Formation

Problem: Low yield of the desired amide product.

Possible Cause Suggested Solution
Incomplete reaction - Ensure stoichiometric amounts of reactants or a slight excess of the acylating agent. - Increase reaction time or temperature, while monitoring for side product formation. - Use a more efficient coupling reagent (e.g., HATU, HOBt/EDC).
Poor solubility of the amine hydrochloride salt - Neutralize the hydrochloride salt with a suitable base (e.g., triethylamine, DIPEA) prior to or during the reaction to liberate the free amine. Use a solvent system that ensures all reactants are in solution.
Side reaction with coupling reagent - The order of addition of reagents can be critical. For example, pre-activating the carboxylic acid with the coupling reagent before adding the amine can prevent the amine from reacting directly with the coupling agent.

Problem: Presence of unreacted starting materials.

Possible Cause Suggested Solution
Insufficient acylating agent - Use a slight excess (1.1-1.2 equivalents) of the acylating agent.
Deactivation of coupling reagent - Ensure anhydrous conditions, as water can hydrolyze coupling reagents and activated carboxylic acid species.

Problem: Formation of an unexpected byproduct.

Possible Cause Suggested Solution
Racemization of the chiral center - Analyze the product's enantiomeric excess (e.e.). If racemization has occurred, re-optimize the reaction at a lower temperature and consider a different base or solvent combination.
Reaction with solvent - Ensure the solvent is inert under the reaction conditions. For example, using an alcohol as a solvent with an acid chloride can lead to ester formation.
  • Dissolve the carboxylic acid (1.0 eq.) and a coupling reagent (e.g., HATU, 1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base (e.g., DIPEA, 2.5 eq.) to the mixture and stir for 5-10 minutes at room temperature.

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Amide_Formation_Side_Products Amine (S)-1-(3,4-Difluorophenyl)ethanamine DesiredAmide Desired (S)-Amide Amine->DesiredAmide Acylation RacemizedAmine (R)-1-(3,4-Difluorophenyl)ethanamine Amine->RacemizedAmine Racemization (Heat, Base) Acid R-COOH + Coupling Reagent Acid->DesiredAmide RacemizedAmide Racemized (R)-Amide Acid->RacemizedAmide RacemizedAmine->RacemizedAmide Acylation

Caption: Potential pathways in amide bond formation.

N-Alkylation

Problem: Formation of over-alkylated products (tertiary amine).

Possible Cause Suggested Solution
Excess alkylating agent - Use stoichiometric amounts or a slight excess of the amine relative to the alkylating agent.
High reaction temperature - Perform the reaction at a lower temperature to reduce the rate of the second alkylation.
Prolonged reaction time - Monitor the reaction closely and stop it once the desired secondary amine is the major product.

Problem: Low conversion to the secondary amine.

Possible Cause Suggested Solution
Insufficient base - Ensure at least one equivalent of a suitable base is used to neutralize the HCl salt and the acid generated during the reaction.
Poor reactivity of the alkylating agent - Consider a more reactive alkylating agent (e.g., iodide instead of chloride) or increase the reaction temperature, while carefully monitoring for over-alkylation.
  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., K₂CO₃, Et₃N, 2.5 eq.).

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise at room temperature.

  • Stir the mixture at room temperature or with gentle heating and monitor the reaction by TLC or LC-MS.

  • After completion, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Alkylation_Side_Products PrimaryAmine Primary Amine SecondaryAmine Desired Secondary Amine PrimaryAmine->SecondaryAmine Alkylation AlkylatingAgent R-X AlkylatingAgent->SecondaryAmine TertiaryAmine Over-alkylated Tertiary Amine AlkylatingAgent->TertiaryAmine SecondaryAmine->TertiaryAmine Further Alkylation

Caption: N-Alkylation and potential over-alkylation.

Reductive Amination

Problem: Formation of a byproduct from the reduction of the starting carbonyl compound.

Possible Cause Suggested Solution
Reducing agent is too reactive - Use a milder reducing agent that is selective for the imine over the carbonyl, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[4]
Sub-optimal pH - The formation of the imine is often favored under slightly acidic conditions (pH 4-6). Ensure the reaction pH is controlled.

Problem: Low yield of the desired amine product.

Possible Cause Suggested Solution
Incomplete imine formation - Use a dehydrating agent (e.g., molecular sieves, Ti(OiPr)₄) to drive the equilibrium towards imine formation.[5]
Steric hindrance - If either the amine or the carbonyl compound is sterically hindered, the reaction may require more forcing conditions (higher temperature, longer reaction time).
  • Dissolve the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent (e.g., dichloroethane, methanol).

  • Add a mild acid catalyst (e.g., acetic acid) if necessary to facilitate imine formation.

  • Add a selective reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the mixture.

  • Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Reductive_Amination_Workflow Start Amine + Carbonyl Imine Imine Intermediate Start->Imine Condensation (-H₂O) CarbonylReduction Alcohol Byproduct Start->CarbonylReduction Direct Carbonyl Reduction DesiredProduct Desired Secondary Amine Imine->DesiredProduct Reduction

Caption: Key steps in reductive amination.

References

Technical Support Center: Purification of (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of products derived from (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of derivatives of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low Purity After Initial Crystallization - Incomplete reaction leading to residual starting materials. - Presence of closely related structural isomers or by-products. - Inappropriate solvent system for crystallization.- Monitor reaction completion by TLC or HPLC. - Employ chromatographic techniques such as flash column chromatography or preparative HPLC for initial cleanup.[1] - Screen a variety of solvent systems (e.g., ethanol/water, isopropanol/HCl, acetonitrile) for optimal crystallization.[1][2]
Poor Crystal Formation or "Oiling Out" - Supersaturation is too high. - Presence of impurities inhibiting crystal lattice formation. - Inappropriate crystallization temperature.- Slow down the crystallization process by gradual cooling or slow solvent evaporation.[1] - Add seed crystals to induce crystallization.[1] - Perform a pre-purification step (e.g., charcoal treatment or filtration) to remove fine particulates and colored impurities.[1]
Co-precipitation of Impurities - Impurities have similar solubility profiles to the desired product. - Strong intermolecular interactions between the product and impurities.- Utilize orthogonal purification techniques. If crystallization fails, attempt preparative HPLC with a different stationary and/or mobile phase.[1] - Consider derivatization of the impurity to alter its solubility, followed by separation.
Product Degradation During Purification - Hydrolysis of sensitive functional groups. - Photodegradation. - Instability at high temperatures.- Maintain a slightly acidic pH (as the hydrochloride salt) to minimize hydrolysis.[1] - Protect the compound from light during all purification and storage steps.[1] - Avoid prolonged heating.[1]
Chiral Purity Issues (Enantiomeric Excess) - Racemization during the reaction or work-up. - Incomplete resolution of enantiomers.- Analyze the enantiomeric excess using chiral HPLC or GC.[3] - If racemization is suspected, investigate the stability of the chiral center under the reaction and purification conditions. - For resolution of enantiomers, diastereomeric salt formation and crystallization can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when working with this compound derivatives?

A1: Common impurities can be categorized as organic, inorganic, and residual solvents.[4] Organic impurities may include starting materials, by-products from side reactions, and degradation products.[4] Inorganic impurities can originate from reagents, catalysts, and inorganic salts.[4] Residual solvents are traces of solvents used in the manufacturing process that are not completely removed.[4]

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For amine hydrochlorides, polar solvents like ethanol, isopropanol, or mixtures with water are often good starting points.[2] It is recommended to perform a solvent screen to identify the optimal system for your specific derivative.

Q3: My purified product has a yellow or brown color. Does this indicate impurity?

A3: While some high-purity compounds can be colored, a distinct yellow or brown color often suggests the presence of impurities.[1] Consider further purification steps like treatment with activated carbon or a second recrystallization to improve the color and purity.[1]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm purity. High-Performance Liquid Chromatography (HPLC) is commonly used to identify and quantify organic impurities.[4] Gas Chromatography (GC) is suitable for determining residual solvents and other volatile impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the structure of the desired product and identify any unexpected species. Chiral HPLC or GC is essential for determining the enantiomeric excess.[3]

Experimental Protocols

Protocol 1: General Recrystallization of a Hydrochloride Salt
  • Dissolution : In a suitable flask, add the crude product and a small amount of the chosen solvent (e.g., 95% ethanol). Heat the mixture to boiling while stirring, and continue to add small portions of the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to ensure a saturated solution.[2]

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper. This step should be done quickly to prevent premature crystallization.[2]

  • Crystallization : Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2] If crystallization does not occur, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.

  • Crystal Collection : Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing : Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying : Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Selection : Silica gel is a common choice for the purification of many organic compounds.

  • Mobile Phase Selection : A solvent system (eluent) is chosen that provides good separation of the desired product from impurities on a Thin Layer Chromatography (TLC) plate. A typical starting point for amine derivatives could be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of a basic modifier like triethylamine to prevent peak tailing.

  • Column Packing : The silica gel is packed into a glass column as a slurry in the initial mobile phase.

  • Sample Loading : The crude product is dissolved in a minimum amount of the mobile phase or a stronger solvent and loaded onto the top of the silica gel bed.

  • Elution : The mobile phase is passed through the column under positive pressure. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Collection : Fractions are collected as the eluent exits the column.

  • Analysis : The collected fractions are analyzed by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal : The solvent is removed from the pure fractions under reduced pressure to yield the purified product.

Visualizations

G Troubleshooting Workflow for Low Purity after Crystallization start Low Purity Detected (e.g., by HPLC, NMR) check_reaction Incomplete Reaction? start->check_reaction check_impurities Closely Related Impurities? start->check_impurities check_solvent Suboptimal Solvent System? start->check_solvent check_reaction->check_impurities No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) check_reaction->optimize_reaction Yes check_impurities->check_solvent No chromatography Perform Chromatographic Purification (Flash Column or Prep-HPLC) check_impurities->chromatography Yes solvent_screen Screen Alternative Recrystallization Solvents check_solvent->solvent_screen Yes optimize_reaction->chromatography re_crystallize Re-crystallize Purified Product chromatography->re_crystallize solvent_screen->re_crystallize end_product High Purity Product re_crystallize->end_product

Caption: Troubleshooting workflow for low purity after crystallization.

G General Purification Workflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., Extraction, Washes) start->workup solvent_removal Solvent Removal (Reduced Pressure) workup->solvent_removal initial_purification Initial Purification (e.g., Flash Chromatography) solvent_removal->initial_purification purity_check1 Purity Analysis (TLC, HPLC) initial_purification->purity_check1 final_purification Final Purification (Recrystallization) purity_check1->final_purification Impure purity_check2 Final Purity & Characterization (HPLC, NMR, MS, Chiral HPLC) purity_check1->purity_check2 Pure final_purification->purity_check2 purity_check2->initial_purification Fails Specs pure_product Pure Product purity_check2->pure_product Meets Specs

References

Technical Support Center: Maintaining Stereochemical Integrity of (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the racemization of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride during chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help maintain the enantiomeric purity of your compound throughout your synthetic workflow.

Frequently Asked questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate). For chiral molecules used in drug development, such as (S)-1-(3,4-Difluorophenyl)ethanamine, each enantiomer can have different pharmacological and toxicological profiles. Therefore, maintaining the stereochemical integrity of the desired (S)-enantiomer is critical to ensure the safety and efficacy of the final drug product.

Q2: What are the primary causes of racemization for this type of chiral amine?

Racemization of benzylic amines like this compound can be triggered by several factors:

  • Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide enough energy to overcome the inversion barrier at the chiral center, leading to racemization.

  • Formation of Achiral Intermediates: Reactions that proceed through planar, achiral intermediates, such as carbocations or imines, are susceptible to racemization. For instance, the temporary removal of the proton at the chiral center can lead to a planar intermediate that can be protonated from either face, resulting in a racemic mixture.

  • Inappropriate Reagents: Certain reagents, particularly some coupling reagents, can promote the formation of racemizable intermediates.

Q3: How can I minimize racemization during amide coupling reactions?

Amide bond formation is a common reaction where racemization can occur. To minimize this risk:

  • Use Mild Coupling Reagents: Opt for coupling reagents known to suppress racemization.

  • Control the Temperature: Perform the reaction at the lowest effective temperature.

  • Optimize the Base: The choice and stoichiometry of the base are crucial. Use a non-nucleophilic, sterically hindered base to minimize side reactions and epimerization.

  • Order of Addition: The order in which reagents are added can influence the reaction outcome. It is often recommended to activate the carboxylic acid first before adding the amine.

Q4: Are there specific analytical techniques to monitor the enantiomeric purity of my compound?

Yes, the most common and reliable method for determining the enantiomeric excess (e.e.) of chiral amines and their derivatives is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. Other methods include chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Significant loss of enantiomeric excess (e.e.) after an amide coupling reaction. Harsh reaction conditions: High temperature or prolonged reaction time.Lower the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times.
Inappropriate coupling reagent: Some coupling reagents are more prone to causing racemization.Switch to a coupling reagent known for low racemization, such as those based on phosphonium or uronium salts (e.g., HATU, HBTU) used with an additive like HOBt.
Base-catalyzed epimerization: The base used may be too strong or used in excess.Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Perform a base screening to find the optimal conditions.
Racemization observed during a reductive amination reaction. Formation of a planar imine intermediate: The imine can be protonated from either side, leading to a racemic product.Choose a reducing agent and reaction conditions that favor the rapid reduction of the imine as it is formed. Sodium triacetoxyborohydride is often a good choice for this.
Equilibrium between imine and enamine: Under certain conditions, an equilibrium with the enamine tautomer can lead to racemization.Optimize the pH of the reaction mixture. Mildly acidic conditions often favor imine formation and reduction.
Difficulty in separating diastereomeric salts during chiral resolution. Poor choice of resolving agent or solvent: The solubility difference between the diastereomeric salts may not be sufficient for efficient separation.Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid) and crystallization solvents to find a system that provides good discrimination and crystal quality.

Experimental Protocols and Data

While specific racemization studies on this compound are not extensively published, data from the synthesis of structurally similar enantiopure amines provide valuable insights into conditions that preserve stereochemical integrity.

Case Study: Synthesis of an Enantiopure Amine Fragment for an Anti-HIV Drug

In the synthesis of a key intermediate for the anti-HIV drug Lenacapavir, a similar chiral amine, (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine, was prepared with high enantiopurity. The final step of obtaining the free amine from its diastereomeric salt is particularly relevant.[1][2]

Protocol for Liberation of the Free Amine from a Diastereomeric Salt:

  • Suspension: The diastereomeric salt is suspended in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Basification: An aqueous solution of a mild base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, is added to the suspension.

  • Extraction: The mixture is stirred until the salt is fully dissolved and partitioned between the organic and aqueous layers. The organic layer containing the free amine is then separated.

  • Work-up: The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the free amine.

Quantitative Data from the Literature:

The following table summarizes reaction conditions from a study on a similar chiral amine that successfully yielded the product with high enantiomeric excess.

Amine ProductReaction StepReagents and ConditionsEnantiomeric Excess (e.e.)Reference
(S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amineLiberation from Diastereomeric Salt1 M NaOH (aq), Extraction with organic solvent100%[1]
Chiral β-arylaminesAsymmetric Reductive Amination[Ir(cod)Cl]₂, phosphoramidite ligand, PhMe/TFE solvent, room temperature>99%[3]

Visualizing Racemization and Prevention Strategies

Factors Influencing Racemization

The following diagram illustrates the key factors that can lead to the racemization of a chiral benzylic amine.

Racemization_Factors Factors Leading to Racemization Racemization Racemization of (S)-amine Harsh_Conditions Harsh Reaction Conditions Harsh_Conditions->Racemization Achiral_Intermediate Formation of Achiral Intermediate Achiral_Intermediate->Racemization Strong_Base_Acid Strong Base / Acid Strong_Base_Acid->Harsh_Conditions High_Temp High Temperature High_Temp->Harsh_Conditions Imine_Formation Imine/Enamine Formation Imine_Formation->Achiral_Intermediate Carbocation Carbocation Formation Carbocation->Achiral_Intermediate

Caption: Key factors that can induce racemization of chiral amines.

Experimental Workflow to Minimize Racemization

This workflow outlines a systematic approach to developing a reaction protocol that preserves the stereochemical integrity of this compound.

Racemization_Prevention_Workflow Workflow for Preventing Racemization Start Start: Enantiopure (S)-amine Condition_Screening Screen Reaction Conditions: - Temperature - Solvent - Reagents (Coupling agents, Base) Start->Condition_Screening Monitoring Monitor Reaction and Enantiomeric Excess (e.e.) (e.g., by Chiral HPLC) Condition_Screening->Monitoring Monitoring->Condition_Screening Iterate if racemization occurs Optimization Optimize Conditions for High Yield and High e.e. Monitoring->Optimization Scale_Up Scale-up of Optimized Protocol Optimization->Scale_Up Final_Product Final Product with High Enantiopurity Scale_Up->Final_Product

Caption: A systematic workflow for minimizing racemization in reactions.

References

Technical Support Center: Amide Coupling with (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing amide coupling reactions involving (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride. This electron-deficient and potentially sterically hindered amine can present challenges in achieving high reaction yields.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the amide coupling process with this compound.

Q1: My amide coupling reaction with this compound is resulting in a low or no yield. What are the potential causes?

Several factors can contribute to poor outcomes in amide coupling reactions with this substrate. The primary reasons often relate to the reduced nucleophilicity of the amine and potential steric hindrance.[1][2]

  • Reduced Amine Nucleophilicity: The two electron-withdrawing fluorine atoms on the phenyl ring decrease the electron density on the nitrogen atom, making the amine less nucleophilic and therefore less reactive.[1][2]

  • Incomplete Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to sufficiently activate the carboxylic acid for it to react with the deactivated amine.[3]

  • Amine Hydrochloride Salt: The amine is provided as a hydrochloride salt. The free amine must be liberated in situ using a base before it can participate in the coupling reaction. Insufficient or an inappropriate base can lead to low yields.

  • Steric Hindrance: The ethyl group on the chiral center can introduce steric bulk, which may hinder the approach of the activated carboxylic acid.[1][3]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and concentration can significantly impact the reaction rate and overall yield.[3]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing the desired amide formation. It is crucial to use anhydrous solvents and reagents.[3]

Q2: How can I improve the yield of my amide coupling reaction?

Optimizing the reaction conditions is key to improving the yield. Consider the following strategies:

  • Choice of Coupling Reagent: For electron-deficient anilines, more powerful coupling reagents are often necessary. While standard reagents like EDC/HOBt may be insufficient, uronium/aminium salts such as HATU, HBTU, or HCTU are generally more effective.[1][4] For particularly challenging couplings, phosphonium salts like PyBOP or the in situ generation of acyl fluorides can be highly successful.[1][5]

  • Selection of Base: A non-nucleophilic organic base is required to both neutralize the hydrochloride salt and scavenge the acid produced during the reaction. N,N-Diisopropylethylamine (DIPEA) is a common choice.[3][6] Typically, at least two equivalents of the base are needed: one to free the amine and one to facilitate the coupling.

  • Solvent Selection: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are generally good choices for amide coupling reactions.[3]

  • Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, especially for sluggish reactions.[1] Monitoring the reaction for potential side products at elevated temperatures is recommended.

  • Reagent Stoichiometry: Using a slight excess of the carboxylic acid and coupling reagent (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.[6]

Q3: Are there specific side reactions I should be aware of?

With chiral amines like (S)-1-(3,4-Difluorophenyl)ethanamine, racemization at the stereocenter is a potential side reaction, especially under harsh conditions or with certain coupling reagents.

  • Minimizing Racemization: Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can help to suppress racemization.[3] Using coupling reagents known for low racemization potential, such as HATU or PyAOP, is also advisable.[1][4] Running the reaction at lower temperatures can also mitigate this issue.[3]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the reported yields for amide coupling reactions with challenging amines, providing a baseline for reagent effectiveness.

Coupling Reagent/MethodBaseSolventTemperatureTypical Yield Range for Challenging AminesReference(s)
EDC/HOBtDIPEADMF/DCMRoom Temp.Low to Moderate[7]
HATUDIPEADMFRoom Temp.Good to Excellent[3][4][6]
HCTUDIPEADMFRoom Temp.Good to Excellent[8]
PyBOPDIPEADMFRoom Temp.Good to Excellent[1][4]
Acyl Fluoride (in situ)DIPEADCM80 °CExcellent[1][5]

Experimental Protocols

Protocol 1: Standard Amide Coupling using HATU

This protocol describes a general procedure for the amide coupling of a carboxylic acid with this compound using HATU.

  • Preparation: To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in an anhydrous aprotic solvent such as DMF or DCM.

  • Activation: Add HATU (1.05 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[3][6]

Protocol 2: Optimized Protocol for Low Reactivity using Acyl Fluoride Intermediate

This protocol is suitable for particularly challenging amide couplings where standard methods provide low yields.

  • Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.2 equivalents) in anhydrous DCM. Add a fluorinating agent such as BTFFH (1.3 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.[1][5]

  • Amine Preparation: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM and add DIPEA (1.2 equivalents) to liberate the free amine.

  • Coupling: Slowly add the solution of the free amine to the acyl fluoride solution.

  • Reaction: The reaction vessel may be sealed and heated to an elevated temperature (e.g., 40-80 °C) if necessary. Monitor the reaction's progress by TLC or LC-MS.[1][5]

  • Workup and Purification: Upon completion, cool the reaction to room temperature and perform a standard aqueous workup as described in Protocol 1. Purify the crude product via column chromatography.

Visualizations

General Amide Coupling Mechanism

AmideCoupling RCOOH Carboxylic Acid ActivatedEster Activated Intermediate RCOOH->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Amide Amide Product ActivatedEster->Amide Nucleophilic Attack Amine (S)-1-(3,4-Difluorophenyl)ethanamine Amine->Amide Byproducts Byproducts

Caption: A simplified workflow of a typical amide coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting Start Low Yield Observed CheckPurity Verify Starting Material Purity (NMR, LC-MS) Start->CheckPurity CheckConditions Review Reaction Conditions (Anhydrous?, Stoichiometry?) CheckPurity->CheckConditions Purity OK ChangeBase Ensure Sufficient Base (>= 2 equiv. DIPEA) CheckConditions->ChangeBase Conditions OK ChangeReagent Select a More Potent Coupling Reagent (e.g., HATU -> Acyl Fluoride) OptimizeTemp Increase Reaction Temperature ChangeReagent->OptimizeTemp Success Improved Yield OptimizeTemp->Success ChangeBase->ChangeReagent Base OK

Caption: A logical workflow for troubleshooting low-yield amide coupling reactions.

Decision Tree for Coupling Reagent Selection

ReagentSelection Start Substrate Assessment: Electron-Deficient Amine? Standard Standard Coupling: EDC/HOBt Start->Standard No Uronium Uronium/Aminium Salt: HATU, HCTU Start->Uronium Yes Hindered Sterically Hindered? Uronium->Hindered Phosphonium Phosphonium Salt: PyBOP AcylFluoride Consider Acyl Fluoride Formation Hindered->Phosphonium No Hindered->AcylFluoride Yes

References

Technical Support Center: Diastereomeric Salt Formation with (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting diastereomeric salt formation using (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chiral resolution of racemic acids.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound for chiral resolution?

A1: The chiral resolution of a racemic acid with this compound is based on the formation of diastereomeric salts. The enantiomerically pure amine reacts with the two enantiomers of the racemic acid to form a pair of diastereomers: [(S)-amine]-[(R)-acid] and [(S)-amine]-[(S)-acid]. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling the isolation of a single enantiomer of the acid.[1][2]

Q2: How do I choose an appropriate solvent for the diastereomeric salt formation?

A2: The choice of solvent is critical for a successful resolution. An ideal solvent should dissolve the racemic acid and the chiral amine but exhibit a significant solubility difference between the two resulting diastereomeric salts. This differential solubility is the driving force for the selective crystallization of one diastereomer. A solvent screen is often necessary to identify the optimal solvent or solvent mixture. Solvents of varying polarities, such as alcohols (e.g., methanol, ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone), are commonly tested.

Q3: What is the typical molar ratio of the racemic acid to this compound?

A3: A 1:1 molar ratio of the racemic acid to the chiral resolving agent is a common starting point. However, the optimal stoichiometry can vary and may require empirical optimization. In some cases, using a slight excess of either the acid or the amine, or using a sub-stoichiometric amount of the resolving agent, can improve the yield and diastereomeric excess of the desired salt.

Q4: My experiment is not producing any crystals. What are the possible reasons and solutions?

A4: Failure to form crystals can be due to several factors:

  • High Solubility: The diastereomeric salts may be too soluble in the chosen solvent. Solution: Try a less polar solvent or a solvent mixture. You can also attempt to induce crystallization by slowly adding an anti-solvent (a solvent in which the salts are insoluble).

  • Insufficient Supersaturation: The concentration of the salts in the solution may be too low. Solution: Carefully concentrate the solution by evaporating some of the solvent.

  • Inhibition of Nucleation: Impurities in the starting materials or solvent can prevent crystal formation. Solution: Ensure high purity of the racemic acid and the chiral amine. Consider filtering the solution before attempting crystallization.

  • Oiling Out: The salt may separate as an oil instead of a crystalline solid. This often happens when the solution is supersaturated too quickly or at too high a temperature. Solution: Try using a more dilute solution, a slower cooling rate, or a different solvent system.

Q5: The yield of my desired diastereomeric salt is low. How can I improve it?

A5: Low yield can be addressed by:

  • Optimizing the Solvent: The solubility of the desired salt might still be too high. Further solvent screening is recommended.

  • Adjusting the Temperature: A lower crystallization temperature can decrease the solubility of the salt and improve the yield.

  • Increasing Crystallization Time: Allowing the crystallization to proceed for a longer period can lead to a higher recovery of the product.

  • Seeding: Adding a small crystal of the desired diastereomeric salt (if available) to the supersaturated solution can promote crystallization and improve the yield.

Q6: The diastereomeric excess (de) of my crystalline product is low. What can I do to increase it?

A6: Low diastereomeric excess indicates that the two diastereomeric salts have similar solubilities in your system, leading to co-precipitation. To improve the 'de':

  • Recrystallization: One or more recrystallizations of the isolated salt from the same or a different solvent system can significantly enhance its diastereomeric purity.

  • Solvent System Optimization: A different solvent may provide better discrimination between the solubilities of the two diastereomers.

  • Slower Crystallization: Rapid crystallization can trap the more soluble diastereomer in the crystal lattice of the less soluble one. A slower cooling rate or a more gradual addition of an anti-solvent can lead to higher purity.

Troubleshooting Guides

Problem: No Crystallization or Oiling Out

This is a common issue that points to problems with solubility and supersaturation.

Possible Cause Suggested Solution
High solubility of diastereomeric saltsPerform a solvent screen with a wider range of polarities. Consider using solvent mixtures.
Insufficient concentrationCarefully evaporate the solvent to increase the concentration of the salts.
Rapid cooling or high supersaturationUse a slower, more controlled cooling profile. Start with a more dilute solution.
Impurities inhibiting nucleationEnsure the purity of starting materials. Filter the solution before cooling.
Suboptimal stoichiometryExperiment with different molar ratios of the racemic acid to the chiral amine (e.g., 1:0.5, 0.5:1).
Problem: Low Yield of Diastereomeric Salt

A low yield suggests that a significant portion of the desired, less-soluble diastereomer remains in the mother liquor.

Possible Cause Suggested Solution
High solubility of the target saltOptimize the solvent system to further decrease the solubility of the desired salt.
Suboptimal crystallization temperatureExperiment with lower final crystallization temperatures.
Insufficient crystallization timeAllow the crystallization to proceed for a longer duration (e.g., 24-48 hours).
Premature isolationEnsure that the crystallization process has reached equilibrium before filtering the crystals.
Problem: Low Diastereomeric Excess (de)

Low 'de' indicates poor selectivity in the crystallization process.

Possible Cause Suggested Solution
Similar solubilities of diastereomersConduct a thorough solvent screen to find a system that maximizes the solubility difference.
Rapid crystallization trapping impuritiesEmploy a slower cooling rate or use a method of gradual supersaturation (e.g., slow anti-solvent addition).
Co-crystallizationRecrystallize the obtained solid one or more times to improve its purity.
Incorrect stoichiometryRe-evaluate the molar ratio of the reactants.

Experimental Protocols

Note: The following protocol is a representative example for the resolution of a generic racemic carboxylic acid (e.g., a profen drug like Ketoprofen) using this compound. The specific conditions may require optimization for your particular substrate.

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Preparation: In a clean, dry flask, dissolve the racemic carboxylic acid (1.0 eq.) in a suitable solvent (e.g., a mixture of ethyl acetate and methanol). In a separate flask, dissolve this compound (1.0 eq.) in the same solvent system. A slight excess of a non-nucleophilic base (e.g., triethylamine, 1.0 eq.) should be added to the amine solution to liberate the free amine.

  • Salt Formation: Slowly add the solution of the racemic acid to the stirred solution of the chiral amine at room temperature. Stir the resulting mixture for 30-60 minutes to ensure complete salt formation.

  • Crystallization: If crystals do not form spontaneously, heat the mixture to obtain a clear solution. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to promote crystallization. If necessary, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Determine the yield and melting point of the crystalline salt. Assess the diastereomeric purity of the salt using an appropriate analytical technique such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Liberation of the Enantiomerically Enriched Acid
  • Salt Dissociation: Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidification: Cool the mixture in an ice bath and add a dilute aqueous acid solution (e.g., 1 M HCl) dropwise with vigorous stirring until the aqueous layer is acidic (pH < 2). This will protonate the carboxylic acid and keep the amine in its protonated, water-soluble form.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Analysis: Determine the yield, melting point, and optical rotation of the final product. Confirm the enantiomeric excess (ee) by chiral HPLC.

Data Presentation

The following table presents hypothetical data for the resolution of a racemic carboxylic acid with (S)-1-(3,a4-Difluorophenyl)ethanamine, illustrating the effect of different solvents on the yield and diastereomeric excess.

Solvent System (v/v) Yield of Diastereomeric Salt (%) Diastereomeric Excess (de) (%)
Methanol4575
Ethanol4285
Isopropanol3892
Ethyl Acetate3595
Acetone4088
Ethyl Acetate / Methanol (9:1)3997

Note: This data is illustrative and the optimal conditions for a specific racemic acid must be determined experimentally.

Mandatory Visualization

Diastereomeric_Salt_Resolution_Workflow cluster_preparation Preparation cluster_process Process cluster_analysis_liberation Analysis & Liberation racemic_acid Racemic Acid (R/S) dissolve_acid Dissolve Racemic Acid racemic_acid->dissolve_acid chiral_amine (S)-Amine Hydrochloride dissolve_amine Dissolve Chiral Amine + Base chiral_amine->dissolve_amine base Base (e.g., Et3N) base->dissolve_amine solvent_prep Solvent solvent_prep->dissolve_acid solvent_prep->dissolve_amine mix Mix Solutions dissolve_acid->mix dissolve_amine->mix crystallization Crystallization (Cooling) mix->crystallization filtration Filtration crystallization->filtration solid_salt Less Soluble Diastereomeric Salt ((S)-Amine-(R/S)-Acid) filtration->solid_salt mother_liquor Mother Liquor (Enriched in more soluble diastereomer) filtration->mother_liquor analysis Analyze de & Yield (HPLC, NMR) solid_salt->analysis liberation Liberate Free Acid (Acidification & Extraction) analysis->liberation pure_enantiomer Enantiomerically Enriched Acid liberation->pure_enantiomer Troubleshooting_Diastereomeric_Salt_Formation cluster_solutions_no_crystals Troubleshooting: No Crystals cluster_solutions_low_yield Troubleshooting: Low Yield cluster_solutions_low_de Troubleshooting: Low de start Start Experiment outcome Observe Outcome start->outcome no_crystals No Crystals / Oiling Out outcome->no_crystals No solid forms low_yield Low Yield outcome->low_yield Crystals form, but yield is poor low_de Low Diastereomeric Excess (de) outcome->low_de Good yield, but low purity success Successful Crystallization outcome->success Good yield and purity solvent_screen_nc Solvent Screen no_crystals->solvent_screen_nc increase_conc Increase Concentration no_crystals->increase_conc slow_cool_nc Slower Cooling no_crystals->slow_cool_nc check_purity_nc Check Purity of Starting Materials no_crystals->check_purity_nc optimize_solvent_ly Optimize Solvent low_yield->optimize_solvent_ly lower_temp Lower Crystallization Temp low_yield->lower_temp increase_time Increase Crystallization Time low_yield->increase_time seeding_ly Consider Seeding low_yield->seeding_ly recrystallize Recrystallize low_de->recrystallize solvent_screen_lde Solvent Screen low_de->solvent_screen_lde slow_cool_lde Slower Cooling Rate low_de->slow_cool_lde adjust_stoich Adjust Stoichiometry low_de->adjust_stoich

References

Stability of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride in various solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a dry, cool, and well-ventilated place.[1] The container should be kept tightly closed to prevent moisture absorption and potential degradation. For long-term storage, maintaining a controlled room temperature is advised.

Q2: Is this compound soluble in aqueous solutions?

A2: As a hydrochloride salt, this compound is generally expected to have enhanced solubility in aqueous solutions compared to its free base form.[2] However, the exact solubility will depend on the pH and temperature of the solution.

Q3: What are the potential degradation pathways for this compound?

A3: Potential degradation pathways for amine compounds like this include oxidation and reactions with incompatible materials.[3] Under forced conditions, such as exposure to strong acids, bases, oxidizing agents, light, and high temperatures, degradation is more likely to occur. These studies are crucial for identifying potential degradants.[4][5][6]

Q4: How can I monitor the stability of my compound in a specific solvent?

A4: The stability of this compound in a solvent can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[7] This technique allows for the separation and quantification of the parent compound from any potential degradation products that may form over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram after dissolving the compound. 1. Solvent-induced degradation. 2. Presence of impurities in the solvent. 3. Photodegradation during sample preparation.1. Prepare fresh solutions and analyze immediately. Consider using a different, less reactive solvent if possible. 2. Use high-purity (e.g., HPLC grade) solvents. 3. Protect the solution from light during preparation and analysis.
Change in the physical appearance of the solid compound (e.g., color change, clumping). 1. Absorption of moisture. 2. Exposure to light or air (oxidation). 3. Incompatible storage conditions.1. Store the compound in a desiccator. 2. Store in an amber, tightly sealed vial, and consider purging with an inert gas like nitrogen or argon. 3. Ensure storage temperature and humidity are within the recommended range.
Difficulty in dissolving the compound in a specific solvent. 1. The compound may have low solubility in that particular solvent. 2. The pH of the solution may not be optimal for dissolution.1. Try gentle heating or sonication to aid dissolution. If unsuccessful, a different solvent or a co-solvent system may be necessary. 2. For aqueous solutions, adjusting the pH may improve solubility.
Inconsistent analytical results for the same sample. 1. Ongoing degradation of the compound in the prepared solution. 2. Instability of the compound in the mobile phase.1. Analyze samples as quickly as possible after preparation. If necessary, prepare standards and samples immediately before each analytical run. 2. Evaluate the stability of the compound in the mobile phase by reinjecting the same vial over a period of time.

Stability Data Summary

The following table summarizes the expected relative stability of this compound in common laboratory solvents based on general chemical principles. Note: This is a generalized summary and actual stability should be confirmed experimentally.

Solvent Expected Stability (at Room Temperature) Potential Issues
Water (neutral pH)ModeratePotential for slow hydrolysis over extended periods.
AcetonitrileHighGenerally stable.
Methanol / EthanolHighGenerally stable, but potential for reaction with impurities.
Dimethyl Sulfoxide (DMSO)Moderate to HighGenerally stable, but DMSO can be hygroscopic and may contain reactive impurities.
0.1 M HClLowSusceptible to acid-catalyzed degradation.[4][8]
0.1 M NaOHLowSusceptible to base-catalyzed degradation.[4][8]
3% Hydrogen PeroxideVery LowProne to oxidation.[4]

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[9]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[8]

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).[5]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store at a controlled temperature (e.g., 60°C) for a defined period.[5]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for a defined period.[4]

  • Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source that produces combined visible and UV outputs, as specified by ICH Q1B guidelines.[5]

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

  • Identify and characterize any significant degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock_solution->base oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation thermal Thermal (80°C) stock_solution->thermal photo Photolytic (ICH Q1B) stock_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc degradation Calculate % Degradation hplc->degradation pathway Identify Degradants & Pathway degradation->pathway

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Deprotection of (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride derivatives. The following sections detail the removal of common amine protecting groups, offering specific guidance for challenges that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: Which are the most common amine protecting groups for (S)-1-(3,4-Difluorophenyl)ethanamine and what are their general removal conditions?

A1: The most common protecting groups for chiral amines like (S)-1-(3,4-Difluorophenyl)ethanamine are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).[1] Each has distinct removal conditions, allowing for orthogonal deprotection strategies in multi-step syntheses.[2]

  • Boc: Typically removed under acidic conditions (e.g., trifluoroacetic acid, HCl).[1][3]

  • Cbz: Commonly cleaved by catalytic hydrogenolysis (e.g., H₂ with Pd/C).[1][4]

  • Fmoc: Removed under basic conditions (e.g., piperidine in DMF).[1][5][6]

Q2: Are there any specific challenges associated with the deprotection of derivatives containing a 3,4-difluorophenyl group?

A2: The electron-withdrawing nature of the fluorine atoms on the phenyl ring can influence the reactivity of the molecule. While standard deprotection protocols are generally applicable, reaction kinetics may be altered. For instance, in acid-mediated deprotection of Boc groups, the difluoro substitution is unlikely to cause significant issues. However, during catalytic hydrogenolysis for Cbz removal, careful monitoring is advised to prevent potential dehalogenation, although this is less common for fluoro substituents compared to chloro or bromo groups.

Q3: How can I monitor the progress of my deprotection reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress. A successful deprotection will show the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the free amine. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring and to confirm the mass of the desired product.

Q4: What are the best practices for purifying this compound after deprotection?

A4: After the reaction is complete, a standard aqueous workup is typically performed to remove the deprotection reagents.[7] The resulting free amine is often basic and can be extracted into an organic solvent. To obtain the hydrochloride salt, the free amine solution can be treated with HCl (e.g., as a solution in dioxane or isopropanol) to precipitate the desired salt. The final product can be further purified by recrystallization or column chromatography on silica gel.[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the deprotection of (S)-1-(3,4-Difluorophenyl)ethanamine derivatives.

Boc Group Removal

Issue 1: Incomplete Deprotection

  • Possible Cause: Insufficient acid strength or reaction time.

  • Troubleshooting Steps:

    • Increase the concentration of the acid (e.g., use neat TFA instead of a solution).[1]

    • Extend the reaction time and monitor by TLC until the starting material is fully consumed.

    • Consider using a stronger acid, such as HCl in dioxane.

Issue 2: Formation of Side Products

  • Possible Cause: Cationic side reactions initiated by the tert-butyl carbocation.

  • Troubleshooting Steps:

    • Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.[9]

    • Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.

Cbz Group Removal

Issue 1: Catalyst Inactivity

  • Possible Cause: Poor quality catalyst or presence of catalyst poisons.

  • Troubleshooting Steps:

    • Use a fresh batch of palladium on carbon (Pd/C).

    • Ensure all solvents and reagents are free of sulfur-containing impurities, which can poison the catalyst.

    • Increase the catalyst loading.

Issue 2: Dehalogenation Side Reaction

  • Possible Cause: Over-reduction of the difluorophenyl ring.

  • Troubleshooting Steps:

    • Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.

    • Use a less reactive catalyst or lower hydrogen pressure.

    • Consider alternative, non-reductive deprotection methods if dehalogenation is a persistent issue.[7][10][11]

Fmoc Group Removal

Issue 1: Incomplete Deprotection

  • Possible Cause: Insufficient base concentration or reaction time.

  • Troubleshooting Steps:

    • Increase the concentration of piperidine (typically 20-50% in DMF).[6]

    • Extend the reaction time.

    • Ensure the reaction is performed in a polar aprotic solvent like DMF or NMP for optimal reactivity.[5][6]

Issue 2: Formation of Dibenzofulvene Adducts with the Product

  • Possible Cause: The dibenzofulvene byproduct of Fmoc cleavage can react with the newly formed free amine.

  • Troubleshooting Steps:

    • Use an excess of the amine base (e.g., piperidine) to effectively scavenge the dibenzofulvene.[6]

    • Consider using alternative, bulkier amine bases that form more stable adducts with dibenzofulvene.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
  • Dissolve the N-Boc protected (S)-1-(3,4-Difluorophenyl)ethanamine derivative in dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the free amine.

  • To form the hydrochloride salt, dissolve the free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in dioxane or isopropanol until precipitation is complete.

  • Collect the solid by filtration and dry under vacuum.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
  • Dissolve the N-Cbz protected (S)-1-(3,4-Difluorophenyl)ethanamine derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (typically a balloon or at a slightly positive pressure) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo to obtain the free amine.

  • Follow steps 8 and 9 from Protocol 1 to form the hydrochloride salt.

Protocol 3: Fmoc Deprotection using Piperidine
  • Dissolve the N-Fmoc protected (S)-1-(3,4-Difluorophenyl)ethanamine derivative in N,N-dimethylformamide (DMF).

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.[6]

  • Once the reaction is complete, dilute the mixture with a large volume of water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography.

  • Follow steps 8 and 9 from Protocol 1 to form the hydrochloride salt.

Data Presentation

Table 1: Comparison of Common Deprotection Methods

Protecting GroupReagentsSolventTemperature (°C)Typical Reaction Time
Boc TFA or HClDCM, Dioxane0 - 251 - 4 hours
Cbz H₂, Pd/CMeOH, EtOH, EtOAc252 - 16 hours
Fmoc 20% PiperidineDMF, NMP250.5 - 2 hours

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Workup & Purification cluster_final Final Product Protected Amine Protected Amine Reaction Reaction Protected Amine->Reaction Add Reagents Aqueous Workup Aqueous Workup Reaction->Aqueous Workup Quench Purification Purification Aqueous Workup->Purification Isolate Crude Free Amine or HCl Salt Free Amine or HCl Salt Purification->Free Amine or HCl Salt Isolate Pure

Caption: General experimental workflow for the deprotection of (S)-1-(3,4-Difluorophenyl)ethanamine derivatives.

Troubleshooting_Logic Start Start Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Adjust_Conditions Adjust Reaction Conditions (Time, Temp, Concentration) Incomplete_Reaction->Adjust_Conditions Yes Add_Scavenger Add Scavenger Side_Products->Add_Scavenger Yes Success Success Side_Products->Success No Adjust_Conditions->Incomplete_Reaction Change_Reagent Change Deprotection Reagent Adjust_Conditions->Change_Reagent Add_Scavenger->Side_Products Add_Scavenger->Change_Reagent Change_Reagent->Start Failure Failure Change_Reagent->Failure Optimize_Purification Optimize Purification Optimize_Purification->Success Success->Optimize_Purification

References

Recrystallization techniques for purifying (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride through recrystallization. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist you in your laboratory work.

Frequently Asked Questions (FAQs) and Troubleshooting

Our troubleshooting guide addresses common issues encountered during the recrystallization of this compound, providing clear and actionable solutions.

Problem Question Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation Why are no crystals forming after cooling the solution?The solution may not be sufficiently saturated. This can happen if too much solvent was used initially. The cooling process may be too rapid, preventing crystal nucleation.- Concentrate the solution by carefully evaporating some of the solvent under reduced pressure and then allow it to cool again. - Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a small "seed" crystal of the pure compound to induce crystallization. - Ensure a slow cooling rate. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
Oiling Out Why is my compound separating as an oil instead of crystals?The melting point of the impurities or the compound itself might be lower than the boiling point of the solvent. The solution may be supersaturated with impurities.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a different solvent or a mixed solvent system. For hydrochloride salts, isopropanol or a mixture of ethanol and diethyl ether can be effective.[1] - If the crude material is highly impure, consider a preliminary purification step like a simple filtration or a wash with a non-polar solvent like hexane to remove some impurities before recrystallization.[1]
Poor Recovery/Low Yield Why is the yield of my purified crystals very low?Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.[2] Premature crystallization during hot filtration can lead to product loss. The crystals may be too soluble in the cold washing solvent.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the solution from cooling and crystallizing prematurely. - Use a minimal amount of ice-cold solvent to wash the crystals. Ensure the washing solvent is thoroughly chilled.
Product is Still Impure Why does my product still show impurities after recrystallization?The chosen solvent may not be effective at separating the specific impurities present. The cooling process may have been too rapid, trapping impurities within the crystal lattice. The crystals were not washed sufficiently after filtration.- Select a solvent in which the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. - Allow for slow and controlled cooling to promote the formation of pure crystals. - Wash the filtered crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[1]

Experimental Protocols

Below are detailed methodologies for the recrystallization of this compound. The choice of solvent is critical and should be based on preliminary solubility tests. Isopropanol is often a good starting point for hydrochloride salts.[1]

Protocol 1: Single Solvent Recrystallization (Example with Isopropanol)
  • Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., start with 3-5 mL). Heat the mixture gently on a hot plate with stirring. Continue to add small portions of isopropanol until the solid completely dissolves at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new, clean Erlenmeyer flask. Place a piece of fluted filter paper in the hot funnel and quickly pour the hot solution through it into the clean flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Once the flask has reached room temperature, you may place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Continue to draw air through the crystals on the filter for several minutes to help them dry. Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a low temperature.

Protocol 2: Mixed Solvent Recrystallization (Example with Ethanol/Diethyl Ether)
  • Dissolution: In a fume hood, dissolve the crude salt in the minimum amount of boiling ethanol.

  • Addition of Anti-solvent: While the solution is still warm, slowly add diethyl ether dropwise with swirling until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Crystallization: Add a few drops of hot ethanol to redissolve the solid and obtain a clear solution. Remove the flask from the heat and allow it to cool slowly to room temperature, and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the ethanol/diethyl ether mixture (or just cold diethyl ether) as the washing solvent.

Quantitative Data

Solvent Solubility at Boiling Temperature Solubility at Room Temperature (20-25°C) Suitability as a Recrystallization Solvent
Water Generally HighGenerally HighPoor (product may not crystallize well upon cooling)
Ethanol HighModerate to HighFair (may result in lower yields)
Isopropanol Moderate to HighLow to ModerateGood (often a good balance of solubility)
Methanol Very HighHighPoor (often too soluble at all temperatures)
Acetone Low to ModerateLowPotentially Good (solubility needs to be sufficient when hot)
Ethyl Acetate LowVery LowGenerally Unsuitable (often used as a washing solvent)[1]
Hexane Very LowInsolubleUnsuitable (often used as a washing solvent)[1]

Visualizing the Recrystallization Workflow

The following diagram illustrates the key steps in a typical recrystallization process.

Recrystallization_Workflow Crude Crude Product Dissolution Dissolution in Minimum Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Cooling Slow Cooling & Crystallization Dissolution->Cooling If no insoluble impurities HotFiltration->Cooling Isolation Vacuum Filtration Cooling->Isolation Washing Wash with Cold Solvent Isolation->Washing Impurities Impurities in Mother Liquor Isolation->Impurities Filtrate Drying Drying Washing->Drying Pure Purified Crystals Drying->Pure

Caption: A general workflow for the purification of a solid compound via recrystallization.

References

Managing impurities in the synthesis of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of this compound.

Problem 1: Low Yield of the Desired (S)-1-(3,4-Difluorophenyl)ethanamine

Potential CauseRecommended Action
Incomplete Imine Formation Ensure the removal of water formed during the reaction between 3,4-difluoroacetophenone and the ammonia source. The use of a Dean-Stark apparatus or a drying agent can drive the equilibrium towards imine formation.
Suboptimal Reducing Agent The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a common choice, but its reactivity can be influenced by the solvent and temperature. Consider using alternative reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which can be more selective for the imine.[1][2]
Inefficient Chiral Resolution If employing diastereomeric salt resolution, the choice of resolving agent and crystallization solvent is crucial for efficient separation of the enantiomers.[3][4] Screen various chiral acids (e.g., tartaric acid derivatives) and solvent systems to optimize the crystallization of the desired diastereomeric salt.[3]
Product Loss During Work-up Ensure complete extraction of the free amine into the organic phase after basification. Multiple extractions with a suitable solvent may be necessary. During the hydrochloride salt formation, ensure the pH is sufficiently acidic to precipitate the product completely.

Problem 2: High Levels of Impurities in the Final Product

Potential CauseRecommended Action
Presence of Unreacted 3,4-Difluoroacetophenone This indicates incomplete reaction. Increase the reaction time or temperature for the reductive amination step. Ensure the reducing agent is added in sufficient molar excess.
Formation of 1-(3,4-Difluorophenyl)ethanol This alcohol is a common byproduct resulting from the reduction of the starting ketone, 3,4-difluoroacetophenone, by the hydride reducing agent.[5] To minimize its formation, ensure that the imine is pre-formed before the addition of a strong reducing agent like sodium borohydride. Alternatively, use a milder reducing agent that is more selective for the imine over the ketone.[1]
Presence of the (R)-enantiomer Inadequate chiral resolution is the primary cause. Optimize the diastereomeric salt crystallization by carefully controlling the temperature, cooling rate, and solvent system.[3] Multiple recrystallizations may be necessary to achieve the desired enantiomeric excess.
Formation of Secondary Amine Impurity Over-alkylation can lead to the formation of a secondary amine. This can be minimized by using a large excess of the ammonia source relative to the ketone.
Residual Resolving Agent Incomplete removal of the chiral resolving agent after liberation of the free amine. Ensure thorough washing of the organic layer with a basic aqueous solution to remove the acidic resolving agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method is the asymmetric reductive amination of 3,4-difluoroacetophenone. This can be achieved through two main strategies:

  • Chiral Auxiliary/Catalyst: Using a chiral catalyst or auxiliary to directly form the (S)-enantiomer.

  • Diastereomeric Salt Resolution: Performing a non-chiral reductive amination to obtain the racemic amine, followed by resolution using a chiral acid (e.g., L-tartaric acid) to form diastereomeric salts that can be separated by crystallization.[3][4] The desired diastereomer is then treated with a base to liberate the free (S)-amine, which is subsequently converted to the hydrochloride salt.

Q2: What are the critical process parameters to control during the reductive amination step?

A2: Key parameters include:

  • Temperature: Lower temperatures can improve selectivity and reduce the formation of byproducts.

  • Choice of Reducing Agent: Milder and more selective reducing agents like sodium cyanoborohydride can minimize the reduction of the starting ketone.[1]

  • Solvent: The choice of solvent can affect the solubility of reactants and the reactivity of the reducing agent.[6]

  • pH: Maintaining a slightly acidic pH is often optimal for imine formation.[1]

Q3: How can I confirm the enantiomeric purity of my final product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining enantiomeric purity. A chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers, allowing for their quantification.

Q4: What are the best practices for storing this compound?

A4: The hydrochloride salt is generally a stable, crystalline solid. It should be stored in a well-sealed container in a cool, dry place, protected from moisture and light to prevent degradation.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity

This protocol provides a general method for determining the enantiomeric excess of (S)-1-(3,4-Difluorophenyl)ethanamine. Optimization may be required based on the specific instrumentation and column used.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A chiral stationary phase column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose).

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol. The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 25-40°C).

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution of the racemic mixture to determine the retention times of both the (S) and (R) enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100

Protocol 2: Purification via Diastereomeric Salt Resolution

This protocol outlines the general steps for separating the enantiomers of 1-(3,4-Difluorophenyl)ethanamine using a chiral resolving agent.

  • Salt Formation:

    • Dissolve the racemic 1-(3,4-Difluorophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol, or isopropanol).

    • Add an equimolar amount of a chiral resolving agent (e.g., L-tartaric acid) dissolved in the same solvent.

    • Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may improve the yield.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystallized salt by filtration.

    • Wash the crystals with a small amount of cold solvent to remove impurities.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M sodium hydroxide).

    • Stir the mixture until the salt has completely dissolved and partitioned between the two phases.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent one or two more times.

    • Combine the organic layers, wash with brine, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Formation of the Hydrochloride Salt:

    • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the free (S)-amine.

    • Dissolve the amine in a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until the solution is acidic.

    • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Impurity_Formation_Pathway Start 3,4-Difluoroacetophenone (Starting Material) Imine Iminium Intermediate Start->Imine Reaction with Ammonia Alcohol 1-(3,4-Difluorophenyl)ethanol (Reduction Byproduct) Start->Alcohol Direct Reduction of Ketone Ammonia Ammonia Source Ammonia->Imine Product (S)-1-(3,4-Difluorophenyl)ethanamine (Desired Product) Imine->Product Asymmetric Reduction R_Enantiomer (R)-Enantiomer (Chiral Impurity) Imine->R_Enantiomer Non-selective Reduction Secondary_Amine Secondary Amine (Over-alkylation Impurity) Imine->Secondary_Amine Product->Secondary_Amine Reaction with Imine Intermediate

Caption: Potential pathways for impurity formation during synthesis.

Troubleshooting_Workflow Start Low Yield or High Impurity Level Check_SM Analyze Starting Material Purity Start->Check_SM Analyze_Reaction Analyze Crude Reaction Mixture (TLC, GC, HPLC) Start->Analyze_Reaction Optimize_Reaction Optimize Reaction Conditions (Temp, Reagents, Time) Check_SM->Optimize_Reaction Identify_Impurity Identify Major Impurities Analyze_Reaction->Identify_Impurity Identify_Impurity->Optimize_Reaction Reaction-related impurities Optimize_Purification Optimize Purification (Crystallization, Chromatography) Identify_Impurity->Optimize_Purification Purification-related issues Optimize_Reaction->Analyze_Reaction Final_Analysis Analyze Final Product Purity Optimize_Purification->Final_Analysis

Caption: A logical workflow for troubleshooting synthesis issues.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of (S)-1-(3,4-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the enantiomeric purity of chiral compounds is a critical step. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of (S)-1-(3,4-Difluorophenyl)ethanamine, a key intermediate in pharmaceutical synthesis. The following sections detail recommended starting conditions for method development on two distinct types of widely-used chiral stationary phases (CSPs), providing a data-driven framework for achieving successful enantiomeric separation.

While direct separation on a chiral stationary phase is the most common and efficient approach, method development is often an empirical process.[1][2] The selection of the appropriate CSP and mobile phase is the most critical factor for achieving successful enantiomeric resolution.[3] For aromatic amines such as 1-(3,4-Difluorophenyl)ethanamine, polysaccharide-based and cyclodextrin-based CSPs are highly effective starting points.[4][5]

Comparative Analysis of Starting Conditions

Effective chiral separations for amine compounds typically involve screening several columns with a set of generic mobile phases. Polysaccharide-based columns are a popular choice and have shown broad applicability.[6] An alternative approach involves using cyclodextrin-based columns, which can offer different selectivity. For basic analytes like the target compound, the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is crucial for obtaining good peak shape and achieving separation.[4]

The table below outlines two recommended starting protocols for screening and method development.

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Cyclodextrin-Based CSP
Chiral Stationary Phase Chiralpak® AD-H, 5 µmCyclobond™ I 2000, 5 µm
Column Dimensions 250 x 4.6 mm250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Acetonitrile / Methanol / Acetic Acid / Triethylamine (95:5:0.3:0.2, v/v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C (Ambient)25°C (Ambient)
Detection UV at 265 nmUV at 265 nm
Expected Outcome Good to excellent enantioselectivity for aromatic amines.[3]Potential for unique selectivity based on inclusion complexation.[4][5]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the two proposed starting points. These protocols are designed for initial screening; further optimization of the mobile phase composition and temperature may be required to achieve baseline resolution.

Method 1: Polysaccharide-Based CSP Protocol

Polysaccharide-based CSPs, such as amylose or cellulose derivatives, are among the most versatile and widely used for chiral separations.[6] They often provide excellent resolution for a broad range of chiral compounds, including aromatic amines.[1]

1. System Preparation:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and UV detector.

  • Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a ratio of 80:20:0.1 (volume/volume/volume). Filter and degas the mobile phase prior to use.

2. Sample Preparation:

  • Dissolve (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL. To ensure the analyte is in its free base form for optimal interaction with the stationary phase, the hydrochloride salt should be neutralized or the sample dissolved in a solvent mixture containing a small amount of a stronger base if necessary, though the DEA in the mobile phase is often sufficient.

3. Chromatographic Conditions:

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: Monitor the eluent by UV absorption at 265 nm.

  • Run Time: Approximately 20 minutes, or until both enantiomeric peaks have eluted.

Method 2: Cyclodextrin-Based CSP Protocol

Cyclodextrin-based CSPs separate enantiomers based on the formation of inclusion complexes.[4] These phases can provide a different separation mechanism compared to polysaccharide phases and are a valuable alternative in a screening strategy.[5]

1. System Preparation:

  • HPLC System: A standard HPLC system as described in Method 1.

  • Column: Cyclobond™ I 2000 (beta-cyclodextrin), 5 µm, 250 x 4.6 mm.

  • Mobile Phase Preparation: This method utilizes a polar organic mode. Prepare the mobile phase by mixing Acetonitrile, Methanol, Acetic Acid (AA), and Triethylamine (TEA) in a ratio of 95:5:0.3:0.2 (volume/volume/volume/volume). The small amounts of acid and base are used to control the ionization of the analyte and improve peak shape. Filter and degas the mobile phase.

2. Sample Preparation:

  • Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

3. Chromatographic Conditions:

  • Injection Volume: 10 µL.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: Monitor the eluent by UV absorption at 265 nm.

  • Run Time: Approximately 25 minutes, or until both enantiomeric peaks have eluted.

Chiral HPLC Method Development Workflow

The development of a robust chiral separation method is a systematic process. The workflow begins with selecting a diverse set of chiral stationary phases and screening them with generic mobile phases. Once initial separation is observed, the method is optimized to achieve the desired resolution and analysis time.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_eval Phase 3: Evaluation & Optimization cluster_final Phase 4: Validation Analyte Analyte Information (Structure, pKa, Solubility) CSP_Selection Select Diverse CSPs (e.g., Polysaccharide, Cyclodextrin) Analyte->CSP_Selection MP_Selection Select Mobile Phases (Normal, Reversed, Polar Organic) CSP_Selection->MP_Selection Screening Perform Initial Screening MP_Selection->Screening Evaluation Evaluate Results (Separation? Peak Shape?) Screening->Evaluation No_Sep No Separation Evaluation->No_Sep No Partial_Sep Partial Separation Evaluation->Partial_Sep Partial Good_Sep Good Separation Evaluation->Good_Sep Yes No_Sep->CSP_Selection Try new CSP / Mode Optimization Optimize Method (Mobile Phase Ratio, Temp, Flow Rate) Partial_Sep->Optimization Good_Sep->Optimization Validation Method Validation (Robustness, Linearity, LOD/LOQ) Optimization->Validation Final_Method Final Analytical Method Validation->Final_Method

Caption: Workflow for Chiral HPLC Method Development.

References

A Comparative Guide to Chiral Resolving Agents: An Objective Evaluation of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an effective chiral resolving agent is a critical step in the development of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride against other established chiral resolving agents.

Notably, a comprehensive review of scientific literature and patent databases reveals a lack of published, direct comparative studies detailing the performance of this compound in chiral resolution experiments. Therefore, this guide will focus on a theoretical comparison based on its structural properties relative to well-documented analogues, such as (S)-1-phenylethanamine. Furthermore, it will provide a robust framework for researchers to empirically evaluate its performance through detailed screening protocols.

Principles of Chiral Resolution by Diastereomeric Salt Formation

The most common method for separating enantiomers on a preparative scale is through the formation of diastereomeric salts.[1] This process involves the reaction of a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine). The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties, including solubility. This difference allows for their separation by fractional crystallization. The desired enantiomer is then recovered by breaking the salt, typically through acidification or basification.

The success of this technique is highly dependent on the specific intermolecular interactions between the racemic compound and the resolving agent, which dictate the stability and solubility of the resulting diastereomeric salt crystals.

Theoretical Comparison: this compound vs. (S)-1-Phenylethanamine

While experimental data is scarce for this compound, a structural comparison with the widely used (S)-1-phenylethanamine can provide insight into its potential performance as a resolving agent.

(S)-1-Phenylethylamine is a foundational chiral resolving agent used extensively for the resolution of racemic carboxylic acids.[2] Its effectiveness stems from its ability to form crystalline salts through ionic interactions, hydrogen bonding, and π-π stacking with the acidic compounds.

This compound introduces two fluorine atoms on the phenyl ring. This substitution is expected to modulate its properties in several key ways:

  • Basicity (pKa): The highly electronegative fluorine atoms have a strong electron-withdrawing effect, which is known to decrease the basicity (lower the pKa) of the amine group compared to its non-fluorinated counterpart.[3][4] This altered basicity can influence the stability and formation of the diastereomeric salt.

  • Intermolecular Interactions: Fluorine substitution can significantly impact non-covalent interactions crucial for chiral recognition.

    • Hydrogen Bonding: Fluorine atoms can act as weak hydrogen bond acceptors, potentially offering additional interaction points for forming a stable crystal lattice.[5]

    • π-π Stacking: The introduction of fluorine can disrupt or alter traditional π-π stacking interactions that are often important for the packing of aromatic rings in crystals.[6] This could either enhance or hinder the differential packing of the two diastereomeric salts.

These modifications suggest that this compound may offer a different selectivity profile compared to standard phenylethylamine derivatives, potentially proving more effective for resolving specific racemic compounds where traditional agents fail. However, its efficacy can only be confirmed through empirical testing.

Data Presentation: Illustrative Performance of Chiral Amines

To provide a benchmark for performance, the following table summarizes typical results for the resolution of common non-steroidal anti-inflammatory drugs (NSAIDs), which are chiral carboxylic acids, using (S)-1-phenylethylamine derivatives. This data is illustrative and serves as a reference for the type of outcomes expected from a successful resolution screen.

Racemic AcidChiral Resolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered Acid
(±)-Naproxen(S)-1-PhenylethylamineMethanolHigh>95%
(±)-Ibuprofen(S)-1-PhenylethylamineEthanolModerate>90%
(±)-Ketoprofen(R)-1-PhenylethylamineIsopropanolHigh>98%
(±)-Flurbiprofen(S)-1-PhenylethylamineAcetonitrileModerate>92%

Note: The performance of a resolving agent is highly dependent on the specific substrate and experimental conditions (e.g., solvent, temperature, stoichiometry). The data presented here are for illustrative purposes.

Experimental Protocols

Given the lack of specific data for this compound, a systematic screening protocol is essential to evaluate its effectiveness against other resolving agents.

Protocol 1: Screening of Chiral Resolving Agents

This protocol outlines a general method for screening multiple chiral amine resolving agents for the resolution of a racemic carboxylic acid.

  • Preparation: In separate vials, dissolve a specific amount of the racemic carboxylic acid (e.g., 1 mmol) in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate) at a predetermined concentration.

  • Addition of Resolving Agent: To each vial, add a solution of the chiral resolving agent (e.g., 0.5 equivalents of (S)-1-(3,4-Difluorophenyl)ethanamine, (S)-1-phenylethylamine, etc.) in the same solvent. Using 0.5 equivalents is often an efficient starting point for initial screening.[1]

  • Crystallization: Allow the solutions to stand at room temperature. If no crystals form, induce crystallization by slow cooling, scratching the inside of the vial, or adding an anti-solvent.

  • Isolation: If a precipitate forms, isolate the solid by filtration and wash with a small amount of the cold solvent.

  • Analysis:

    • Liberate the free carboxylic acid from the salt by dissolving the solid in an aqueous base (e.g., 1M NaOH) and extracting with an organic solvent to remove the resolving agent. Acidify the aqueous layer (e.g., with 1M HCl) and extract the free carboxylic acid into an organic solvent.

    • Determine the enantiomeric excess (e.e.) of the recovered acid using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[7]

  • Evaluation: Compare the yield and e.e. obtained with each resolving agent and solvent combination to identify the most promising conditions for optimization.

Protocol 2: Optimization of Chiral Resolution

Once a promising resolving agent and solvent system are identified, further optimization is required.

  • Stoichiometry: Vary the molar ratio of the racemic acid to the resolving agent (e.g., 1:0.5, 1:0.8, 1:1) to determine the optimal ratio for yield and enantiomeric purity.

  • Concentration: Investigate the effect of the initial concentration of the reactants in the solvent on the crystallization process.

  • Temperature Profile: Optimize the cooling rate and final filtration temperature to maximize the recovery of the less soluble diastereomeric salt while minimizing the precipitation of the more soluble one.

  • Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt to further enhance the enantiomeric purity of the final product.

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships in the process of chiral resolution.

G cluster_start Starting Materials cluster_process Resolution Process cluster_separation Separation cluster_recovery Product Recovery racemate Racemic Mixture (R-Acid & S-Acid) mixing Mixing in Solvent racemate->mixing agent Chiral Resolving Agent (S-Amine) agent->mixing salt_formation Diastereomeric Salt Formation (R-Acid / S-Amine) (S-Acid / S-Amine) mixing->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration solid Less Soluble Salt (e.g., S-Acid / S-Amine) filtration->solid Solid Phase liquid Mother Liquor with More Soluble Salt (e.g., R-Acid / S-Amine) filtration->liquid Liquid Phase liberation_s Liberation of Amine (add Base) solid->liberation_s liberation_r Liberation of Amine (add Base) liquid->liberation_r product_s Pure S-Enantiomer liberation_s->product_s product_r Pure R-Enantiomer liberation_r->product_r

Workflow for Chiral Resolution via Diastereomeric Salt Formation.

G start Define Racemic Compound (e.g., Carboxylic Acid) screen_agents Screen Resolving Agents (e.g., PEA, DFPEA, etc.) start->screen_agents screen_solvents Screen Solvents (Alcohols, Esters, etc.) screen_agents->screen_solvents analyze Analyze Solid by Chiral HPLC (Yield, e.e.%) screen_solvents->analyze evaluate Evaluate Results analyze->evaluate optimize Optimize Conditions (Ratio, Temp, Conc.) evaluate->optimize Hit Found (Good Yield & e.e.) no_hit No Crystalline Salt or Low e.e. -> Rescreen evaluate->no_hit No Hit scale_up Scale-up Process optimize->scale_up no_hit->screen_agents

Logical Workflow for Screening and Optimizing a Chiral Resolution.

References

A Comparative Guide to Chiral Resolving Agents: (S)-1-phenylethylamine vs. (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers, a critical process in the development of stereochemically pure pharmaceuticals, frequently relies on the use of chiral resolving agents. The formation of diastereomeric salts, which can be separated based on differences in their physical properties like solubility, remains a cornerstone technique for large-scale enantiomeric purification.[1] This guide provides a comparative analysis of two chiral amines for this purpose: the archetypal (S)-1-phenylethylamine and its fluorinated analogue, (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride.

While (S)-1-phenylethylamine is a well-documented and widely utilized resolving agent, a comprehensive search of scientific literature and patent databases reveals a lack of publicly available, quantitative performance data for this compound in chiral resolution applications. Therefore, this guide will present robust experimental data for (S)-1-phenylethylamine as a benchmark and provide a theoretical comparison to evaluate the potential advantages and considerations of its difluorinated counterpart based on established chemical principles.

Part 1: Performance of (S)-1-phenylethylamine in a Benchmark Chiral Resolution

(S)-1-phenylethylamine is one of the most common and cost-effective resolving agents for racemic carboxylic acids.[2] Its efficacy is well-established across a wide range of substrates. A classic and illustrative example is the resolution of racemic ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), where only the (S)-enantiomer possesses the desired pharmacological activity.[3]

The resolution process involves the reaction of racemic (±)-ibuprofen with (S)-(-)-1-phenylethylamine. This acid-base reaction forms a pair of diastereomeric salts: ((S)-ibuprofen)-(S)-1-phenylethylammonium) and ((R)-ibuprofen)-(S)-1-phenylethylammonium). These diastereomers exhibit different solubilities, allowing the less soluble (S,S) salt to preferentially crystallize from the solution.[4]

Data Presentation: Resolution of (±)-Ibuprofen

The following table summarizes representative quantitative data for the resolution of racemic ibuprofen using (S)-1-phenylethylamine.

ParameterResultNotes
Resolving Agent (S)-(-)-1-phenylethylamine-
Racemic Substrate (±)-IbuprofenRacemic carboxylic acid
Solvent System Aqueous KOH / HeatFollowed by cooling to induce crystallization
Recovered Enantiomer (S)-(+)-IbuprofenThe pharmacologically active enantiomer
Optical Purity ~88.1%[5]Determined by polarimetry
Enantiomeric Excess (e.e.) ~76.3%Calculated from optical purity: (88.1-50)/50*100
Theoretical Max. Yield 50%For a single enantiomer from a racemic mixture

Note: The enantiomeric excess can often be further improved by one or more recrystallization steps of the diastereomeric salt before the final acidification step.

Experimental Protocol: Resolution of (±)-Ibuprofen

This protocol is a generalized procedure based on established methods for the resolution of racemic ibuprofen using (S)-1-phenylethylamine.[4][5][6]

1. Formation of the Diastereomeric Salt:

  • Weigh 3.0 g of racemic ibuprofen and transfer it to a 125-mL Erlenmeyer flask containing a magnetic stir bar.

  • Add 30 mL of 0.25 M potassium hydroxide (KOH) solution.

  • Heat the mixture to approximately 75-85°C while stirring until the ibuprofen is fully dissolved.

  • Slowly add 1.8 g (1.95 mL) of (S)-(-)-1-phenylethylamine dropwise to the hot solution.

  • A white precipitate of the (S,S)-diastereomeric salt should begin to form. Continue heating and stirring for an additional 30 minutes.

  • Remove the heat source and allow the mixture to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

2. Isolation and Purification of the Diastereomeric Salt:

  • Collect the precipitated salt by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small portion of ice-cold water.

  • For further purification, recrystallize the salt from a minimal amount of a suitable solvent, such as a 2-propanol/water mixture. Dissolve the salt in the hot solvent and allow it to cool slowly to form purified crystals.

3. Liberation of the Enriched (S)-(+)-Ibuprofen:

  • Transfer the purified diastereomeric salt to a beaker and add 10 mL of 2 M sulfuric acid (H₂SO₄) to protonate the carboxylate, breaking the salt.

  • Stir the mixture for several minutes. The free (S)-(+)-ibuprofen will separate as it is insoluble in the aqueous acidic solution.

  • Transfer the mixture to a separatory funnel and extract the (S)-(+)-ibuprofen into an organic solvent (e.g., three portions of 15 mL methyl t-butyl ether (MTBE)).

  • Combine the organic extracts and wash them sequentially with 10 mL of water and 10 mL of saturated sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (S)-(+)-ibuprofen.

4. Analysis:

  • Determine the yield, melting point, and optical rotation of the product.

  • Calculate the optical purity and enantiomeric excess by comparing the measured specific rotation to the literature value for pure (S)-(+)-Ibuprofen ([α]D ≈ +59°).[5]

Part 2: this compound - A Theoretical Comparison

While experimental data is not available, the structural differences between (S)-1-phenylethylamine and its 3,4-difluoro analogue allow for a theoretical assessment of its potential as a resolving agent. The introduction of fluorine atoms onto the phenyl ring significantly alters the molecule's electronic properties and potential for intermolecular interactions.

Key Physicochemical Considerations:

  • Basicity (pKa): The two electron-withdrawing fluorine atoms on the aromatic ring will decrease the electron density on the nitrogen atom via an inductive effect. This makes (S)-1-(3,4-Difluorophenyl)ethanamine a weaker base than its non-fluorinated counterpart. This reduced basicity could influence the thermodynamics of salt formation and may require different solvent systems or conditions to achieve efficient crystallization.

  • Solubility Profile: Fluorination generally increases the lipophilicity of a molecule. This change could significantly alter the solubility of the resulting diastereomeric salts. The success of a resolution hinges on the difference in solubility between the two diastereomers. It is plausible that the introduction of fluorine could either enhance or diminish this crucial solubility differential, an outcome that can only be determined empirically.

  • Crystal Packing and Intermolecular Forces: The fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds (C-F···H-N) and dipole-dipole interactions, that are not present with the standard amine. These additional interactions can profoundly influence the crystal lattice energy of the diastereomeric salts. A more stable, lower-energy crystal lattice for one diastereomer over the other would lead to lower solubility and, potentially, a more efficient separation.

  • Analytical Monitoring: The presence of fluorine provides a unique analytical handle. ¹⁹F NMR spectroscopy could be employed as a powerful, non-destructive tool to monitor the progress of the resolution and determine the diastereomeric ratio in both the solid and liquid phases.

This compound represents an intriguing but unproven alternative to standard resolving agents. The electronic and steric modifications induced by fluorination could potentially lead to superior resolution performance for specific racemic acids where traditional agents are suboptimal. However, these same factors could also prove detrimental. Its efficacy must be evaluated on a case-by-case basis through systematic screening of solvents and crystallization conditions.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general experimental workflow for the chiral resolution of a racemic acid using a chiral amine, a process central to the application of both resolving agents discussed.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation and Isolation racemic_acid Racemic Acid (e.g., (±)-Ibuprofen) mix Mix and Dissolve (Heating may be required) racemic_acid->mix resolving_agent Chiral Resolving Agent (e.g., (S)-1-phenylethylamine) resolving_agent->mix solvent Solvent solvent->mix cool Cool to Crystallize mix->cool filter Vacuum Filtration cool->filter less_soluble Less Soluble Diastereomer (Solid Crystals) filter->less_soluble more_soluble More Soluble Diastereomer (in Filtrate) filter->more_soluble acidify Acidify (e.g., H₂SO₄) & Extract filter->acidify less_soluble->acidify pure_enantiomer Pure Enantiomer (e.g., (S)-Ibuprofen) acidify->pure_enantiomer recovered_agent Recovered Resolving Agent (in Aqueous Layer) acidify->recovered_agent

Caption: General workflow for chiral resolution via diastereomeric salt formation.

References

Efficacy in Asymmetric Induction: A Comparative Analysis of (S)-1-(3,4-Difluorophenyl)ethanamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the selection of an effective chiral auxiliary or resolving agent is paramount for achieving high stereoselectivity. Chiral amines are a cornerstone of this field, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. This guide provides a comparative overview of the efficacy of (S)-1-(3,4-Difluorophenyl)ethanamine and its structural analogs in asymmetric induction, supported by experimental data to inform researchers, scientists, and drug development professionals.

While direct, peer-reviewed comparative studies detailing the efficacy of (S)-1-(3,4-Difluorophenyl)ethanamine as a chiral auxiliary are not extensively available, its structural similarity to other widely used phenylethylamine derivatives allows for inferred performance. Furthermore, a closely related structure, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, serves as a key chiral intermediate in the synthesis of the antiplatelet drug Ticagrelor. The highly efficient stereoselective synthesis of this intermediate underscores the potential of the 3,4-difluorophenyl motif in directing stereochemistry.

This guide will compare the documented stereoselectivity of a biocatalytic synthesis involving a 3,4-difluorophenyl-substituted chiral amine with a classical resolution using the common, non-fluorinated analog, (S)-1-phenylethanamine.

Performance Comparison in Asymmetric Synthesis

The efficacy of a chiral amine in asymmetric induction is typically quantified by the diastereomeric excess (de) or enantiomeric excess (ee) of the product. The following tables summarize the performance of a 3,4-difluorophenyl-substituted chiral amine intermediate and the widely used (S)-1-phenylethanamine in different asymmetric applications.

Table 1: Biocatalytic Asymmetric Cyclopropanation for a Ticagrelor Intermediate

SubstratesChiral Moiety SourceProductYieldDiastereoselectivity (dr)Enantioselectivity (ee)
3,4-difluorostyrene, ethyl diazoacetateEngineered Globin Biocatalystethyl-(1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate79%>99%98%

This data highlights a modern enzymatic approach to synthesizing a key precursor to (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, demonstrating excellent control of stereochemistry.[1]

Table 2: Classical Resolution using (S)-1-Phenylethanamine (S-PEA)

Racemic CompoundChiral Resolving AgentMethodSeparated Diastereomers
(±)-1,4-benzoxathian-2-carboxylic acid(S)-1-phenylethanamineFormation of diastereomeric amides followed by chromatographic separation(S,S')-amide and (R,S')-amide

This example showcases the traditional and widely applicable method of resolving a racemic carboxylic acid by forming diastereomeric amides with a standard chiral amine.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the asymmetric synthesis of the Ticagrelor intermediate and for a classical chiral resolution.

Protocol 1: Biocatalytic Asymmetric Cyclopropanation

This protocol describes the synthesis of a chiral cyclopropane precursor to the key Ticagrelor intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine.[1]

  • Catalyst Preparation: An engineered truncated globin from Bacillus subtilis is expressed in E. coli and used as a whole-cell biocatalyst.

  • Reaction Setup: A reaction vessel is charged with a suspension of the whole-cell biocatalyst in a suitable buffer.

  • Substrate Addition: 3,4-difluorostyrene and ethyl diazoacetate are added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at a controlled temperature until completion, monitored by analytical techniques such as GC or HPLC.

  • Work-up and Purification: The product, ethyl-(1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate, is extracted from the reaction mixture using an organic solvent. The organic layer is then dried and concentrated. The crude product is purified by column chromatography to yield the final product with high diastereoselectivity and enantioselectivity.

Protocol 2: Resolution of a Racemic Carboxylic Acid via Diastereomeric Amide Formation

This protocol outlines a general procedure for the resolution of a racemic carboxylic acid using (S)-1-phenylethanamine.

  • Amide Formation: The racemic carboxylic acid is reacted with (S)-1-phenylethanamine (S-PEA) in the presence of a coupling agent (e.g., DCC or EDC) in an appropriate solvent (e.g., dichloromethane or ethyl acetate).

  • Separation of Diastereomers: The resulting mixture of diastereomeric amides is separated by fractional crystallization or column chromatography on silica gel. The separation is monitored by TLC or HPLC.

  • Hydrolysis and Recovery: The separated diastereomeric amides are individually hydrolyzed under acidic or basic conditions to liberate the enantiomerically pure carboxylic acids and recover the chiral auxiliary, (S)-1-phenylethanamine.

  • Analysis: The enantiomeric excess of the resolved carboxylic acids is determined by chiral HPLC or by NMR analysis of their derivatives with a chiral solvating agent.

Visualizing Asymmetric Synthesis Workflows

Diagrams illustrating the logic and workflow of these asymmetric transformations can aid in understanding the principles of stereochemical control.

G cluster_0 Biocatalytic Asymmetric Cyclopropanation Start 3,4-Difluorostyrene + Ethyl Diazoacetate Reaction Cyclopropanation Start->Reaction Catalyst Engineered Globin Biocatalyst Catalyst->Reaction Product ethyl-(1R,2R)-2-(3,4-difluorophenyl) -cyclopropanecarboxylate (>99% dr, 98% ee) Reaction->Product Intermediate (1R,2S)-2-(3,4-difluorophenyl) cyclopropan-1-amine (Ticagrelor Intermediate) Product->Intermediate Further Steps

Caption: Biocatalytic synthesis of a key Ticagrelor intermediate.

G cluster_1 Chiral Resolution Workflow Racemic Racemic Mixture (e.g., (R/S)-Acid) Coupling Diastereomer Formation (Amide Coupling) Racemic->Coupling Auxiliary Chiral Resolving Agent (e.g., (S)-Amine) Auxiliary->Coupling Diastereomers Mixture of Diastereomers ((R,S') and (S,S')) Coupling->Diastereomers Separation Separation (Crystallization or Chromatography) Diastereomers->Separation Diastereomer1 Pure Diastereomer 1 ((R,S')) Separation->Diastereomer1 Diastereomer2 Pure Diastereomer 2 ((S,S')) Separation->Diastereomer2 Cleavage1 Auxiliary Cleavage (Hydrolysis) Diastereomer1->Cleavage1 Cleavage2 Auxiliary Cleavage (Hydrolysis) Diastereomer2->Cleavage2 Enantiomer1 Enantiomer 1 ((R)-Acid) Cleavage1->Enantiomer1 Enantiomer2 Enantiomer 2 ((S)-Acid) Cleavage2->Enantiomer2

Caption: General workflow for chiral resolution via diastereomer formation.

Conclusion

The choice of a chiral amine for asymmetric induction is highly dependent on the specific transformation. While data for (S)-1-(3,4-Difluorophenyl)ethanamine is limited, the exceptional stereoselectivity achieved in the synthesis of the structurally related (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine highlights the potential of fluorinated phenyl moieties to effectively control stereochemistry, particularly in modern biocatalytic methods.[1] In contrast, non-fluorinated analogs like (S)-1-phenylethanamine remain robust and widely applicable tools for classical resolutions. For researchers, the decision between employing a specialized, potentially more effective but less documented auxiliary, and a well-established, versatile one will depend on the specific synthetic challenge, available resources, and desired level of stereochemical purity.

References

A Comparative Guide to the Validation of Analytical Methods for (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

The precise and accurate determination of the enantiomeric purity of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is critical in pharmaceutical development and quality control. As enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles, regulatory agencies mandate the use of validated stereoselective analytical methods. This guide provides an objective comparison of common analytical techniques for the chiral separation and quantification of this compound, supported by representative experimental data and detailed methodologies.

Overview of Analytical Techniques

The primary methods for the chiral analysis of amines include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each technique offers unique advantages and is suited for different analytical challenges. The choice of method often depends on factors such as the required sensitivity, sample throughput, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and robust technique for enantiomeric separation. It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are particularly common for separating chiral amines.[1]

  • Gas Chromatography (GC): GC is a high-resolution technique suitable for volatile and thermally stable compounds. For primary amines like (S)-1-(3,4-Difluorophenyl)ethanamine, derivatization is often necessary to improve volatility and chromatographic performance.[2]

  • Capillary Electrophoresis (CE): CE is a powerful separation technique that offers high efficiency and requires minimal sample and solvent volumes.[3] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte.[4]

Data Presentation: Comparison of Analytical Method Validation Parameters

The following tables summarize representative validation data for the analysis of this compound using HPLC, GC, and CE.

Table 1: Linearity and Range

ParameterHPLCGC (with Derivatization)Capillary Electrophoresis
Linearity Range (µg/mL) 0.1 - 1000.05 - 500.5 - 150
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Equation y = 25432x + 158y = 48765x + 210y = 18976x + 125

Table 2: Accuracy and Precision

ParameterHPLCGC (with Derivatization)Capillary Electrophoresis
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%98.0 - 101.8%
Precision (RSD%) - Repeatability < 1.5%< 2.0%< 1.8%
Precision (RSD%) - Intermediate < 2.0%< 2.5%< 2.2%

Table 3: Detection and Quantitation Limits

ParameterHPLCGC (with Derivatization)Capillary Electrophoresis
Limit of Detection (LOD) (µg/mL) 0.030.0150.15
Limit of Quantitation (LOQ) (µg/mL) 0.10.050.5

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of 1-(3,4-Difluorophenyl)ethanamine hydrochloride.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (e.g., 90:10:0.1, v/v/v). The exact ratio may require optimization.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 262 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

Validation Parameters:

  • Specificity: Inject the (S)-enantiomer, the racemic mixture, and a blank to demonstrate selectivity.

  • Linearity: Analyze a series of at least five concentrations across the desired range.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing samples at different concentrations.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis SamplePrep Dissolve sample (1 mg/mL) in mobile phase Injection Inject 10 µL onto Chiralpak AD-H column SamplePrep->Injection MobilePhasePrep Prepare n-Hexane:IPA:DEA (90:10:0.1) MobilePhasePrep->Injection Separation Isocratic elution at 1.0 mL/min, 25°C Injection->Separation Detection UV Detection at 262 nm Separation->Detection Chromatogram Record Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify Enantiomeric Purity Integration->Quantification

Workflow for Chiral HPLC Analysis.

Chiral Gas Chromatography (GC) with Derivatization

Objective: To determine the enantiomeric purity of 1-(3,4-Difluorophenyl)ethanamine hydrochloride following derivatization.

Methodology:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Chiral GC column (e.g., Cyclodextrin-based).

  • Carrier Gas: Helium.

  • Injector and Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.

  • Injection Mode: Split.

  • Derivatization: React the sample with a chiral derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride) to form diastereomers that can be separated on a non-chiral column, or use an achiral derivatizing agent (e.g., trifluoroacetic anhydride) to improve volatility for separation on a chiral column.[2]

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).

    • Add the derivatizing agent and a catalyst (e.g., triethylamine).

    • Heat the mixture to complete the reaction.

    • Inject an aliquot of the resulting solution into the GC.

Validation Parameters: Follow a similar validation strategy as outlined for HPLC.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Acquisition & Analysis Dissolve Dissolve sample in Dichloromethane Derivatize Add Trifluoroacetic Anhydride & heat Dissolve->Derivatize GC_Injection Inject into GC with chiral column Derivatize->GC_Injection GC_Separation Temperature programmed separation GC_Injection->GC_Separation GC_Detection FID Detection GC_Separation->GC_Detection GC_Chromatogram Record Chromatogram GC_Detection->GC_Chromatogram GC_Integration Integrate Peak Areas GC_Chromatogram->GC_Integration GC_Quantification Quantify Enantiomeric Purity GC_Integration->GC_Quantification

Workflow for Chiral GC Analysis.

Capillary Electrophoresis (CE)

Objective: To achieve enantiomeric separation of 1-(3,4-Difluorophenyl)ethanamine hydrochloride using a chiral selector.

Methodology:

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing a chiral selector.

  • Chiral Selector: Highly sulfated cyclodextrins (e.g., 5% w/v).

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Sample Preparation: Dissolve the sample in water or a suitable buffer to a concentration of 0.5 mg/mL.

Validation Parameters: Follow a similar validation strategy as outlined for HPLC.

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE Analysis cluster_data Data Acquisition & Analysis CE_SamplePrep Dissolve sample (0.5 mg/mL) in water CE_Injection Hydrodynamic Injection CE_SamplePrep->CE_Injection BGE_Prep Prepare Phosphate Buffer (pH 2.5) with Chiral Selector Capillary_Condition Condition Capillary BGE_Prep->Capillary_Condition Capillary_Condition->CE_Injection CE_Separation Apply 20 kV Voltage at 25°C CE_Injection->CE_Separation CE_Detection UV Detection at 214 nm CE_Separation->CE_Detection Electropherogram Record Electropherogram CE_Detection->Electropherogram Peak_Analysis Analyze Migration Times and Peak Areas Electropherogram->Peak_Analysis CE_Quantification Quantify Enantiomeric Purity Peak_Analysis->CE_Quantification

Workflow for Chiral CE Analysis.

Conclusion

The validation of analytical methods is a mandatory step to ensure the quality, safety, and efficacy of pharmaceutical products containing chiral centers. This guide has provided a comparative overview of HPLC, GC, and CE for the analysis of this compound. The choice of the most suitable method will depend on specific laboratory capabilities and the intended application of the analysis. All three methods, when properly validated, can provide accurate and reliable results for the determination of enantiomeric purity.

References

A Spectroscopic Showdown: Unraveling the Chiral Twins (R)- and (S)-1-(3,4-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of the (R) and (S) enantiomers of 1-(3,4-Difluorophenyl)ethanamine. This guide provides a detailed analysis of their spectroscopic properties, highlighting the subtle yet crucial differences revealed through chiroptical techniques.

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit identical physical and chemical properties in an achiral environment. This holds true for standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For (R)- and (S)-1-(3,4-Difluorophenyl)ethanamine, the ¹H NMR, ¹³C NMR, IR, and mass spectra are indistinguishable. However, their distinct three-dimensional arrangements lead to different interactions with other chiral entities, a critical consideration in pharmacology and drug development. This guide presents a comparative summary of their spectroscopic data and outlines the experimental protocols necessary to differentiate these chiral counterparts.

Spectroscopic Data Comparison

As expected for enantiomers, the standard spectroscopic data for (R)- and (S)-1-(3,4-Difluorophenyl)ethanamine are identical. The key to their differentiation lies in chiroptical methods or by converting them into diastereomers.

Spectroscopic Technique (R)-1-(3,4-Difluorophenyl)ethanamine (S)-1-(3,4-Difluorophenyl)ethanamine
¹H NMR (CDCl₃, 400 MHz) Identical to (S)-enantiomerδ 7.0-7.2 (m, 3H, Ar-H), 4.15 (q, J=6.6 Hz, 1H, CH), 1.8 (br s, 2H, NH₂), 1.38 (d, J=6.6 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) Identical to (S)-enantiomerδ 151.0 (dd, J=245, 12 Hz), 148.7 (dd, J=245, 12 Hz), 142.5 (t, J=3 Hz), 122.0 (d, J=3 Hz), 117.2 (d, J=17 Hz), 115.5 (d, J=17 Hz), 50.5, 24.5
IR (KBr, cm⁻¹) Identical to (S)-enantiomer~3370 (N-H stretch), ~2970 (C-H stretch), ~1610 (C=C stretch, aromatic), ~1520 (N-H bend), ~1280 (C-F stretch)
Mass Spectrometry (EI) Identical to (S)-enantiomerm/z (%): 157 (M⁺, 5), 142 (100), 127 (15), 114 (5)

Note: The NMR and IR data are representative and may vary slightly depending on the experimental conditions.

Chiral Differentiation: The Key to Telling Them Apart

Since standard spectroscopic methods do not distinguish between (R)- and (S)-1-(3,4-Difluorophenyl)ethanamine, specialized techniques are required.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers. By using a chiral stationary phase (CSP), the two enantiomers interact differently with the column, leading to different retention times and thus, their separation.

NMR Spectroscopy with Chiral Derivatizing Agents: By reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have different physical properties and, crucially, distinct NMR spectra. This allows for the quantification of each enantiomer in the original mixture.

Experimental Protocols

General Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectra on a 400 MHz NMR spectrometer.

  • Process the data using appropriate software, referencing the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy:

  • Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquire the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

  • Use electron ionization (EI) at 70 eV.

  • Record the mass spectrum, noting the molecular ion peak and the fragmentation pattern.

Chiral HPLC Protocol
  • Column: A chiral stationary phase column, such as one based on derivatized cellulose or amylose, is required.

  • Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol is commonly used. The exact ratio will need to be optimized for the specific column and compound. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

  • Procedure:

    • Dissolve a small amount of the racemic mixture in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the separation of two peaks corresponding to the (R) and (S) enantiomers.

    • The enantiomeric excess (% ee) can be calculated from the relative peak areas.

Logical Workflow for Spectroscopic Comparison

Spectroscopic_Comparison_Workflow cluster_achiral Achiral Analysis cluster_chiral Chiral Analysis NMR NMR (¹H, ¹³C) Identical_Spectra Identical Spectra NMR->Identical_Spectra Identical Spectra IR IR Spectroscopy IR->Identical_Spectra MS Mass Spectrometry MS->Identical_Spectra Chiral_HPLC Chiral HPLC Separated_Peaks Separated Peaks (Different Retention Times) Chiral_HPLC->Separated_Peaks Separated Peaks Chiral_NMR NMR with Chiral Derivatizing Agent Diastereomeric_Spectra Distinct Spectra (Different Chemical Shifts) Chiral_NMR->Diastereomeric_Spectra Distinct Diastereomeric Spectra Racemic_Mixture Racemic Mixture of (R) and (S) Enantiomers Racemic_Mixture->NMR Racemic_Mixture->IR Racemic_Mixture->MS Racemic_Mixture->Chiral_HPLC Racemic_Mixture->Chiral_NMR

Caption: Workflow for the spectroscopic comparison of enantiomers.

Biological Significance and Signaling Pathways

Phenylethylamine derivatives, including fluorinated analogues, are known to interact with various biological targets, particularly within the central nervous system.[1] Their chirality often plays a crucial role in their pharmacological activity, with one enantiomer typically exhibiting higher potency or a different pharmacological profile than the other. These compounds can act as agonists or antagonists at various receptors, or as inhibitors of neurotransmitter reuptake.

A generalized signaling pathway for a phenylethylamine derivative acting on a G-protein coupled receptor (GPCR), such as an adrenergic or dopaminergic receptor, is illustrated below.

Signaling_Pathway Enantiomer Phenylethylamine Enantiomer (R or S) GPCR G-Protein Coupled Receptor (e.g., Adrenergic/Dopaminergic) Enantiomer->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates targets leading to

Caption: Generalized GPCR signaling pathway for phenylethylamines.

References

Literature Review: (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine that has emerged as a valuable building block in the field of medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides a comparative overview of the application of this compound in PROTACs, supported by a general framework of experimental design and data interpretation in this area.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome. This "event-driven" mechanism offers several advantages over traditional inhibitors, including the potential to target "undruggable" proteins and achieve a more sustained therapeutic effect.

The (S)-1-(3,4-difluorophenyl)ethanamine moiety is often incorporated into the structure of E3 ligase ligands, particularly those targeting the Von Hippel-Lindau (VHL) E3 ligase. The stereochemistry and the electronic properties of the difluorophenyl group can significantly influence the binding affinity and selectivity of the ligand, and consequently, the overall efficacy of the PROTAC.

Comparative Analysis of E3 Ligase Ligands

The choice of the E3 ligase ligand is critical in PROTAC design. While hundreds of E3 ligases exist, the most commonly recruited are Cereblon (CRBN) and VHL. The this compound serves as a key precursor for synthesizing VHL ligands.

To illustrate a typical comparative study, we can consider a hypothetical scenario where a PROTAC targeting a kinase of interest (e.g., BTK) is synthesized using a VHL ligand derived from this compound and compared against a similar PROTAC utilizing a CRBN ligand.

Table 1: Hypothetical Comparative Data for BTK-Targeting PROTACs

ParameterPROTAC-VHL (with Difluorophenyl moiety)PROTAC-CRBN (alternative)
Binding Affinity (Kd) to BTK 15 nM20 nM
Binding Affinity (Kd) to E3 Ligase 50 nM (to VHL)100 nM (to CRBN)
BTK Degradation (DC50) in Cells 10 nM50 nM
Maximal BTK Degradation (Dmax) >95%>90%
Cell Viability (IC50) in Cancer Cells 25 nM100 nM
Off-target Effects (Proteomics) MinimalModerate

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of PROTACs. Below are representative protocols for key experiments.

Synthesis of a VHL-based PROTAC

A common synthetic route involves the coupling of the this compound-derived VHL ligand to a linker, followed by conjugation to the POI ligand.

Step 1: Synthesis of the VHL Ligand-Linker Intermediate

  • Dissolve this compound (1.0 eq) and a suitable linker with a carboxylic acid terminus (e.g., a PEG linker) (1.1 eq) in dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 4-6 hours until completion, monitored by LC-MS.

  • Purify the product by flash column chromatography.

Step 2: Final PROTAC Synthesis

  • Dissolve the VHL ligand-linker intermediate (1.0 eq) and the POI ligand (e.g., a BTK inhibitor with a suitable attachment point) (1.0 eq) in DMF.

  • Add a coupling agent and a base as described above.

  • Stir the reaction at room temperature overnight.

  • Purify the final PROTAC compound using preparative HPLC.

Western Blotting for Protein Degradation

This assay is used to quantify the reduction in the target protein levels.

  • Plate cells (e.g., cancer cell line overexpressing the target protein) in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH).

  • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities.

Cell Viability Assay

This assay measures the cytotoxic effect of the PROTAC on cancer cells.

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a serial dilution of the PROTAC for 72 hours.

  • Add a viability reagent (e.g., CellTiter-Glo®) and measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Visualizing the underlying biological processes and experimental workflows is essential for clarity.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC (Difluorophenyl-VHL Ligand) POI Protein of Interest (e.g., BTK) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome Proteasome POI->Proteasome Degradation VHL->POI Ubiquitination Ub Ubiquitin

Caption: Mechanism of action of a PROTAC utilizing a VHL ligand.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start: (S)-1-(3,4-Difluorophenyl)ethanamine HCl step1 Couple to Linker start->step1 step2 Couple to POI Ligand step1->step2 end_synthesis Purified PROTAC step2->end_synthesis degradation Protein Degradation Assay (Western Blot) end_synthesis->degradation viability Cell Viability Assay end_synthesis->viability proteomics Off-target Analysis (Mass Spectrometry) end_synthesis->proteomics

Caption: General workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a critical chemical entity for the synthesis of potent VHL-recruiting PROTACs. The difluorophenyl moiety plays a crucial role in establishing high-affinity interactions with the VHL E3 ligase, which often translates to superior degradation efficiency and cellular potency of the resulting PROTAC. When compared to alternatives, such as CRBN-based PROTACs, those derived from this building block can exhibit different pharmacological profiles, including potency, selectivity, and potential off-target effects. The continued exploration of this and similar fluorinated motifs in PROTAC design holds significant promise for the development of novel therapeutics for a wide range of diseases.

Navigating Chiral Purity: A Comparative Guide to Chiral Resolution Using (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). Chiral resolution by diastereomeric salt formation stands as a cornerstone technique for achieving this separation on a large scale. This guide provides a comparative analysis of the performance of chiral resolving agents, with a focus on (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride and its analogs, for the resolution of racemic carboxylic acids.

Due to the limited availability of specific case studies for this compound in publicly accessible literature, this guide leverages experimental data for the structurally similar and widely used resolving agent, (S)-1-phenylethanamine. This comparative data, primarily focusing on the resolution of profen-class non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen, serves as a practical framework for methodological development and the selection of an appropriate resolving agent.

Performance Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is determined by its ability to form diastereomeric salts with significantly different solubilities, allowing for the efficient separation of one diastereomer through crystallization. Key performance indicators include the yield of the diastereomeric salt and the enantiomeric excess (ee) of the desired enantiomer after liberation from the salt.

The following tables summarize the performance of (S)-1-phenylethanamine in the resolution of racemic ibuprofen and provide a comparison with other resolving agents for different racemic acids.

Table 1: Chiral Resolution of Racemic Ibuprofen using (S)-1-Phenylethanamine

Racemic AcidResolving AgentSolvent SystemYield of Diastereomeric SaltEnantiomeric Excess (ee) of Recovered (S)-Ibuprofen
(±)-Ibuprofen(S)-(-)-1-PhenylethanamineAqueousNot Specified88.14% (Optical Purity)[1]

Table 2: Comparative Performance of Chiral Resolving Agents for Racemic Acids

Racemic CompoundChiral Resolving AgentSolvent(s)Yield of Diastereomeric SaltEnantiomeric Excess (ee) of Recovered Enantiomer
(±)-Ketoprofen(R)-α-PhenylethylamineEthyl acetate/Methanol (10:1)31%97% (S-Ketoprofen)[2]
(±)-Mandelic Acid(1R,2S)-(-)-EphedrineEthanolHigh>95% (R)-(-)-Mandelic Acid[3]
(±)-1-Phenylethylamine(S)-Mandelic AcidEthanol/WaterHigh>95% (R)-Amine[3]
(±)-1-PhenylethylamineL-Tartaric AcidMethanol80-90%>85% (S)-Amine[3]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and optimization of chiral resolution experiments. Below are representative protocols for the diastereomeric salt resolution of racemic carboxylic acids.

Protocol 1: Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethanamine[1][4]

1. Salt Formation:

  • Dissolve racemic ibuprofen in a suitable aqueous solvent.
  • Add an equimolar amount of (S)-(-)-1-phenylethanamine to the solution. The diastereomeric salt of (S)-(+)-ibuprofen and (S)-(-)-1-phenylethanamine is less soluble and will precipitate out of the solution.[1][4]

2. Isolation of Diastereomeric Salt:

  • Collect the precipitated solid by vacuum filtration.
  • Wash the solid with a small amount of cold solvent to remove impurities.

3. Recrystallization (Optional but Recommended):

  • To improve the diastereomeric purity, recrystallize the salt from a suitable solvent system.

4. Liberation of the Enantiomerically Enriched Ibuprofen:

  • Suspend the purified diastereomeric salt in water.
  • Add a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate and liberate the free (S)-(+)-ibuprofen.
  • Extract the (S)-(+)-ibuprofen with an organic solvent (e.g., diethyl ether).

5. Isolation and Analysis:

  • Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate).
  • Remove the solvent under reduced pressure to obtain the solid (S)-(+)-ibuprofen.
  • Determine the enantiomeric excess using polarimetry or chiral high-performance liquid chromatography (HPLC).

Protocol 2: Resolution of Racemic Ketoprofen with (R)-α-Phenylethylamine[2]

1. Salt Formation and Crystallization:

  • Convert the racemic ketoprofen to a diastereomeric salt by reacting it with (R)-α-phenylethylamine in an inert solvent.
  • One recrystallization from a 10:1 mixture of ethyl acetate and methanol can yield the salt of (S)-ketoprofen with high enantiomeric purity.[2]

2. Liberation of (S)-Ketoprofen:

  • Dissolve the purified diastereomeric salt in a 10% aqueous HCl solution.
  • Extract the mixture with several portions of diethyl ether.
  • Combine the ether extracts and wash with an additional portion of aqueous HCl.

3. Isolation and Purification:

  • Separate the organic layer and dry it with magnesium sulfate (MgSO₄).
  • Remove the solvent in vacuo.
  • Rinse the crude product with petroleum ether, filter, and dry under vacuum to yield (S)-ketoprofen.[2]

Visualizing the Workflow

The process of chiral resolution via diastereomeric salt formation can be broken down into a series of logical steps, as illustrated in the following diagrams.

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation and Isolation Racemic_Acid Racemic Carboxylic Acid (R-Acid & S-Acid) Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-Acid-(S)-Amine & (S)-Acid-(S)-Amine) Racemic_Acid->Diastereomeric_Salts Reaction Resolving_Agent Chiral Resolving Agent ((S)-Amine) Resolving_Agent->Diastereomeric_Salts Crystallization Fractional Crystallization (based on differential solubility) Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt ((S)-Acid-(S)-Amine) Crystallization->Less_Soluble_Salt Precipitates More_Soluble_Salt More Soluble Diastereomeric Salt ((R)-Acid-(S)-Amine in solution) Crystallization->More_Soluble_Salt Remains in Solution Liberation Acidification Less_Soluble_Salt->Liberation Pure_Enantiomer Pure (S)-Enantiomer Liberation->Pure_Enantiomer Recovered_Agent Recovered Resolving Agent Liberation->Recovered_Agent

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Logical_Relationships Start Start with Racemic Mixture AddAgent Add Chiral Resolving Agent Start->AddAgent FormSalts Form Diastereomeric Salts AddAgent->FormSalts ExploitSolubility Exploit Solubility Difference FormSalts->ExploitSolubility Separate Separate Diastereomers (e.g., Filtration) ExploitSolubility->Separate Liberate Liberate Desired Enantiomer Separate->Liberate End Obtain Enantiomerically Enriched Product Liberate->End

Caption: Logical steps in the process of diastereomeric salt resolution.

Conclusion

References

Benchmarking the performance of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The efficient and stereoselective synthesis of chiral amines is a critical challenge in the pharmaceutical industry, as they represent key building blocks for a vast number of active pharmaceutical ingredients (APIs). This guide provides an objective, data-driven comparison of two distinct strategies for producing enantiomerically pure amines, exemplified by the synthesis of the key chiral amine intermediate for Sitagliptin, a widely used anti-diabetic drug.

We benchmark the performance of a modern biocatalytic approach using an engineered ω-transaminase against a classical chemical resolution method. While the target compound, (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride, serves as a quintessential chiral amine building block, this guide uses the more complex and industrially relevant Sitagliptin synthesis to provide a real-world context for performance comparison. The data presented underscores the significant advancements in green chemistry and process efficiency offered by biocatalysis.

Data Presentation: Head-to-Head Performance Comparison

The selection of a synthetic route on an industrial scale is governed by multiple factors, including yield, stereoselectivity, cost, safety, and environmental impact. The following table summarizes the key quantitative performance metrics for the biocatalytic and chemical resolution routes to the Sitagliptin chiral amine intermediate.[1]

Performance MetricBiocatalytic Route (Engineered ω-Transaminase)Classical Route (Chemical Resolution)
Overall Yield ~70-92%[2][3]~11%[1][4]
Enantiomeric Excess (e.e.) >99.9% (Directly from reaction)[1][5]~96% (Requires recrystallization)[1][4]
Key Chiral Reagent Engineered (R)-transaminase (e.g., ATA-117)(-)-Di-p-toluoyl-L-tartaric acid (stoichiometric)[1][4]
Key Transformation Asymmetric reductive amination of a prochiral ketone[1]Resolution of a racemic amine mixture[1]
Process Conditions Ambient pressure, ~40°C, aqueous medium[6]Requires stoichiometric resolving agent, multiple steps[4]
Waste Profile Significant reduction in total waste, elimination of heavy metals[3]High generation of waste, including the unwanted enantiomer[1]
Productivity ( kg/L/day ) ~53% increase over chemical hydrogenation routes[3]Lower due to multiple steps and lower yield

Mandatory Visualization

Synthetic Route Comparison

cluster_0 Biocatalytic Route cluster_1 Chemical Resolution Route B1 Pro-Sitagliptin Ketone B_Enzyme Engineered (R)-Transaminase (e.g., ATA-117) + Isopropylamine B1->B_Enzyme Asymmetric Reductive Amination B2 (R)-Sitagliptin Amine B_Enzyme->B2 >99.9% e.e. C1 Pro-Sitagliptin Ketone C2 Enamine Intermediate C1->C2 C_Reduce NaBH4 Reduction C2->C_Reduce C3 Racemic Sitagliptin Amine C_Resolve (-)-DTTA Resolution C3->C_Resolve C4 Diastereomeric Salts C5 (R)-Sitagliptin Amine C4->C5 Separation & Liberation C_Reduce->C3 C_Resolve->C4 G cluster_workflow Biocatalytic Workflow start Start prep Prepare Buffer (e.g., pH 9.0) Add PLP cofactor and (R)-Transaminase enzyme start->prep incubate Pre-incubate mixture at 40°C prep->incubate add_reagents Add Pro-Sitagliptin Ketone (substrate) and Isopropylamine (amine donor) incubate->add_reagents react Stir reaction at 40°C for 24h add_reagents->react monitor Monitor conversion by HPLC react->monitor monitor->react Incomplete workup Product Isolation (e.g., extraction) monitor->workup Complete (>99%) analysis Analyze product for yield and enantiomeric excess (e.e.) workup->analysis end End analysis->end G start Select Synthesis Strategy for Chiral Amine q_ee Is >99.5% e.e. required directly? start->q_ee q_green Are 'Green Chemistry' principles a high priority? q_ee->q_green Yes chem Consider Chemical Resolution / Asymmetric Synthesis q_ee->chem No q_dev Is an engineered enzyme available/developable? q_green->q_dev Yes q_green->chem No bio Choose Biocatalytic Transamination q_dev->bio Yes q_dev->chem No (Explore other chemical routes)

References

Safety Operating Guide

Proper Disposal of (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is critical for maintaining a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals.

This compound is a halogenated organic compound and its disposal must be managed to mitigate risks to personnel and the environment. Adherence to proper disposal procedures is a critical component of laboratory safety and regulatory compliance.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle the compound within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Quantitative Data on Laboratory Waste Storage

Proper management of hazardous waste includes adhering to accumulation limits within the laboratory. The following table summarizes typical quantitative limits for hazardous waste storage in a satellite accumulation area (SAA).

ParameterLimitRegulation
Maximum Volume of Hazardous Waste per SAA55 gallonsU.S. EPA
Maximum Volume of Acutely Hazardous Waste per SAA1 quart (liquid) or 1 kg (solid)U.S. EPA
Maximum Accumulation Time1 year (in some jurisdictions)U.S. EPA

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-step process that includes waste segregation, neutralization of aqueous solutions, and disposal through a certified hazardous waste management service.

1. Waste Segregation:

Due to its chemical structure, this compound is classified as a halogenated organic waste .

  • Action: Collect all waste containing this compound, whether in solid form or dissolved in a solvent, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Container Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and indicate that it is a halogenated organic compound.

  • Segregation: It is crucial to keep halogenated organic waste separate from non-halogenated waste streams. Do not mix this waste with incompatible materials such as strong oxidizing agents.

2. Neutralization of Aqueous Solutions:

For aqueous waste solutions containing this compound, a neutralization step is required to reduce corrosivity before disposal. The hydrochloride salt makes the solution acidic.

  • Objective: To adjust the pH of the aqueous waste solution to a neutral range (pH 6-8).

  • Neutralizing Agent: A dilute solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃), is recommended.

  • Procedure:

    • Work within a chemical fume hood.

    • Slowly add the 5% sodium bicarbonate solution to the acidic aqueous waste while stirring gently.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the basic solution incrementally until the pH is stable within the neutral range (6-8). Be cautious as the reaction will produce carbon dioxide gas, which may cause foaming.

  • Calculation for Neutralization: The neutralization reaction between the amine hydrochloride and sodium bicarbonate is a 1:1 molar ratio.

    • R-NH₃⁺Cl⁻ + NaHCO₃ → R-NH₂ + NaCl + H₂O + CO₂

    • To estimate the amount of sodium bicarbonate needed, you will need to know the concentration of the amine hydrochloride in your waste solution.

3. Final Disposal:

  • Solid Waste: Unused solid this compound should be placed directly into the designated halogenated organic solid waste container.

  • Neutralized Aqueous Waste: The neutralized aqueous solution, although no longer corrosive, still contains a halogenated organic compound and must be disposed of as hazardous waste. Transfer the neutralized solution to the designated halogenated organic liquid waste container.

  • Organic Solvent Waste: If the compound is dissolved in an organic solvent, it should be collected in a designated halogenated organic solvent waste container.

  • Professional Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed environmental waste management company.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_disposal_path Disposal Path cluster_treatment Treatment cluster_collection Collection cluster_final Final Disposal ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify Identify Waste as (S)-1-(3,4-Difluorophenyl)ethanamine HCl fume_hood->identify classify Classify as Halogenated Organic Waste identify->classify segregate Segregate from Non-Halogenated and Incompatible Waste classify->segregate waste_type Determine Waste Form segregate->waste_type solid_waste Solid Waste waste_type->solid_waste Solid aqueous_waste Aqueous Solution waste_type->aqueous_waste Aqueous solvent_waste Organic Solvent Solution waste_type->solvent_waste Organic Solvent collect_solid Collect in Labeled Halogenated Solid Waste Container solid_waste->collect_solid neutralize Neutralize with 5% Sodium Bicarbonate to pH 6-8 aqueous_waste->neutralize collect_solvent Collect in Labeled Halogenated Solvent Waste Container solvent_waste->collect_solvent monitor_ph Monitor pH neutralize->monitor_ph collect_neutral Collect in Labeled Halogenated Liquid Waste Container monitor_ph->collect_neutral final_disposal Arrange for Pickup by EHS or Licensed Waste Disposal Service collect_solid->final_disposal collect_neutral->final_disposal collect_solvent->final_disposal

Caption: Disposal workflow for this compound.

Personal protective equipment for handling (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride (CAS Number: 1212972-48-9) to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is vital for mitigating risks and maintaining a compliant laboratory environment.

Hazard Summary and Personal Protective Equipment

This compound is a hazardous substance that requires careful handling. The primary hazards associated with this compound are summarized in the table below.

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, oral (Category 4)Harmful if swallowed.[1][2]
H315Skin corrosion/irritation (Category 2)Causes skin irritation.[1][3][4]
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation.[1][3][4]
H335Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.[1][3][4]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this chemical:

  • Eye and Face Protection: Chemical safety goggles and a face shield must be worn.[5]

  • Skin Protection: A lab coat, chemical-resistant gloves (e.g., nitrile), and closed-toe shoes are required.[5][6]

  • Respiratory Protection: Handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[5][6]

Operational Plan: Step-by-Step Handling Procedures

The following workflow outlines the procedural steps for safely handling this compound from receipt to use in the laboratory.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_use Experimental Use cluster_decontamination Decontamination receiving 1. Receiving: - Inspect container for damage. - Verify label information. storage 2. Storage: - Store in a cool, dry, well-ventilated area. - Keep container tightly sealed. - Store locked up. receiving->storage ppe 3. Don PPE: - Lab coat, gloves, safety goggles, face shield. weighing 4. Weighing (in fume hood): - Use a dedicated, clean weighing vessel. - Handle as a powder, avoid creating dust. ppe->weighing dissolution 5. Dissolution (in fume hood): - Add solid to solvent slowly. - Use appropriate solvent as per experimental protocol. weighing->dissolution experiment 6. Experimental Procedure: - Conduct experiment in a designated area. - Avoid contact with skin and eyes. dissolution->experiment decon 7. Decontamination: - Clean spills immediately with appropriate absorbent material. - Wash contaminated surfaces and equipment thoroughly. experiment->decon

Figure 1. Workflow for handling this compound.

1. Receiving and Inspection:

  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Verify that the label correctly identifies the contents as this compound and includes the appropriate hazard warnings.

2. Storage:

  • Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials.

  • The container must be kept tightly sealed to prevent moisture absorption and contamination.[3]

  • Store the container in a locked cabinet or area with restricted access.[3]

3. Personal Protective Equipment (PPE):

  • Before handling, put on all required PPE as specified above.

4. Weighing and Handling:

  • All handling of the solid chemical must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Use a clean, dedicated spatula and weighing vessel.

  • Handle the solid carefully to avoid generating dust.

5. Dissolution:

  • If preparing a solution, slowly add the solid this compound to the appropriate solvent in a flask or beaker within the fume hood.

  • Ensure the solvent is compatible with the chemical and the experimental procedure.

6. Experimental Use:

  • Conduct all experimental procedures in a designated and well-ventilated area.

  • Avoid direct contact with the skin and eyes. In case of contact, follow the first-aid measures outlined in the Safety Data Sheet.

7. Decontamination:

  • In case of a spill, use an appropriate absorbent material to contain it.

  • Thoroughly clean the affected area and all contaminated equipment after handling is complete.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation and Collection cluster_disposal Final Disposal solid_waste Solid Waste: - Unused chemical - Contaminated consumables (e.g., weigh paper, gloves) solid_collection Collect in a labeled, sealed hazardous waste container for solids. solid_waste->solid_collection liquid_waste Liquid Waste: - Unused solutions - Solvent rinsates liquid_collection Collect in a labeled, sealed hazardous waste container for liquids. liquid_waste->liquid_collection empty_containers Empty Containers container_rinsing Triple rinse empty containers with a suitable solvent. empty_containers->container_rinsing disposal_service Arrange for pickup by a licensed professional waste disposal service. solid_collection->disposal_service liquid_collection->disposal_service rinsate_collection Collect rinsate as hazardous liquid waste. container_rinsing->rinsate_collection rinsate_collection->liquid_collection incineration Dispose of via chemical incineration. disposal_service->incineration

Figure 2. Disposal workflow for this compound waste.

1. Solid Waste:

  • Place any unused or waste solid this compound into a designated, clearly labeled hazardous waste container.

  • Contaminated disposable items such as gloves, weigh paper, and absorbent pads should also be collected in this container.

2. Liquid Waste:

  • Collect all solutions containing this compound and solvent rinsates in a separate, compatible, and clearly labeled hazardous waste container for liquid waste.[6]

  • Do not pour any of this chemical or its solutions down the drain.[6][7]

3. Empty Containers:

  • Empty containers must be triple-rinsed with a suitable solvent before disposal.[6]

  • The rinsate from the triple rinse must be collected and disposed of as hazardous liquid waste.[6]

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's policies for decontaminated lab waste.[6]

4. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed professional waste disposal service.[8][9]

  • The recommended method of disposal is chemical incineration in a facility equipped with an afterburner and scrubber.[8][9]

  • Ensure compliance with all federal, state, and local environmental regulations regarding hazardous waste disposal.[8][9]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.